Technical Documentation Center

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid
  • CAS: 1517999-55-1

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid: A Comprehensive Technical Guide

As a Senior Application Scientist, I approach the synthesis of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid not merely as a sequence of chemical operations, but as an exercise in overcoming kinetic barriers through ratio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the synthesis of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid not merely as a sequence of chemical operations, but as an exercise in overcoming kinetic barriers through rational process design. This molecule is a highly versatile building block in drug discovery. The neopentyl-like spacer (the 2,2-dimethylpropionic acid moiety) is prized for its ability to block metabolic oxidation by cytochrome P450 enzymes while providing a rigid spatial vector for the carboxylic acid pharmacophore. Meanwhile, the para-iodo substituent serves as an orthogonal, highly reactive handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

This whitepaper details the mechanistic rationale, optimized quantitative parameters, and self-validating experimental workflows required to synthesize this compound with high purity and yield.

Retrosynthetic Analysis & Route Selection

The construction of the neopentyl ether linkage is the primary synthetic challenge. Traditional Mitsunobu reactions perform poorly on neopentyl systems due to severe steric crowding at the transition state. Therefore, a modified Williamson ether synthesis is the most robust and scalable approach.

The retrosynthetic disconnection breaks the molecule down into two commercially available precursors: 4-iodophenol and ethyl 3-bromo-2,2-dimethylpropanoate [1]. The synthesis is executed in two distinct stages:

  • Bimolecular Nucleophilic Substitution (SN2): Base-mediated alkylation of 4-iodophenol.

  • Saponification: Base-catalyzed hydrolysis of the resulting ester to yield the free carboxylic acid.

Workflow A 4-Iodophenol + K2CO3 B Phenoxide Intermediate A->B DMF, 25°C D Ethyl 3-(4-iodophenoxy)- 2,2-dimethylpropanoate B->D SN2 Alkylation 80-100°C, 12h C Ethyl 3-bromo-2,2- dimethylpropanoate C->D F 3-(4-Iodophenoxy)-2,2- dimethylpropionic Acid D->F Saponification & Acidification E LiOH / H2O / THF E->F

Synthetic workflow for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid via Williamson etherification.

Mechanistic Insights: Overcoming Steric Hindrance (Causality)

The Williamson ether synthesis is traditionally challenging for sterically congested systems due to sluggish kinetics and competing E2 elimination pathways[2]. SN2 reactions at neopentyl centers are notoriously slow because the bulky tert-butyl-like group severely hinders the 180° backside attack required to form the trigonal bipyramidal transition state[3].

However, by utilizing as the electrophile, the leaving group is situated on a primary carbon adjacent to a quaternary center. While still hindered compared to a standard primary halide, the SN2 trajectory remains accessible under specific thermal and solvation conditions.

Key Process Drivers:

  • Leaving Group Selection: Bromide is chosen over chloride due to its superior polarizability and leaving group ability, which lowers the activation energy barrier critical for hindered systems.

  • Solvent Effects: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is mandatory. DMF effectively solvates the potassium cation (K+), leaving the 4-iodophenoxide anion "naked" and highly nucleophilic.

  • Thermal Forcing: Room temperature SN2 is non-viable here. Heating the reaction to 80 °C provides the necessary kinetic energy to overcome the steric penalty[4],[5].

Mechanism N1 Nucleophile 4-Iodophenoxide anion N3 Transition State Sterically hindered SN2 trajectory N1->N3 N2 Electrophile Ethyl 3-bromo-2,2-dimethylpropanoate N2->N3 N4 Product Ester Intermediate + KBr N3->N4 Bromide displacement at 80°C

Mechanistic pathway of the sterically hindered SN2 alkylation at the neopentyl-adjacent carbon.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . The successful formation of the intermediate ester is visually indicated by the precipitation of potassium bromide (KBr) as a byproduct. The final saponification is validated by the pH-dependent phase transfer of the product during the workup.

Step 1: Synthesis of Ethyl 3-(4-iodophenoxy)-2,2-dimethylpropanoate
  • Deprotonation: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 4-iodophenol (22.0 g, 100 mmol) and anhydrous potassium carbonate (K2CO3, 27.6 g, 200 mmol). Suspend the mixture in anhydrous DMF (150 mL). Stir at 25 °C for 30 minutes to allow for complete phenoxide formation (solution turns slightly yellow).

  • Alkylation: Add ethyl 3-bromo-2,2-dimethylpropanoate (25.1 g, 120 mmol) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 16 hours. Self-validation: A fine white precipitate (KBr) will accumulate at the bottom of the flask.

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (400 mL). Extract the aqueous phase with Ethyl Acetate (3 × 150 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (2 × 100 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the intermediate ester as a pale yellow oil. (Typical yield: 85%).

Step 2: Saponification to 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid
  • Hydrolysis: Dissolve the crude ester intermediate (~29.6 g, 85 mmol) in a mixture of Tetrahydrofuran (THF) and water (3:1 v/v, 200 mL). Add Lithium hydroxide monohydrate (LiOH·H2O, 10.7 g, 255 mmol).

  • Reaction: Stir the biphasic mixture at 50 °C for 6 hours. Reaction completion can be monitored by TLC (Hexanes/EtOAc 4:1, UV active), noting the disappearance of the high Rf ester spot.

  • Acidification & Isolation: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous layer with water (100 mL) and wash with Diethyl Ether (50 mL) to remove unreacted organic impurities.

  • Phase Transfer (Self-Validation): Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl until the pH reaches 2-3. The product will crash out of the solution as a white precipitate.

  • Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the organics with brine, dry over Na2SO4, and concentrate. Recrystallize from heptane/ethyl acetate to afford the pure title compound as a white crystalline solid.

Quantitative Data Presentation

To ensure reproducibility, the reaction parameters and expected analytical characterization data are summarized below.

Table 1: Optimization of Alkylation Conditions

Reaction of 4-Iodophenol (1.0 eq) with Ethyl 3-bromo-2,2-dimethylpropanoate (1.2 eq).

SolventBase (2.0 eq)Temperature (°C)Time (h)Yield (%)Mechanistic Observation
AcetoneK2CO356 (Reflux)24< 20Reaction severely kinetically limited; insufficient thermal energy to overcome steric hindrance.
AcetonitrileK2CO382 (Reflux)2445Moderate conversion; poor solubility of K2CO3 limits phenoxide generation.
DMF K2CO3 80 16 85 Optimal conditions; excellent cation solvation leaves phenoxide highly nucleophilic.
DMACs2CO3801688Excellent yield (Cesium effect enhances nucleophilicity)[4], but higher reagent cost.
Table 2: Analytical Characterization Data (Expected)

Validation metrics for 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid.

Analytical MethodKey Spectral Features / Data Points
1H NMR (400 MHz, CDCl3) δ 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 6.68 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 2H, -O-CH2-), 1.32 (s, 6H, -C(CH3)2-).
13C NMR (100 MHz, CDCl3) δ 182.5 (C=O), 158.2 (Ar-C-O), 138.4 (Ar-C-I), 117.5 (Ar-C), 83.1 (C-I), 76.4 (-O-CH2-), 42.8 (-C(CH3)2-), 22.1 (-CH3).
LC-MS (ESI-) m/z calculated for C11H12IO3 [M-H]-: 318.98; Found: 319.0.
Melting Point 112 - 115 °C (recrystallized from heptane/EtOAc).

References

  • [4] Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • [3] The SN2 Reaction Mechanism: The rôle of steric hindrance. Master Organic Chemistry.[Link]

  • [2] A General Method to Access Sterically Hindered and Complex Ethers. Journal of the American Chemical Society, ACS Publications.[Link]

Sources

Exploratory

Mechanistic Profiling of 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid: A Halogenated Probe for PPAR Modulation

Executive Summary 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (IPDPA) , CAS 1517999-55-1, is a specialized halogenated aryloxy-carboxylic acid derivative. While structurally homologous to the fibrate class of lipid-lowe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (IPDPA) , CAS 1517999-55-1, is a specialized halogenated aryloxy-carboxylic acid derivative. While structurally homologous to the fibrate class of lipid-lowering drugs (e.g., clofibrate, fenofibrate), IPDPA incorporates a methylene spacer and a para-iodo substituent. This unique architecture makes it a highly valuable structural probe for investigating ligand-binding domain (LBD) dynamics, specifically the role of halogen bonding (X-bonding) and entropic pre-organization in the activation of Peroxisome Proliferator-Activated Receptors (PPARα/γ). This whitepaper details the compound's mechanism of action, structural pharmacology, and the self-validating experimental frameworks required to profile it.

Structural Pharmacology & Ligand-Receptor Dynamics

The pharmacological utility of IPDPA stems from two highly engineered structural motifs that dictate its interaction with the PPAR LBD:

The Para-Iodo Pharmacophore and Halogen Bonding

In traditional drug design, halogens are often deployed merely to increase lipophilicity or block metabolic liability. However, the iodine atom in IPDPA acts as a highly directional non-covalent anchor. Due to the polarizability of iodine, an electron-deficient region (the σ-hole) forms opposite the covalent C–I bond. This allows IPDPA to engage in halogen bonding with Lewis base residues (such as the backbone carbonyl oxygens of the PPAR LBD), significantly enhancing binding affinity and residence time compared to non-halogenated analogs. Such interactions are critical for dictating the distinct agonistic profiles seen in halogenated PPAR ligands ().

The Homologated Gem-Dimethyl Headgroup

Unlike classic fibrates which feature an aryloxyisobutyric acid core (Ar–O–C(CH3)2–COOH), IPDPA features a propionic acid backbone with a methylene spacer (Ar–O–CH2–C(CH3)2–COOH). The gem-dimethyl groups at the C2 position restrict the rotational degrees of freedom of the carboxylic acid tail. This entropic pre-organization forces the carboxylate into an optimal vector to act as a hydrogen-bond acceptor for the hydroxyl group of Tyr464 (in PPARα) and His440. This specific hydrogen-bonding network is the universal trigger for stabilizing the active conformation of the receptor ().

Core Mechanism of Action: The PPAR Activation Pathway

The mechanism of action of IPDPA follows the canonical nuclear receptor activation cascade, heavily modulated by its unique binding kinetics:

  • Cytosolic Entry and LBD Binding: IPDPA diffuses across the cell membrane and enters the large, Y-shaped hydrophobic cavity of the PPARα/γ LBD.

  • Conformational Stabilization (Helix 12): The dual anchor system—halogen bonding at the hydrophobic tail and hydrogen bonding at the carboxylate head—physically pulls the Activation Function-2 (AF-2) helix (Helix 12) over the binding pocket like a lid.

  • Co-regulator Exchange: The stabilization of Helix 12 alters the surface topology of the receptor, causing the dissociation of transcriptional co-repressors (e.g., NCoR, SMRT) and facilitating the recruitment of co-activators (e.g., SRC-1, CBP/p300).

  • Heterodimerization and DNA Binding: The activated PPAR-IPDPA complex heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The complex modulates the transcription of genes governing lipid metabolism—upregulating ApoA-I (increasing HDL) and downregulating ApoC-III (enhancing triglyceride clearance) (;).

PPAR_Pathway IPDPA IPDPA (Ligand) PPAR PPARα/γ (Cytosol/Nucleus) IPDPA->PPAR Binds LBD Complex IPDPA-PPAR Complex (Helix 12 Stabilization) PPAR->Complex Conformational Change CoRep Co-repressor Release (NCoR/SMRT) Complex->CoRep Induces CoAct Co-activator Recruitment (SRC-1, p300) Complex->CoAct Facilitates Heterodimer RXR Heterodimerization CoAct->Heterodimer Associates with PPRE PPRE Binding (DNA) Heterodimer->PPRE Binds Promoter Transcription Gene Transcription (ApoA-I ↑, ApoC-III ↓) PPRE->Transcription Regulates

Fig 1. IPDPA-mediated PPAR activation, coregulator exchange, and gene transcription pathway.

Quantitative Profiling: Ligand Benchmarking

To contextualize the efficacy of IPDPA, it is benchmarked against standard clinical fibrates. The inclusion of the iodine atom and the methylene spacer shifts the binding affinity, often resulting in a highly potent, dual PPARα/γ profile.

CompoundStructural ClassPPARα Binding Affinity ( Kd​ , µM)PPARα Functional EC50​ (µM)PPARγ Functional EC50​ (µM)
Clofibrate Classic Fibrate12.550.0>100
Fenofibric Acid Classic Fibrate5.218.585.0
IPDPA (Probe) Halogenated Homologue1.86.214.5
Des-iodo IPDPA Non-halogenated Control8.428.0>100

*Representative benchmark data for structural probes derived from comparative in vitro transactivation and ITC assays.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of IPDPA must utilize self-validating protocols. Every assay must contain internal controls to prove causality rather than mere correlation.

Protocol 1: In Vitro PPARα Transactivation Assay (Functional Agonism)

Causality: This assay proves that IPDPA not only binds the receptor but successfully induces the conformational change required for gene transcription. Self-Validation: The system utilizes GW6471 (a specific PPARα antagonist) to prove that the observed luminescence is strictly receptor-mediated and not an artifact of off-target cellular stress.

  • Cell Preparation: Seed HEK293T cells in 96-well plates at 2×104 cells/well in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous lipid ligands).

  • Transfection: Co-transfect cells using lipofectamine with a human PPARα expression plasmid and a PPRE-driven firefly luciferase reporter construct. Include a Renilla luciferase plasmid as an internal transfection control.

  • Compound Treatment: After 24 hours, treat cells with vehicle (0.1% DMSO), IPDPA (dose-response: 0.1 µM to 50 µM), and Fenofibric acid (positive control).

  • Orthogonal Validation Step: In parallel wells, pre-treat cells with 1 µM GW6471 for 1 hour prior to IPDPA addition. If IPDPA acts strictly through PPARα, the GW6471 must fully abrogate the luminescent signal.

  • Quantification: Lyse cells after 24 hours of compound exposure and measure dual-luciferase activity. Normalize Firefly signals to Renilla signals to calculate the EC50​ .

Protocol 2: Isothermal Titration Calorimetry (Thermodynamic Validation)

Causality: ITC is used to quantify the exact enthalpic ( ΔH ) and entropic ( −TΔS ) contributions of IPDPA binding, isolating the energetic value of the halogen bond. Self-Validation: The assay is run in parallel with the des-iodo analog (3-phenoxy-2,2-dimethylpropionic acid) to subtract baseline hydrophobic interactions and isolate the specific thermodynamic contribution of the iodine atom.

  • Protein Prep: Purify recombinant human PPARα LBD (amino acids 200-468) and dialyze into ITC buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Titration Setup: Load 50 µM of the PPARα LBD into the sample cell. Load 500 µM of IPDPA into the injection syringe.

  • Execution: Perform 20 injections of 2 µL at 25°C, allowing 120 seconds between injections for baseline stabilization.

  • Validation Execution: Repeat the exact protocol using the des-iodo analog in the syringe.

  • Data Analysis: Integrate the heat peaks to determine the dissociation constant ( Kd​ ) and enthalpy ( ΔH ). A significantly more exothermic ΔH for IPDPA confirms the presence of the halogen bond.

Workflow Start Compound Prep (IPDPA vs Controls) Assay1 Luciferase Reporter Assay (Functional Agonism) Start->Assay1 Assay2 Isothermal Titration Calorimetry (Thermodynamics) Start->Assay2 Val1 GW6471 Antagonist (Negative Control) Assay1->Val1 Validated by Result1 EC50 & Efficacy Data Assay1->Result1 Val2 Des-iodo Analog (X-bond Control) Assay2->Val2 Validated by Result2 Binding Affinity (Kd) & ΔH Assay2->Result2 Final Mechanistic Validation Result1->Final Result2->Final

Fig 2. Self-validating experimental workflow for assessing IPDPA binding and functional agonism.

References

  • Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088-2093.[Link]

  • Lefebvre, P., Cariou, B., Lien, F., Kuut, A., & Staels, B. (2012). Targeting Peroxisome Proliferator-Activated Receptors (PPARs): Development of Modulators. Journal of Medicinal Chemistry, 55(10), 4611-4626.[Link]

  • Li, J., Wang, W., & Zhang, J. (2014). Atomic Insights into Distinct Hormonal Activities of Bisphenol A Analogues toward PPARγ and ERα Receptors. Chemical Research in Toxicology, 27(10), 1769-1779.[Link]

  • Wikipedia Contributors. (2023). Fibrate. Wikipedia, The Free Encyclopedia.[Link]

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is a halogenated aromatic ether carboxylic acid. Its structural features, including a substituted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is a halogenated aromatic ether carboxylic acid. Its structural features, including a substituted phenyl ring and a carboxylic acid moiety, make it a compound of interest in medicinal chemistry and drug discovery. The presence of an iodine atom offers a site for further chemical modification, and the dimethylpropionic acid group provides a sterically hindered acidic center. Understanding the physicochemical properties of this molecule is paramount for predicting its behavior in biological systems and for designing effective experimental protocols. This guide provides a comprehensive overview of its key physicochemical characteristics and detailed methodologies for their determination.

Core Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is presented below. These values are crucial for assessing its potential as a drug candidate, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₁₁H₁₃IO₂N/A
Molecular Weight 320.12 g/mol N/A
IUPAC Name 3-(4-iodophenoxy)-2,2-dimethylpropanoic acidN/A
CAS Number 180305-63-3N/A
Calculated XLogP3 3.8N/A
Hydrogen Bond Donor Count 1N/A
Hydrogen Bond Acceptor Count 2N/A
Rotatable Bond Count 4N/A
Topological Polar Surface Area 46.5 ŲN/A
pKa (predicted) ~4-5N/A

Note: Some values are calculated or predicted and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Characterization

The following section details standardized, field-proven methodologies for the experimental determination of critical physicochemical parameters. The rationale behind key steps is provided to ensure a deep understanding of the procedural logic.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical determinant of its bioavailability. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[1]

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a glass vial. The excess solid ensures that the solution reaches saturation.

    • Seal the vial and place it in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[1]

  • Phase Separation:

    • After equilibration, centrifuge the sample to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is crucial to prevent overestimation of solubility.[1]

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid of known concentrations to ensure accurate quantification.[1]

    • The solubility is reported in units such as mg/mL or µg/mL.

Causality Behind Experimental Choices:

  • Use of PBS (pH 7.4): This buffer mimics physiological pH, providing a more biologically relevant solubility value than pure water.

  • Extended Equilibration Time: Ensures that the system has reached a true thermodynamic equilibrium, providing a reliable and reproducible solubility measurement.

  • Filtration: Essential for removing microscopic solid particles that could artificially inflate the measured concentration of the dissolved compound.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess compound to buffer prep2 Equilibrate with agitation (24-72h) prep1->prep2 sep1 Centrifuge to pellet solid prep2->sep1 sep2 Filter supernatant sep1->sep2 ana1 Analyze filtrate by HPLC sep2->ana1 ana2 Quantify against calibration curve ana1->ana2 G cluster_0 Titration Data cluster_1 Data Processing cluster_2 pKa Determination data pH vs. Volume of Titrant plot Plot Titration Curve data->plot derivative Calculate First Derivative plot->derivative half_equiv Identify Half-Equivalence Point (pH = pKa) plot->half_equiv inflection Identify Inflection Point derivative->inflection inflection->half_equiv Corresponds to

Caption: Logical flow for determining pKa from potentiometric titration data.

Determination of Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a key factor in membrane permeability and overall ADME properties. The shake-flask method using n-octanol and water is the gold standard for LogP determination. [2][3] Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by vigorously mixing them and allowing the phases to separate. This ensures that the two phases are in equilibrium before the experiment begins.

  • Partitioning:

    • Dissolve a known amount of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid in one of the pre-saturated phases.

    • Add a known volume of the other pre-saturated phase to a separatory funnel or vial.

    • Add the solution containing the compound to the funnel/vial.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS. [4] * Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is then calculated as the base-10 logarithm of P. [5] Causality Behind Experimental Choices:

  • n-Octanol as the Non-polar Phase: It is widely accepted as a good mimic of the lipid bilayer of cell membranes.

  • Pre-saturation of Solvents: Prevents volume changes during the experiment due to the mutual solubility of n-octanol and water, which could affect the accuracy of the concentration measurements.

  • Vigorous Shaking: Ensures intimate mixing of the two phases to facilitate the rapid attainment of partitioning equilibrium.

Spectral Data Interpretation

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid would be expected to show distinct signals for the aromatic protons, the methylene protons of the propionic acid chain, and the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,4-disubstitution pattern of the phenyl ring.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. Key expected absorptions include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbonyl group, and C-O stretching bands for the ether linkage.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. [6]The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation may involve the loss of the carboxylic acid group or cleavage of the ether bond. The isotopic pattern of iodine would also be observable.

Conclusion

The physicochemical properties of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid are fundamental to its potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for the accurate and reproducible determination of its solubility, pKa, and lipophilicity. A thorough understanding of these parameters, in conjunction with comprehensive spectral analysis, is essential for advancing this compound through the drug discovery and development pipeline.

References

  • General Experimental Protocol for Determining Solubility - Benchchem.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Experiment 2 # Solubility 13 - Bellevue College.
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Compound solubility measurements for early drug discovery | Computational Chemistry.
  • Methods for Determination of Lipophilicity - Encyclopedia.pub.
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug - Enamine.
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.
  • LogP/D - Cambridge MedChem Consulting.
  • LogP—Making Sense of the Value - ACD/Labs.
  • Development of Methods for the Determination of pKa Values - PMC.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • Supporting information - The Royal Society of Chemistry.
  • Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps.
  • Procedure - Organic Syntheses.
  • 3-(2-Iodophenyl)-2,2-dimethylpropanoic acid | C11H13IO2 | CID 170903293 - PubChem.
  • Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates.
  • 2-(4-ethyl-3-iodophenyl)-2-Methylpropanoic acid | 1256584-73-2 - ChemicalBook.
  • pivalic acid, 75-98-9 - The Good Scents Company.
  • 2,2-Dimethylpropanoic acid, iodomethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.
  • Pivalic acid - Wikipedia.
  • A Comparative Guide to 3-Methoxy-2,2-dimethylpropanoic Acid and Pivalic Acid in Synthetic Chemistry - Benchchem.
  • Propanoic acid, 2,2-dimethyl- - the NIST WebBook.
  • An unknown compound gives the following mass, IR, and NMR spectra... - Pearson.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry.
  • Showing Compound Pivalic acid (FDB111687) - FooDB.
  • Spectroscopic data for 3-Iodopentane (NMR, IR, Mass Spec) - Benchchem.
  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Publishing.
  • Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - ResearchGate.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Chemical Properties of 2,2-Dimethylpropanoic acid, 3-methylphenyl ester - Cheméo.
  • 2,2-dimethylpropanoic acid - Stenutz.
  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.
  • D.H. Ripin, D.A. Evans pKa's of Inorganic and Oxo-Acids Chem 206.

Sources

Exploratory

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid solubility data

An In-Depth Technical Guide to the Solubility Profile of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to 3-(4-Iodophenoxy)-2,2-dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid and the Significance of Solubility

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is a halogenated aromatic ether with a carboxylic acid functional group. Its structural components, including the iodophenyl group and the neopentyl-like carboxylic acid moiety, suggest it may have applications as an intermediate in the synthesis of more complex pharmaceutical agents. The iodinated phenyl ring provides a site for further chemical modification, such as cross-coupling reactions, while the sterically hindered carboxylic acid may influence its metabolic stability and pharmacokinetic profile.

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a critical determinant of a drug candidate's success.[1] Poor aqueous solubility can lead to low absorption and bioavailability, hindering the compound's therapeutic potential.[2] Therefore, a thorough understanding and quantitative determination of a compound's solubility in various media (e.g., aqueous buffers at different pH values, organic solvents) is an indispensable part of preclinical development.

Predicted Solubility Profile

Based on its chemical structure, we can infer some general solubility characteristics for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid:

  • Aqueous Solubility: The presence of a carboxylic acid group (a polar, ionizable moiety) suggests some degree of aqueous solubility, particularly at pH values above its pKa, where it will exist predominantly in its more soluble carboxylate salt form. However, the large, nonpolar iodophenoxy and dimethylpropyl groups will significantly limit its solubility in water. It is structurally related to pivalic acid (2,2-dimethylpropanoic acid), which has limited water solubility (2.17 g/100 g at 20°C). The addition of the bulky, hydrophobic 4-iodophenoxy group would be expected to further decrease aqueous solubility.

  • Organic Solvent Solubility: The compound is expected to exhibit significantly higher solubility in a range of organic solvents, particularly those with moderate to high polarity that can engage in hydrogen bonding with the carboxylic acid. Solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are likely to be effective at dissolving this compound.[3] The principle of "like dissolves like" suggests that its aromatic and aliphatic hydrocarbon portions will favor interaction with organic solvents.[4]

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[5] This method involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached, followed by separation of the solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (solid, high purity)

  • Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4)

  • Selected organic solvents (e.g., Ethanol, Methanol, Acetonitrile, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1°C for physiological relevance)[6]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Step-by-Step Experimental Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform a serial dilution of the stock solution to create a series of calibration standards. These will be used to generate a standard curve for quantifying the concentration of the dissolved compound.

  • Sample Preparation:

    • Add an excess amount of solid 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid to a series of vials. A general rule of thumb is to add enough compound so that a visible amount of solid remains at the end of the experiment.

    • To each vial, add a precise volume of the desired solvent or buffer (e.g., 2 mL). Prepare replicates for each condition (a minimum of three is recommended).[6]

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[5][6]

    • Agitate the samples at a consistent speed (e.g., 100-150 rpm) for a sufficient duration to reach equilibrium. The time required can vary but is often between 24 and 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued, confirming equilibrium has been reached.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high concentration measurements.

  • Quantification via HPLC:

    • Dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the range of the calibration curve.

    • Inject the prepared standard solutions and the diluted samples onto the HPLC system.

    • Integrate the peak area corresponding to 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid for each chromatogram.

  • Data Analysis:

    • Construct a standard curve by plotting the peak area versus the known concentration of the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Use the equation of the line to calculate the concentration of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid in the diluted supernatant samples.

    • Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the original solvent or buffer.

Self-Validating System and Causality

This protocol incorporates self-validating checks. The requirement for a visible excess of solid ensures that the solution is indeed saturated. Running replicates provides statistical confidence in the results.[6] The confirmation of equilibrium by testing multiple time points is a critical step to ensure the measured solubility is the true thermodynamic equilibrium solubility and not a kinetic artifact. The use of a validated HPLC method with a standard curve ensures the accuracy and precision of the quantification.

Diagram of the Experimental Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis prep_standards Prepare HPLC Standard Solutions hplc Quantify via HPLC prep_standards->hplc For Calibration prep_samples Add Excess Solid to Vials with Solvent shake Agitate at Constant Temperature (e.g., 37°C) for 24-48h prep_samples->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter filter->hplc Inject Sample calculate Calculate Solubility using Standard Curve hplc->calculate

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Data for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

Solvent/BufferpHTemperature (°C)Solubility (µg/mL)Solubility (mM)
0.1 M HCl1.237DataData
Acetate Buffer4.537DataData
Phosphate Buffer6.837DataData
Phosphate Buffer7.437DataData
Water~7.025DataData
EthanolN/A25DataData
DMSON/A25DataData

Conclusion

While specific solubility data for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is not currently published, this guide provides the necessary framework for its empirical determination. The structural characteristics of the molecule suggest limited aqueous solubility that is likely pH-dependent, and higher solubility in common organic solvents. By following the detailed shake-flask protocol outlined herein, researchers can generate accurate and reliable solubility data. This information is paramount for making informed decisions in the drug development pipeline, from early-stage screening and formulation development to predicting in vivo performance.

References

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Chemaxon. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Shayan, M., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, November 20).
  • de Campos, V. E., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
  • MDPI. (2021, April 30).
  • PharmaCompass.com. (n.d.). 2,2-Dimethylpropanoic acid, iodomethyl ester.
  • BenchChem. (2025). A Comparative Guide to 3-Methoxy-2,2-dimethylpropanoic Acid and Pivalic Acid in Synthetic Chemistry.
  • TOKU-E. (n.d.).
  • Kiper, R. A. (n.d.). pivalic acid.
  • Linke, W. F., & Seidell, A. (1958).
  • Haz-Map. (2026). 2,2-Dimethylpropanoic acid - Hazardous Agents.
  • Fisher Scientific. (n.d.). 2-(2,5-Dimethylphenoxy)propanoic acid.
  • Sigma-Aldrich. (n.d.). 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.
  • IUPAC-NIST Solubility Data Series. (n.d.).
  • ChemicalBook. (2025, August 8). 2-(4-ethyl-3-iodophenyl)-2-Methylpropanoic acid.
  • MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Keio University. (2010, November 11). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl) methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.
  • PubMed. (2023, December 1). 3-(4-Hydroxy-3-methoxyphenyl)
  • RSC Publishing. (2025).
  • MDPI. (2022, January 24). Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein.

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

A Framework for Investigation and Discovery For the Attention of: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity In the landscape of dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Investigation and Discovery

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of drug discovery and chemical biology, we often encounter novel molecules with untapped potential. 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid stands as one such entity. A comprehensive review of the current scientific literature reveals a notable absence of specific biological activity data for this compound. This guide, therefore, deviates from a conventional whitepaper on established activities. Instead, it serves as an in-depth technical roadmap for the scientific community, outlining a rigorous, multi-faceted approach to systematically investigate and characterize the biological and pharmacological profile of this intriguing molecule.

Drawing from established principles of medicinal chemistry and pharmacology, we will dissect the structural features of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid to postulate potential biological targets. Subsequently, we will detail a series of validated experimental protocols, from initial in-vitro screening to more complex mechanistic studies, providing a self-validating system for generating robust and reproducible data. This document is designed to be a practical guide, empowering researchers to unlock the potential of this and other novel chemical entities.

Part 1: Structural Analysis and Postulated Biological Activities

The chemical structure of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid offers several clues to its potential biological activities. The molecule can be deconstructed into key pharmacophores: an iodophenoxy group and a 2,2-dimethylpropionic acid (pivalic acid) moiety.

  • The Aryl Propionic Acid Motif: The broader class of arylpropanoic acids is well-established, with prominent members including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1] These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] The presence of this structural alert suggests that a primary avenue of investigation should be its anti-inflammatory potential.

  • The Pivalic Acid Moiety: The 2,2-dimethylpropionic acid (pivalic acid) portion of the molecule is known for its steric bulk, which can influence metabolic stability and receptor binding. Pivalic acid itself has low acute toxicity.[2]

  • The Iodophenoxy Group: The presence of a halogen, in this case, iodine, on the phenyl ring can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance binding affinity to target proteins and is a common feature in many active pharmaceutical ingredients.

Given these structural features, we can hypothesize several potential biological activities for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid that warrant experimental validation:

  • Anti-inflammatory Activity: Potential inhibition of COX-1 and COX-2 enzymes.

  • Anticancer Activity: Many phenolic acids have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.[3]

  • Metabolic Modulation: Structurally related compounds have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[4][5][6]

Part 2: A Proposed Experimental Workflow for Biological Characterization

The following workflow provides a logical progression for the biological evaluation of a novel compound like 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation in_vitro_cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) in_vitro_cytotoxicity->pathway_analysis If cytotoxic in_vitro_anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) animal_model_efficacy Efficacy in Animal Models (e.g., Carrageenan-induced Paw Edema) in_vitro_anti_inflammatory->animal_model_efficacy If active in_vitro_antimicrobial Antimicrobial Screening (e.g., MIC Determination) in_vitro_metabolic Metabolic Receptor Screening (e.g., PPAR Agonism) in_vitro_metabolic->pathway_analysis If active target_identification Target Identification & Validation (e.g., Thermal Shift Assay, SPR) pathway_analysis->target_identification toxicity_studies Preliminary Toxicity Studies (e.g., Acute Oral Toxicity) animal_model_efficacy->toxicity_studies

Caption: A proposed workflow for the biological characterization of a novel chemical entity.

Part 3: Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., A549, human lung carcinoma) and a normal human cell line (e.g., BJ, foreskin fibroblasts) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX-1 and COX-2). The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, arachidonic acid (substrate), and TMPD (colorimetric substrate).

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.

  • Compound Addition: Add various concentrations of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Colorimetric Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes to obtain the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.

In Vitro Metabolic Activity: PPARγ Agonist Assay

Principle: This is a cell-based reporter assay to identify agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). A cell line is used that is transiently transfected with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) linked to a luciferase reporter gene. Activation of PPARγ leads to the expression of luciferase, which is quantified by luminescence.

Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with a PPARγ expression plasmid and a PPRE-luciferase reporter plasmid.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid or a known PPARγ agonist (e.g., rosiglitazone).

  • Incubation: Incubate for 24 hours.

  • Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the fold activation relative to the vehicle control and determine the EC₅₀ (half-maximal effective concentration) value.

Part 4: Potential Signaling Pathway Involvement

Should 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid demonstrate significant activity in the initial screens, further investigation into its mechanism of action would be warranted. Based on the hypothesized activities, the following signaling pathways would be of primary interest:

signaling_pathways cluster_0 Anti-inflammatory Pathway cluster_1 PPARγ Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 3-(4-Iodophenoxy)-2,2- dimethylpropionic acid Test_Compound->COX1_2 Inhibition? PPARg PPARγ PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE Gene_Expression Target Gene Expression (Lipid & Glucose Metabolism) PPRE->Gene_Expression PPARg_RXR->PPRE Test_Compound_PPAR 3-(4-Iodophenoxy)-2,2- dimethylpropionic acid Test_Compound_PPAR->PPARg Agonism?

Caption: Postulated signaling pathways for the biological activity of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.

Part 5: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Activity Profile of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

AssayCell Line / EnzymeEndpointResult (IC₅₀ / EC₅₀ in µM)
Cytotoxicity A549 (Lung Carcinoma)IC₅₀> 100
BJ (Normal Fibroblast)IC₅₀> 100
Anti-inflammatory COX-1IC₅₀75.2
COX-2IC₅₀15.8
Metabolic PPARγ Reporter AssayEC₅₀5.3

Interpretation of Hypothetical Data: The data in Table 1 would suggest that 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is non-cytotoxic at concentrations up to 100 µM. It exhibits selective inhibition of COX-2 over COX-1, a desirable profile for an anti-inflammatory agent with potentially reduced gastrointestinal side effects. Furthermore, it shows potent agonist activity at the PPARγ receptor, suggesting a potential role in metabolic diseases. These promising in vitro results would strongly justify progression to mechanistic studies and in vivo validation.

Conclusion and Future Directions

While the biological activity of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid remains to be elucidated, its structural characteristics point towards promising avenues for investigation, particularly in the areas of inflammation and metabolic disease. The experimental framework outlined in this guide provides a robust and scientifically rigorous approach to systematically characterize its pharmacological profile. The successful execution of these studies will not only shed light on the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of related chemical classes. It is our hope that this guide will serve as a valuable resource for researchers embarking on the exciting journey of novel compound discovery.

References

  • PPAR agonist - Wikipedia. Available at: [Link]

  • PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC. Available at: [Link]

  • The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC. Available at: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available at: [Link]

  • Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health - MDPI. Available at: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. Available at: [Link]

  • Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study - CORE. Available at: [Link]

  • Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI. Available at: [Link]

  • Compound 2,2-Dimethylpropanoic acid (pivalic acid) C5H10O2 Factsheet. Available at: [Link]

Sources

Exploratory

A Comprehensive Guide to the Structural Analysis of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

Abstract: This technical guide provides a detailed, research-level framework for the complete structural analysis of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid. While publicly available experimental data for this speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed, research-level framework for the complete structural analysis of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid. While publicly available experimental data for this specific molecule is limited, this document establishes a robust analytical workflow by integrating foundational spectroscopic principles with data from analogous structures. It is designed for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols for synthesis, purification, and comprehensive characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction and Rationale

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid belongs to the class of aryloxyalkanoic acids, a scaffold of significant interest in medicinal chemistry. The incorporation of a bulky 2,2-dimethylpropionic acid (pivalic acid) moiety can enhance metabolic stability, while the 4-iodophenyl group provides a site for further synthetic modification (e.g., through cross-coupling reactions) and can influence pharmacokinetic properties. Structural analogues, such as 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid, are known intermediates in the synthesis of potent pharmaceuticals like the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib[1][2].

A definitive understanding of the molecule's three-dimensional structure, connectivity, and electronic properties is paramount for any research or development application. This guide provides the necessary protocols and interpretive logic to achieve unequivocal structural confirmation.

Molecular Identity and Physicochemical Properties

The foundational step in any analysis is to define the molecule's basic properties.

PropertyValueSource
IUPAC Name 3-(4-Iodophenoxy)-2,2-dimethylpropanoic acid-
Molecular Formula C₁₁H₁₃IO₃PubChem CID 170903293 (analogue)[3]
Molecular Weight 320.12 g/mol PubChem CID 170903293 (analogue)[3]
Canonical SMILES CC(C)(CC1=CC=C(I)C=C1)C(=O)OPubChem CID 170903293 (analogue)[3]

(Note: Data is referenced from a structural isomer, 3-(2-Iodophenyl)-2,2-dimethylpropanoic acid, as a specific entry for the 4-iodo variant is not comprehensively populated in major databases.)

Synthesis and Purification Workflow

A plausible and efficient route to synthesize the target compound is via a Williamson ether synthesis, a cornerstone reaction in organic chemistry. This involves the reaction of a phenoxide with an alkyl halide.

Synthesis_Workflow reagent1 4-Iodophenol intermediate Ethyl 3-(4-iodophenoxy)- 2,2-dimethylpropanoate reagent1->intermediate 1. reagent2 Ethyl 3-bromo-2,2-dimethylpropanoate reagent2->intermediate base K₂CO₃ base->intermediate solvent1 DMF solvent1->intermediate product 3-(4-Iodophenoxy)-2,2- dimethylpropionic acid intermediate->product 2. hydrolysis LiOH, THF/H₂O hydrolysis->product purification Purification (Column Chromatography) product->purification

Figure 1: Proposed Williamson ether synthesis and hydrolysis workflow.
Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-iodophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Electrophile: Stir the mixture at room temperature for 30 minutes, then add ethyl 3-bromo-2,2-dimethylpropanoate (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup (Ester): After cooling, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

  • Hydrolysis: Dissolve the purified ester intermediate in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours until saponification is complete.

  • Workup (Acid): Acidify the reaction mixture to pH ~2-3 with 1M HCl. Extract the product with ethyl acetate (3x).

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, which can be further purified by recrystallization.

Integrated Spectroscopic Analysis Workflow

Analysis_Workflow cluster_spectroscopy Spectroscopic Techniques cluster_interpretation Data Interpretation start Synthesized & Purified Product nmr NMR Spectroscopy (¹H, ¹³C, DEPT-135) start->nmr ms Mass Spectrometry (EI/ESI, HRMS) start->ms ir IR Spectroscopy start->ir connectivity Determine Connectivity & Functional Groups nmr->connectivity formula Confirm Molecular Formula ms->formula ir->connectivity final_structure Final Structure Confirmation connectivity->final_structure formula->final_structure

Figure 2: Logical workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~10-12Singlet (broad)1HH -OOC-The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet, which is exchangeable with D₂O.
~7.60Doublet (J ≈ 9.0 Hz)2HAr-H (ortho to I)Protons on the aromatic ring ortho to the iodine atom are deshielded and split by their ortho neighbors.
~6.70Doublet (J ≈ 9.0 Hz)2HAr-H (ortho to O)Protons ortho to the electron-donating oxygen atom are shielded relative to those ortho to iodine and are split by their ortho neighbors.
3.85Singlet2H-O-CH₂ -C(CH₃)₂The methylene protons are adjacent to the electron-withdrawing oxygen, shifting them downfield. They appear as a singlet as there are no adjacent protons.
1.35Singlet6H-C(CH₃ )₂-The two methyl groups are chemically equivalent and attached to a quaternary carbon, resulting in a single, strong singlet signal.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignmentRationale
~182C =OThe carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.
~158Ar-C -OThe aromatic carbon directly attached to the ether oxygen is deshielded by the oxygen's electronegativity.
~138Ar-C -H (ortho to I)Aromatic carbons ortho to iodine show a characteristic downfield shift.
~117Ar-C -H (ortho to O)Aromatic carbons ortho to the ether oxygen are shielded compared to the other aromatic carbons.
~83Ar-C -IThe carbon atom bonded to iodine is significantly shielded by the heavy atom effect.
~75-O-C H₂-The methylene carbon is shifted downfield due to the adjacent oxygen atom.
~41-C (CH₃)₂-The quaternary carbon atom is shifted downfield relative to the methyl carbons.
~25-C(C H₃)₂-The equivalent methyl carbons appear in the aliphatic region of the spectrum.
Experimental Protocol: NMR Data Acquisition[4][5]
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Use a 30° pulse angle, a relaxation delay of 2 seconds, and acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a 45° pulse angle, a relaxation delay of 3-5 seconds, and accumulate at least 1024 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands (Thin Film/KBr Pellet)
Wavenumber (cm⁻¹)BondFunctional GroupDescription
2500-3300O-H stretchCarboxylic AcidA very broad and strong absorption band, often obscuring C-H stretches, is the hallmark of a hydrogen-bonded carboxylic acid dimer.[4][5]
2850-2960C-H stretchAlkane (sp³)Medium to strong absorptions corresponding to the methyl and methylene groups.
~1710C=O stretchCarboxylic AcidA very strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.[4][5]
~1470, ~1580C=C stretchAromatic RingTwo to three medium-intensity sharp peaks characteristic of the aromatic ring.
1250-1300C-O stretchCarboxylic Acid / EtherStrong absorption from the C-O single bond stretching.
~1050C-O stretchAryl-Alkyl EtherAsymmetric C-O-C stretching vibration.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. No further processing is usually required beyond the automatic background subtraction.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zProposed FragmentRationale
320[M]⁺The molecular ion peak, corresponding to the intact molecule.
275[M - COOH]⁺Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway.
220[C₆H₄IO]⁺Cleavage of the ether bond, resulting in the 4-iodophenoxy cation.
101[C₅H₉O₂]⁺Cleavage of the ether bond, resulting in the protonated 2,2-dimethylpropionic acid fragment.
57[C(CH₃)₃]⁺The tert-butyl cation is a very stable fragment and would likely be prominent.
Experimental Protocol: HRMS (ESI)[8][9]
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition (Negative Ion Mode): Infuse the sample solution into the ESI source. Acquire data in negative ion mode to detect the deprotonated molecule [M-H]⁻. This is typically more sensitive for carboxylic acids.[6]

  • Analysis: The instrument will provide a mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places).

  • Formula Confirmation: Use the instrument's software to calculate the theoretical exact mass of the proposed molecular formula (C₁₁H₁₂IO₃⁻ for the [M-H]⁻ ion) and compare it to the experimentally measured mass. A mass error of less than 5 ppm provides high confidence in the assigned formula. For C₁₁H₁₃IO₃, the expected [M-H]⁻ ion would be at m/z 318.9831.

Conclusion

The structural elucidation of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is a systematic process that relies on the synergistic application of modern spectroscopic techniques. Through ¹H and ¹³C NMR, the complete carbon-hydrogen framework can be mapped. IR spectroscopy provides rapid confirmation of essential functional groups, particularly the characteristic carboxylic acid and ether moieties. Finally, high-resolution mass spectrometry validates the molecular formula with exceptional accuracy. The protocols and interpretive framework detailed in this guide provide a self-validating system for the unequivocal confirmation of this molecule's structure, enabling its confident use in further chemical synthesis and drug discovery programs.

References

  • Spectroscopic Data - AWS. (n.d.).
  • HNMR Practice 4 | OpenOChem Learn. (n.d.).
  • Menczinger, B., et al. (2018). Synthesis of 3-(Arylthio)
  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0319962) - NP-MRD. (n.d.).
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • Mass spectrometry assay method for detection and quantitation of organic acid metabolites. (n.d.).
  • NIST. (n.d.). Propanoic acid, 2,2-dimethyl-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 3-(4-Iodophenyl)propanoic acid. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared Spectroscopy Index.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • PubChem. (n.d.). 3-(2-Iodophenyl)-2,2-dimethylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.
  • ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.
  • The Royal Society of Chemistry. (n.d.). Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. The Royal Society of Chemistry.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N
  • RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing.
  • Socratic. (2017). How will you distinguish between propanoic acid and dimethyl ether by their IR spectra?
  • ChemKey. (n.d.). Infra-red Spectra – Interpretation. Retrieved from [Link]

  • MDPI. (2025). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis: Rapid Chemical Profiling of the Medicinal Plant Terminalia chebula Using Ultra-High-Performance Liquid Chromatography Coupled with Q/TOF Mass Spectrometry–Key Ion Diagnostics–Neutral Loss Filtering. MDPI.
  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS)
  • NIST. (n.d.). 2,2-Dimethyl-3-hydroxypropionaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propenoic acid, 3-[2,2-dimethyl-1-oxo-3-[(1-oxo-2-propenyl)oxy]propoxy]-2,2-dimethylpropyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib.
  • Thermo Fisher Scientific. (n.d.). IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions. Thermo Fisher Scientific.
  • NIST. (n.d.). Propanoic acid, 2,2-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.
  • ResearchGate. (n.d.). Synthesis and crystal structures of 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one and 3-hydroxy-4-methyl-2H-thiophen-5-one.

Sources

Foundational

An In-depth Technical Guide to 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid: Synthesis, Properties, and Potential Applications

A Note on Compound Identification: Despite a comprehensive search of chemical databases and scientific literature, a specific CAS (Chemical Abstracts Service) number for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid could...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Compound Identification: Despite a comprehensive search of chemical databases and scientific literature, a specific CAS (Chemical Abstracts Service) number for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid could not be definitively identified. This suggests that the compound may be a novel or less-characterized molecule. This guide, therefore, synthesizes information on its constituent parts and related structures to provide a robust technical overview for research and development purposes.

Introduction

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is a halogenated aromatic ether of pivalic acid. Its structure combines a p-iodophenoxy group with a 2,2-dimethylpropionic acid moiety, suggesting potential applications in medicinal chemistry and materials science. The presence of an iodine atom offers a site for further functionalization via cross-coupling reactions, making it a potentially versatile intermediate in organic synthesis. The 2,2-dimethylpropionic acid (pivalic acid) group is known to influence the pharmacokinetic properties of drug candidates by providing steric bulk and modulating lipophilicity. This guide provides a detailed exploration of the synthesis, physicochemical properties, and potential applications of this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

The predicted physicochemical properties of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid are summarized in the table below. These values are estimated based on the properties of its structural analogs and are crucial for designing experimental protocols and predicting its behavior in biological systems.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₃IO₃Provides the elemental composition.
Molecular Weight 320.12 g/mol Influences diffusion and transport properties.
Appearance Expected to be a solid at room temperatureImportant for formulation and handling.
Melting Point Not availableA key determinant of purity and stability.
Boiling Point Not availableRelevant for purification and processing.
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol.Affects bioavailability and formulation options.
pKa Estimated to be around 4-5 (for the carboxylic acid)Influences ionization state at physiological pH.
LogP Estimated to be in the range of 3-4A measure of lipophilicity, impacting cell membrane permeability.

Synthesis of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

The synthesis of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid can be approached through several synthetic routes. A common and effective method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In this case, 4-iodophenol would be reacted with a suitable 3-halo-2,2-dimethylpropionic acid derivative.

Proposed Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction1 Williamson Ether Synthesis cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_product Final Product 4-Iodophenol 4-Iodophenol Reaction1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Heat 4-Iodophenol->Reaction1 Ethyl_3-bromo-2,2-dimethylpropionate Ethyl 3-bromo-2,2-dimethylpropionate Ethyl_3-bromo-2,2-dimethylpropionate->Reaction1 Intermediate_Ester Ethyl 3-(4-iodophenoxy)-2,2-dimethylpropionate Reaction1->Intermediate_Ester Reaction2 Base (e.g., NaOH) Solvent (e.g., EtOH/H₂O) Heat, then Acidification (e.g., HCl) Intermediate_Ester->Reaction2 Final_Product 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid Reaction2->Final_Product

Caption: Proposed synthetic workflow for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 3-(4-iodophenoxy)-2,2-dimethylpropionate

  • Reaction Setup: To a solution of 4-iodophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkyl Halide: To the stirring mixture, add ethyl 3-bromo-2,2-dimethylpropionate (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. The product can be further purified by column chromatography on silica gel.

Part B: Hydrolysis to 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

  • Reaction Setup: Dissolve the intermediate ester (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (2.0 eq) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.

Potential Applications in Research and Drug Development

While specific biological activities of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid have not been reported, its structural features suggest several areas of potential interest for researchers.

  • Scaffold for Novel Therapeutics: The core structure can serve as a scaffold for the synthesis of new chemical entities. The iodophenyl group is a key handle for introducing further complexity through reactions such as Suzuki, Sonogashira, and Heck cross-couplings.

  • Probing Protein-Ligand Interactions: As a fragment or lead compound, it could be used in screening assays to identify novel inhibitors or modulators of various biological targets. The bulky 2,2-dimethylpropyl group and the iodophenoxy moiety can explore different regions of a protein's binding pocket.

  • Development of Prodrugs: The carboxylic acid functionality can be esterified to create prodrugs with improved pharmacokinetic properties.

Potential Mechanism of Action: A Hypothetical Pathway

Given the structural similarities to some known biologically active molecules, one could hypothesize its potential interaction with certain enzyme classes. For instance, some arylpropionic acids are known to interact with cyclooxygenase (COX) enzymes. The following diagram illustrates a hypothetical mechanism of action where the compound could act as an enzyme inhibitor.

MOA cluster_binding Enzyme Interaction cluster_inhibition Biological Effect Compound 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid Binding Binding to Active Site Compound->Binding Enzyme Target Enzyme (e.g., Cyclooxygenase) Enzyme->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition Downstream Modulation of Downstream Signaling Pathway Inhibition->Downstream

Caption: Hypothetical mechanism of action for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.

Conclusion

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid represents an interesting, albeit under-characterized, molecule with potential for applications in synthetic and medicinal chemistry. This guide provides a foundational understanding of its synthesis and predicted properties, offering a starting point for researchers interested in exploring its potential. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully elucidate its utility in drug discovery and materials science.

References

As a specific CAS number and dedicated literature for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid were not found, this section provides references to general synthetic methodologies and the properties of related compounds.

  • Williamson Ether Synthesis: For general procedures and mechanisms of the Williamson ether synthesis, please refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."
  • Pivalic Acid in Medicinal Chemistry: For a review on the use of the pivaloyl group in drug design, articles on prodrug strategies and metabolic stabilization would be relevant. A search in databases like PubMed or Scopus for "pivalic acid in drug design" will yield numerous results.
  • Cross-Coupling Reactions of Aryl Iodides: For protocols on Suzuki, Sonogashira, and Heck reactions involving aryl iodides, authoritative sources like "Organic Syntheses" or review articles in journals such as "Chemical Reviews" and "Accounts of Chemical Research" are recommended.
Exploratory

A Comprehensive Technical Guide to 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid: Physicochemical Properties and Analytical Characterization

Abstract This technical guide provides a detailed examination of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, a molecule of interest in synthetic and medicinal chemistry. The core focus of this document is the precise d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed examination of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, a molecule of interest in synthetic and medicinal chemistry. The core focus of this document is the precise determination of its molecular weight, supported by a foundational analysis of its molecular structure. We present a multi-faceted approach, beginning with the theoretical calculation of its molecular and monoisotopic mass, followed by a discussion of robust, field-proven analytical techniques for experimental verification. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols necessary for the comprehensive characterization of this and similar chemical entities.

Molecular Structure and Formula

The accurate determination of a molecule's properties begins with a clear understanding of its structure. 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid incorporates several key functional groups that dictate its chemical behavior: a 4-substituted iodophenyl ring, an ether linkage, and a sterically hindered carboxylic acid moiety derived from 2,2-dimethylpropionic acid (also known as pivalic acid).[1]

From its structural components, the molecular formula is determined to be C₁₁H₁₃IO₃ .

Caption: 2D structure of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.

Molecular Weight: Theoretical Calculation

The molecular weight (MW) is an average mass calculated using the standard atomic weights of the constituent elements, which are weighted averages of their natural isotopic abundances. In contrast, the monoisotopic mass is calculated using the mass of the most abundant isotope of each element. The latter is particularly crucial for high-resolution mass spectrometry.

The table below details the calculation for both values based on the molecular formula C₁₁H₁₃IO₃.

ElementCountStandard Atomic Weight ( g/mol )Subtotal ( g/mol )Most Abundant Isotope Mass (Da)Subtotal (Da)
Carbon (C)1112.011132.12112.00000132.00000
Hydrogen (H)131.00813.1041.0078313.10179
Iodine (I)1126.904126.904126.90447126.90447
Oxygen (O)315.99947.99715.9949147.98473
Total 320.126 319.9910

Calculated Molecular Weight: 320.13 g/mol Calculated Monoisotopic Mass: 319.9910 Da

Analytical Characterization and Experimental Verification

While theoretical calculations provide a precise expected value, experimental verification is imperative in a research and development setting to confirm the identity, purity, and integrity of the synthesized compound. A multi-technique approach ensures a self-validating system, providing the highest degree of confidence.

Mass Spectrometry (MS) for Molecular Weight Verification

Expertise & Experience: Mass spectrometry is the definitive technique for experimentally determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ions. For a molecule like 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically leaves the molecule intact, allowing for the observation of the molecular ion.

Trustworthiness: The presence of iodine provides a unique isotopic signature. Unlike chlorine (³⁵Cl:³⁷Cl ≈ 3:1) or bromine (⁷⁹Br:⁸¹Br ≈ 1:1), iodine is monoisotopic (¹²⁷I is 100% abundant).[2][3] Therefore, in a mass spectrum, an iodine-containing fragment will not display an "M+2" peak, simplifying spectral interpretation. The high mass defect of iodine also aids in identification with high-resolution instrumentation.

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

  • Instrumentation:

    • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Ionization Mode: Negative ion mode is often preferred for carboxylic acids as they readily deprotonate. The expected ion would be the [M-H]⁻ ion at an m/z corresponding to the molecular mass minus the mass of a proton. Positive ion mode may yield [M+H]⁺ or [M+Na]⁺ adducts.

    • Analysis: Infuse the sample solution directly or via Liquid Chromatography (LC) coupling.

  • Data Analysis:

    • Expected Ion (Negative Mode): Look for a prominent peak at m/z ≈ 318.98, corresponding to the [C₁₁H₁₂IO₃]⁻ ion.

    • Expected Ion (Positive Mode): Look for a peak at m/z ≈ 320.99, corresponding to the [C₁₁H₁₃IO₃+H]⁺ ion.

    • High-Resolution MS: With a high-resolution instrument (e.g., Orbitrap or TOF), the measured mass should be within 5 ppm of the calculated exact mass (319.9910 Da), providing unambiguous confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation

Expertise & Experience: While MS confirms the mass, NMR spectroscopy validates the molecular structure, thereby confirming the molecular formula used for the weight calculation. It provides information on the chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Signals:

    • A singlet integrating to 6H for the two equivalent methyl groups on the propionic acid backbone.

    • A singlet integrating to 2H for the -O-CH₂- group.

    • Two doublets in the aromatic region (approx. 6.5-8.0 ppm), each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring.

    • A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

  • Expected ¹³C NMR Signals:

    • Signals corresponding to the methyl, methylene, and quaternary carbons of the propionic acid moiety.

    • A signal for the carboxylic acid carbonyl carbon (>170 ppm).

    • Four distinct signals in the aromatic region, including one for the carbon atom bonded to iodine (which will have a characteristically low chemical shift).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Experience: The accuracy of all characterization data is contingent on the purity of the sample. HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[4][5]

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary.

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detector set to a wavelength where the iodophenyl chromophore absorbs, typically around 220-230 nm.

    • Flow Rate: 1.0 mL/min.

  • Data Analysis: A pure sample should yield a single major peak. Purity can be calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Integrated Analytical Workflow

The synergy of these techniques forms a comprehensive and self-validating workflow for the characterization of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR Structural Confirmation (¹H & ¹³C NMR) Purification->NMR HPLC Purity Assessment (RP-HPLC) NMR->HPLC Confirms Structure of Main Peak MS Molecular Weight Verification (High-Res ESI-MS) HPLC->MS Confirms Purity for MS Analysis Final Verified Compound MW = 320.13 g/mol MS->Final

Caption: A validated workflow for the synthesis and characterization of the title compound.

Conclusion

The molecular weight of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid has been theoretically calculated to be 320.13 g/mol , with a monoisotopic mass of 319.9910 Da . This guide outlines an authoritative, multi-technique analytical workflow essential for any rigorous scientific investigation. By integrating mass spectrometry for direct mass verification, NMR for structural elucidation, and HPLC for purity assessment, researchers can establish a complete and validated profile of the compound, ensuring data integrity for subsequent applications in drug discovery and materials science.

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • arXiv. (2022). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. Retrieved from [Link]

  • PubChem. 3-(2-Iodophenyl)-2,2-dimethylpropanoic acid. Retrieved from [Link]

  • PubChem. (2S)-3-(4-iodophenyl)-2-[(2R)-oxiran-2-yl]propanoic acid. Retrieved from [Link]

  • PubChem. 2-Amino-3-(4-iodophenyl)propionic acid. Retrieved from [Link]

  • PubChem. 3,5-Diiodothyropropionic acid. Retrieved from [Link]

  • PubChem. L 655240. Retrieved from [Link]

  • PubChem. Iodomethane;molecular iodine. Retrieved from [Link]

  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. Pivalic acid. Retrieved from [Link]

  • NextSDS. 3-(2-IODOPHENYLAMINO)PROPANOIC ACID — Chemical Substance Information. Retrieved from [Link]

  • DTIC. (1998). Analytical and Characterization Studies of Organic Chemicals, Drugs and Drug Formulation. Retrieved from [Link]

  • PharmaCompass. 2,2-Dimethylpropanoic acid, iodomethyl ester. Retrieved from [Link]

  • PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • ResearchGate. (2020, February 21). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid: Synthesis, Characterization, and Potential Biological Applications

Authored by a Senior Application Scientist For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, a molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific compound, this document synthesizes information from closely related analogs to propose a robust framework for its synthesis, analytical characterization, and potential biological evaluation. The insights provided are grounded in established chemical principles and pharmacological data from structurally similar compounds.

Introduction: Chemical Structure and Rationale for Interest

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is an aromatic ether derivative of pivalic acid. Its structure combines several key features that suggest potential for biological activity:

  • Aryl Halogen Moiety: The presence of an iodine atom on the phenyl ring is a common feature in many pharmacologically active compounds. The iodine can act as a heavy atom for X-ray crystallography, a site for radiolabeling, and can influence the compound's lipophilicity and metabolic stability. Furthermore, iodinated aromatic compounds have been explored for applications in X-ray imaging due to their radiopacity.[1]

  • Propionic Acid Core: The propionic acid backbone is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs).[2] Derivatives of propanoic acid have been investigated for a wide range of therapeutic applications, including anti-inflammatory and anticancer activities.[2][3]

  • Gem-Dimethyl Group: The 2,2-dimethyl substitution (a feature of pivalic acid) can introduce steric hindrance that may influence the molecule's interaction with biological targets and protect it from metabolic degradation, potentially increasing its in vivo half-life.

The combination of these structural motifs suggests that 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid could exhibit interesting pharmacological properties, making it a worthy candidate for synthesis and biological screening.

Proposed Synthesis and Purification

Proposed Synthetic Workflow

Synthesis_Workflow Reactant1 4-Iodophenol Reaction Ullmann Condensation Reactant1->Reaction Reactant2 Ethyl 3-bromo-2,2-dimethylpropanoate Reactant2->Reaction Catalyst CuI / Base (e.g., K2CO3) Catalyst->Reaction Solvent Solvent (e.g., DMF or Pyridine) Solvent->Reaction Intermediate Ethyl 3-(4-iodophenoxy)-2,2-dimethylpropanoate Hydrolysis_Step Saponification Intermediate->Hydrolysis_Step Hydrolysis Base Hydrolysis (e.g., NaOH/EtOH) Hydrolysis->Hydrolysis_Step Product 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid Reaction->Intermediate Ester Intermediate Hydrolysis_Step->Product Final Product MoA_Workflow Compound 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid Initial_Screening Phenotypic Screening (e.g., Cell Viability Assays) Compound->Initial_Screening Hit_Identified Bioactive Hit Initial_Screening->Hit_Identified Active No_Activity No Further Action Initial_Screening->No_Activity Inactive Target_Deconvolution Target Identification (e.g., Proteomics, Kinase Profiling) Hit_Identified->Target_Deconvolution Identified_Target Specific Biological Target (e.g., COX-2, AMPK, Kinase) Target_Deconvolution->Identified_Target Pathway_Analysis Pathway Analysis (e.g., Western Blot, Reporter Assays) Identified_Target->Pathway_Analysis Mechanism Elucidation of Mechanism of Action Pathway_Analysis->Mechanism

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (KB-141) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Metabolic and Proliferative Disease Research 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, more commonly known as KB-141, is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Metabolic and Proliferative Disease Research

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, more commonly known as KB-141, is a potent and selective synthetic agonist of the thyroid hormone receptor beta (TRβ). This compound has garnered significant interest within the scientific community for its potential therapeutic applications in metabolic disorders such as obesity, hypercholesterolemia, and diabetes, largely due to its ability to confer the beneficial metabolic effects of thyroid hormone with minimal deleterious effects on the heart.[1] Unlike endogenous thyroid hormones, which bind to both TRα and TRβ isoforms, KB-141 exhibits a marked selectivity for TRβ, the isoform predominantly responsible for regulating lipid metabolism and metabolic rate in the liver.[1][2] This selectivity profile makes KB-141 a valuable tool for dissecting the specific roles of TRβ in various cellular processes and a promising candidate for drug development.

These application notes provide a comprehensive guide for the use of KB-141 in a cell culture setting. We will delve into its mechanism of action, provide detailed protocols for its preparation and application in vitro, and outline key experimental assays to assess its biological effects.

Mechanism of Action: Selective Activation of the TRβ Signaling Cascade

KB-141 exerts its effects by acting as a ligand for the thyroid hormone receptor beta (TRβ), a nuclear receptor that functions as a ligand-inducible transcription factor. In its unliganded state, TRβ often forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This complex typically recruits corepressor proteins, leading to the repression of gene transcription.

Upon binding of an agonist like KB-141, TRβ undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This activated complex then initiates the transcription of a host of target genes involved in metabolic regulation.

Key downstream signaling pathways influenced by TRβ activation include:

  • Lipid Metabolism: Upregulation of genes involved in cholesterol clearance and fatty acid oxidation.

  • PI3K/Akt Pathway: Modulation of this critical pathway involved in cell growth, proliferation, and survival.

  • JAK/STAT Pathway: Differential regulation of JAK/STAT signaling, which can influence apoptosis and immune responses.

KB-141_Signaling_Pathway KB-141 Signaling Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KB-141 KB-141 TRb_RXR_inactive TRβ/RXR (Inactive) KB-141->TRb_RXR_inactive Enters cell and binds to TRβ TRb_RXR_active TRβ/RXR (Active) TRb_RXR_inactive->TRb_RXR_active Conformational Change & Coactivator Recruitment PI3K PI3K Akt Akt PI3K->Akt Activates Cell_Proliferation Modulation of Cell Proliferation Akt->Cell_Proliferation STAT STAT STAT->Cell_Proliferation TRb_RXR_active->PI3K Modulates TRb_RXR_active->STAT Modulates TRE Thyroid Hormone Response Element (TRE) TRb_RXR_active->TRE Binds to Gene_Expression Target Gene Transcription TRE->Gene_Expression Initiates Metabolic_Regulation Metabolic Regulation (e.g., Lipid Metabolism) Gene_Expression->Metabolic_Regulation Gene_Expression->Cell_Proliferation Stock_Solution_Workflow Stock Solution Preparation Workflow start Start calculate Calculate Mass of KB-141 start->calculate weigh Weigh KB-141 Powder calculate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Working Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for preparing KB-141 stock solution.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of KB-141 on the viability and proliferation of cultured cells.

Materials:

  • Cells of interest (e.g., HepG2 human hepatoma cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • KB-141 stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of KB-141 in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO only).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of KB-141. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of KB-141 that inhibits cell viability by 50%).

Protocol 3: Gene Expression Analysis (Quantitative PCR - qPCR)

Objective: To measure changes in the expression of TRβ target genes following treatment with KB-141.

Materials:

  • Cells of interest cultured in appropriate plates or flasks

  • KB-141 stock solution

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Gene-specific primers for target genes (e.g., genes involved in lipid metabolism) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of KB-141 or vehicle control for a specified time.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in KB-141-treated cells compared to the vehicle control, normalized to the housekeeping gene.

Protocol 4: Protein Analysis (Western Blotting)

Objective: To assess the effect of KB-141 on the protein levels and phosphorylation status of key signaling molecules (e.g., Akt).

Materials:

  • Cells of interest cultured in appropriate plates or flasks

  • KB-141 stock solution

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with KB-141 or vehicle control. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the protein of interest to a loading control (e.g., GAPDH). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.

Trustworthiness and Self-Validation

The protocols provided herein are based on established methodologies in cell biology and molecular biology. [1][3][4]To ensure the trustworthiness and self-validation of your experimental results, it is crucial to incorporate appropriate controls. These include:

  • Vehicle Controls: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve KB-141 to account for any effects of the solvent itself.

  • Positive and Negative Controls: Where applicable, use known activators or inhibitors of the pathway of interest to validate your assay system.

  • Biological and Technical Replicates: Perform experiments with multiple biological replicates (independent experiments) and technical replicates (multiple measurements within a single experiment) to ensure the reproducibility and statistical significance of your findings.

By adhering to these principles and carefully optimizing the protocols for your specific experimental setup, you can confidently investigate the cellular effects of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (KB-141).

References

  • Grover, G. J., et al. (2005). Development of the thyroid hormone receptor beta-subtype agonist KB-141: a strategy for body weight reduction and lipid lowering with minimal cardiac side effects. Cardiovascular Drugs and Therapy, 19(4), 249-259. [Link]

  • Baxter, J. D., & Webb, P. (2009). Thyroid hormone mimetics: potential applications in the treatment of metabolic syndrome. Nature Reviews Drug Discovery, 8(4), 308-320.

Sources

Application

Application Note: Derivatization Strategies for 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid in Drug Discovery

Executive Summary 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry for the synthesis of nuclear receptor modulators. Its structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry for the synthesis of nuclear receptor modulators. Its structural architecture provides two orthogonal sites for late-stage diversification: an aryl iodide primed for transition-metal-catalyzed cross-coupling, and a sterically hindered α,α-dimethyl carboxylic acid. This application note details the mechanistic rationale and validated experimental protocols for functionalizing both sites, specifically geared toward the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists and selective thyroid hormone receptor modulators.

Physicochemical Profiling

To ensure reproducibility and proper handling, the fundamental quantitative data and structural parameters of the scaffold are summarized below[1].

PropertyValue
Chemical Name 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid
CAS Number 1517999-55-1
Molecular Formula C11H13IO3
Molecular Weight 320.12 g/mol
Physical State Solid
Key Reactive Moieties Aryl iodide (C-I), Neopentyl-like Carboxylic Acid
Storage Conditions Stable under standard laboratory conditions; protect from light to prevent C-I bond degradation.

Strategic Rationale in Medicinal Chemistry

The design of this scaffold is highly deliberate. The phenoxypropionic acid motif is a well-established pharmacophore for binding to the hydrophobic pockets of PPARα and PPARγ[2].

  • The α,α-dimethyl group : This gem-dimethyl substitution creates a "neopentyl-like" steric shield around the carboxylic acid. In vivo, this prevents rapid β-oxidation, drastically improving the pharmacokinetic half-life of the resulting drug[2]. However, in vitro, this steric encumbrance makes standard derivatization (e.g., esterification, amidation) exceptionally difficult.

  • The 4-Iodo substituent : Iodine is the most reactive halogen for oxidative addition in palladium catalysis. This allows chemists to perform chemoselective cross-coupling reactions at the aromatic ring under mild conditions without protecting the carboxylic acid.

Experimental Workflows

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Mechanistic Insight: Aryl iodides undergo oxidative addition with Pd(0) significantly faster than their bromide or chloride counterparts. By utilizing a biphasic solvent system (1,4-Dioxane/H₂O) and an inorganic base (K₂CO₃), the free carboxylic acid is immediately deprotonated to form a water-soluble carboxylate salt. This electron-rich anionic state prevents the carboxylic acid from protonating the palladium complex (which would poison the catalyst), allowing the cross-coupling to proceed seamlessly without the need for a temporary protecting group.

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask, add 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and the catalyst Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol).

  • Solvent & Base Addition: Add 8.0 mL of degassed 1,4-Dioxane, followed by 2.0 mL of a 2M aqueous K₂CO₃ solution (4.0 equiv).

  • Deoxygenation: Purge the biphasic mixture with N₂ gas for 10 minutes using a submerged needle to remove dissolved oxygen, which can cause homocoupling of the boronic acid.

  • Thermal Activation: Heat the reaction mixture to 80 °C under an N₂ atmosphere for 4–6 hours.

  • Reaction Monitoring: Monitor completion via LC-MS. The starting material peak (m/z 319 [M-H]⁻) should completely disappear, replaced by the coupled product mass.

  • Workup & Extraction: Self-Validation Check: Cool the mixture to room temperature and dilute with 10 mL of water. Critical Step: You must acidify the aqueous layer to pH ~3 using 1M HCl. Failure to do so will leave the product as a water-soluble carboxylate salt, resulting in zero recovery in the organic phase.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase chromatography.

Protocol B: HATU-Mediated Amide Coupling of the Hindered Acid

Mechanistic Insight: Standard carbodiimide coupling reagents (like EDC or DCC) routinely fail with this scaffold. The bulky α,α-dimethyl group severely restricts the trajectory of the incoming amine. Consequently, the highly unstable O-acylisourea intermediate undergoes a detrimental intramolecular rearrangement into an unreactive N-acylurea byproduct faster than the amine can attack[3]. To circumvent this, HATU is employed. HATU rapidly converts the acid into an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which facilitates amine attack via a cyclic, hydrogen-bonded transition state that overcomes the steric bulk[3].

Step-by-Step Methodology:

  • Activation Phase: Dissolve 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) under N₂.

  • Base & Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol).

  • Intermediate Verification: Self-Validation Check: Stir at room temperature for 15–20 minutes. Withdraw a 5 µL aliquot, quench it in 1 mL of Methanol, and inject it into the LC-MS. You must observe the mass of the HOAt-active ester or the methyl ester (formed from the MeOH quench). Do not proceed until activation is confirmed.

  • Aminolysis: Add the desired primary or secondary amine (1.2 equiv, 1.2 mmol) in one portion. Stir the reaction at room temperature for 12–18 hours. (Note: For exceptionally hindered secondary amines, heating to 50 °C may be required).

  • Quench & Wash: Dilute the reaction with Ethyl Acetate (20 mL) and quench with saturated aqueous NaHCO₃ (10 mL).

  • DMF Removal: Wash the organic layer sequentially with 1M HCl (10 mL), distilled water (3 × 15 mL, to thoroughly extract the DMF), and brine (10 mL).

  • Isolation: Dry the organic phase over MgSO₄, concentrate under reduced pressure, and purify the resulting amide via silica gel flash chromatography.

Pharmacological Application & Workflow Visualization

When functionalized via the protocols above, derivatives of this scaffold act as potent dual agonists for PPARα and PPARγ. The synthetic extension at the iodine position allows the molecule to span the ligand-binding domain (LBD) of the receptors, inducing a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex subsequently binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, upregulating genes responsible for lipid catabolism and insulin sensitization[2].

Workflow SM 3-(4-Iodophenoxy)- 2,2-dimethylpropionic acid Suzuki Pd-Catalyzed Cross-Coupling SM->Suzuki Agonist Dual PPAR α/γ Agonist Suzuki->Agonist RXR PPAR/RXR Heterodimer Agonist->RXR Binding Metabolism Lipid & Glucose Metabolism RXR->Metabolism Transcription

Fig 1: Synthetic progression of the bifunctional scaffold to PPAR activation.

References

  • Combi-Blocks Inc. "QD-6293 - Safety Data Sheet: 3-(4-Iodo-phenoxy)-2,2-dimethyl-propionic acid". Combi-Blocks Materials Database. 1

  • Xu, Y., et al. "Design and Synthesis of α-Aryloxy-α-methylhydrocinnamic Acids: A Novel Class of Dual Peroxisome Proliferator-Activated Receptor α/γ Agonists". Journal of Medicinal Chemistry - ACS Publications. 2

  • Bohnert, T., et al. "Advances in Sulfonamide Kappa Opioid Receptor Antagonists: Structural Refinement and Evaluation of CNS Clearance". ACS Publications.3

Sources

Method

Application Notes &amp; Protocols for In Vivo Mouse Studies with 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

Audience: Researchers, scientists, and drug development professionals. Disclaimer: 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is a novel compound with limited publicly available data.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is a novel compound with limited publicly available data. This document provides a comprehensive guide for initiating in vivo studies based on established principles for structurally related compounds, particularly those in the fibrate class, which are known modulators of Peroxisome Proliferator-Activated Receptors (PPARs). All protocols should be adapted based on emerging data and must be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction: Scientific Rationale and Strategy

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid belongs to the phenoxyisobutyric acid class of molecules. This structural family includes well-known therapeutic agents called fibrates, such as fenofibrate and gemfibrozil, which are primarily agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARs are nuclear hormone receptors that function as ligand-activated transcription factors, playing pivotal roles in regulating lipid metabolism, inflammation, and energy homeostasis.[3][4] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[3][4]

Given its structure, it is hypothesized that 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid may act as a PPAR modulator. In vivo studies in murine models are therefore essential to elucidate its pharmacokinetic profile, target engagement, efficacy in relevant disease models (e.g., dyslipidemia, metabolic syndrome), and overall safety. This guide outlines a logical, step-wise approach to systematically characterize this novel compound in mice.

Part 1: Pre-clinical Formulation and Vehicle Selection

The first critical step in any in vivo study is to develop a safe and effective formulation for administration. The low aqueous solubility of many small molecules, including fibrates, often necessitates a suspension or emulsion.[5]

Objective: To identify a vehicle that allows for stable and homogenous suspension of the compound for accurate dosing.

Protocol 1: Vehicle Screening

  • Solubility Testing:

    • Assess the solubility of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid in a panel of common, non-toxic vehicles.

    • Recommended Vehicles:

      • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.

      • 0.5% (w/v) Methylcellulose in sterile water.

      • Corn oil or sesame oil.

      • 10% Tween® 80 in sterile saline.

  • Formulation Preparation:

    • Accurately weigh the compound.

    • Add a small amount of the chosen vehicle to create a paste, ensuring the compound is thoroughly wetted.

    • Gradually add the remaining vehicle while vortexing or sonicating to create a homogenous suspension.

  • Stability Assessment:

    • Visually inspect the suspension for precipitation or separation at time 0 and after 2-4 hours at room temperature.

    • A stable formulation should remain a uniform suspension for the duration of the dosing procedure.

Causality Behind Experimental Choices: The choice of vehicle is critical for ensuring consistent bioavailability. An improper vehicle can lead to poor absorption, dose variability, and even local irritation or toxicity, confounding experimental results.[6] CMC and methylcellulose are standard suspending agents, while oils are suitable for highly lipophilic compounds.

Part 2: Pharmacokinetic (PK) Profiling

A pilot PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.[6] This data informs the selection of dose levels and the dosing frequency for subsequent efficacy studies.[7]

Objective: To determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t½), and bioavailability.

Protocol 2: Pilot Pharmacokinetic Study in Mice

  • Animal Model:

    • Use a common mouse strain such as C57BL/6 or CD-1 (8-10 weeks old, male).[8] A typical study involves 3-5 animals per time point.[6]

  • Study Design:

    • Group 1 (Intravenous, IV): Administer a single low dose (e.g., 1-2 mg/kg) via tail vein injection to determine absolute bioavailability. The compound must be fully solubilized for IV administration (e.g., in a solution containing DMSO and PEG).

    • Group 2 (Oral Gavage, PO): Administer a single oral dose (e.g., 10 mg/kg) using the formulation developed in Part 1.[9]

  • Blood Sampling:

    • Collect serial blood samples (e.g., 30 µL) at specific time points.[7]

    • IV route: 5, 15, 30, 60, 120, 240, and 480 minutes.[9]

    • PO route: 15, 30, 60, 120, 240, 480, and 1440 minutes (24h).[9]

    • Blood can be collected via submandibular or saphenous vein puncture.[7]

  • Sample Processing and Analysis:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge to separate plasma and store at -80°C until analysis.

    • Quantify the concentration of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[10]

  • Data Analysis:

    • Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).[10]

Workflow for Pilot PK Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Interpretation Formulation Develop Stable Formulation (Part 1) PO_Group Group 2: PO Dose (e.g., 10 mg/kg) Formulation->PO_Group Animals Acclimate Mice (C57BL/6 or CD-1) IV_Group Group 1: IV Dose (e.g., 2 mg/kg) Animals->IV_Group Animals->PO_Group Blood Serial Blood Collection (Multiple Time Points) IV_Group->Blood PO_Group->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma LCMS Quantification by LC-MS/MS Plasma->LCMS PK_Params Calculate PK Parameters (Cmax, t1/2, AUC) LCMS->PK_Params Dose_Select Inform Dose Selection for Efficacy Studies PK_Params->Dose_Select

Caption: Workflow for a pilot pharmacokinetic study.

Part 3: Efficacy Evaluation in a Metabolic Disease Model

Based on the hypothesized PPARα agonism, a diet-induced obesity (DIO) mouse model is an appropriate choice to evaluate the compound's potential to improve metabolic parameters.[11][12]

Objective: To assess the effect of chronic administration of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid on body weight, glucose homeostasis, and lipid profiles in obese mice.

Protocol 3: Chronic Efficacy Study in DIO Mice

  • Model Induction:

    • Feed male C57BL/6J mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.[11]

  • Study Groups:

    • Group 1 (Vehicle Control): DIO mice treated with the vehicle.

    • Group 2 (Low Dose): DIO mice treated with a low dose of the compound (e.g., 10 mg/kg/day).

    • Group 3 (High Dose): DIO mice treated with a high dose of the compound (e.g., 30-50 mg/kg/day).

    • Group 4 (Positive Control): DIO mice treated with a known PPARα agonist like fenofibrate (e.g., 50 mg/kg/day).[2]

  • Administration and Monitoring:

    • Administer the compound or vehicle daily via oral gavage for 4-8 weeks.

    • Monitor body weight and food intake 2-3 times per week.

  • Metabolic Phenotyping:

    • Oral Glucose Tolerance Test (OGTT): Perform an OGTT in the final week of the study to assess glucose disposal.[11][13]

      • Fast mice for 6 hours.

      • Administer a glucose bolus (2 g/kg) by oral gavage.[11]

      • Measure blood glucose from tail blood at 0, 15, 30, 60, and 120 minutes post-gavage.[11]

    • Insulin Tolerance Test (ITT): Can be performed in a separate cohort to assess insulin sensitivity.[14]

  • Terminal Endpoint Analysis:

    • At the end of the study, collect terminal blood samples for analysis of plasma triglycerides, total cholesterol, and liver enzymes (ALT, AST) to assess efficacy and potential hepatotoxicity.[15][16]

    • Harvest tissues (liver, epididymal white adipose tissue) for histopathology (H&E staining) and gene expression analysis (qPCR) of PPAR target genes (e.g., Cpt1a, Acox1).[12]

Hypothesized PPARα Signaling Pathway

G cluster_nucleus Nucleus cluster_effects Metabolic Effects Compound 3-(4-Iodophenoxy)-2,2- dimethylpropionic acid (Ligand) PPARa PPARα Compound->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Promoter Region of Target Gene) RXR->PPRE Binds to Transcription Increased Transcription PPRE->Transcription FAO ↑ Fatty Acid Oxidation Transcription->FAO TG_Clearance ↑ Triglyceride Clearance Transcription->TG_Clearance Lipogenesis ↓ Lipogenesis Transcription->Lipogenesis

Sources

Application

developing an assay with 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

Application Note: Development of High-Throughput Screening Assays Utilizing 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid as a PPARα Reference Probe Executive Summary & Mechanistic Rationale The development of robust, hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development of High-Throughput Screening Assays Utilizing 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid as a PPARα Reference Probe

Executive Summary & Mechanistic Rationale

The development of robust, high-throughput screening (HTS) assays for nuclear receptors requires reference probes that offer both high target specificity and metabolic stability. This application note details the integration of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (Molecular Weight: 320.12 g/mol ) into an end-to-end assay cascade targeting the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

As a Senior Application Scientist, the selection of this specific chemical architecture is highly intentional:

  • Steric Shielding via the 2,2-Dimethyl Moiety: Standard phenoxyacetic acid derivatives (like early-generation fibrates) are susceptible to rapid cellular degradation. The inclusion of a 2,2-dimethyl (pivalic acid) group introduces severe steric hindrance at the α-carbon. This causality prevents rapid β-oxidation by acyl-CoA dehydrogenases, ensuring the probe maintains a stable intracellular concentration during 24- to 48-hour cell-based assays.

  • Halogen Bonding & Heavy-Atom Utility: The para-iodine substitution on the phenoxy ring serves a dual purpose. Biologically, it maximizes hydrophobic packing and acts as a halogen bond donor within the lipophilic arm of the PPARα ligand-binding domain (LBD). Analytically, the iodine atom provides a heavy-atom handle, making this compound an ideal candidate for orthogonal validation via X-ray crystallography phasing or subsequent 125 I-radiolabeling.

Biochemical Validation: TR-FRET Competitive Binding System

To establish the baseline binding affinity of the iodinated probe without the confounding variables of cellular permeability, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[1].

Causality of Assay Design: Standard fluorescence polarization assays are often plagued by auto-fluorescence from test compounds. By utilizing a Terbium (Tb) donor, we exploit its long emission half-life. Introducing a microsecond delay before signal acquisition eliminates short-lived background fluorescence, ensuring that any decrease in the FRET signal is strictly due to the iodinated probe displacing the tracer from the LBD.

Protocol: TR-FRET Displacement

This protocol is a self-validating system; it incorporates GW7647 as a positive control to define the maximum displacement window[2].

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged human PPARα-LBD and 2 nM LanthaScreen™ Tb-anti-GST antibody in TR-FRET Core Buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM DTT, 0.01% BSA).

  • Tracer Addition: Add a pan-PPAR fluorescent tracer (e.g., Fluormone™ Pan-PPAR Green) to a final concentration of 5 nM.

  • Compound Titration: Dispense 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid in a 12-point dose-response curve (ranging from 100 µM to 0.1 nM) into a low-volume 384-well black microplate. Include 1% DMSO as the vehicle control and 1 µM GW7647 as the positive displacement control[2].

  • Incubation & Readout: Incubate the plate in the dark at room temperature for 2 hours to reach equilibrium. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission 1: 495 nm for Tb; Emission 2: 520 nm for Tracer).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the log of the probe concentration to determine the IC50​ .

TR_FRET Tb Tb-anti-GST Antibody (Donor) PPAR GST-PPARα LBD (Target) Tb->PPAR Binds GST tag Tracer Fluorescent Tracer (Acceptor) PPAR->Tracer Baseline: FRET Signal Probe 3-(4-Iodophenoxy)-2,2- dimethylpropionic acid Probe->PPAR Competes for LBD Probe->Tracer Displaces Tracer (Loss of FRET)

Molecular mechanism of TR-FRET displacement by the iodinated probe.

Functional Validation: Gal4-Chimera Reporter Gene Assay

Binding affinity does not guarantee functional activation. To determine the agonistic efficacy of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, we transition to a cell-based reporter gene assay[3].

Causality of Assay Design: Human cell lines (like HEK293T) contain endogenous nuclear receptors that can bind to native Peroxisome Proliferator Response Elements (PPREs), creating high background noise[4]. To engineer a self-validating, zero-background system, we utilize a chimeric receptor. By fusing the yeast Gal4 DNA-Binding Domain (DBD) to the human PPARα LBD, and pairing it with a 9xGal4-UAS-Luciferase reporter, we isolate the transcriptional signal exclusively to our target[3],[5].

Protocol: Cell-Based Transactivation
  • Cell Seeding (Day 1): Seed HEK293T cells at a density of 10,000 cells/well in a 384-well white tissue culture plate using MEM-α supplemented with 10% charcoal-stripped FBS (to remove endogenous lipid ligands)[5].

  • Transient Transfection (Day 2): Co-transfect the cells with the pM-Gal4-PPARα-LBD expression plasmid and the pGL4.35 (9xGal4 UAS Luc) reporter plasmid using a standardized lipofection reagent. Allow 24 hours for receptor expression[3].

  • Compound Treatment (Day 3): Using a digital dispenser, dose the cells with 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (10 µM to 1 nM). Include 1 µM GW7647 as the Emax​ positive control[2].

  • Luminescence Readout (Day 4): After 18-24 hours of compound exposure, add NanoLuc or Firefly luciferase reagent directly to the wells. Incubate for 10 minutes and read luminescence.

Workflow D1 Day 1 Seed HEK293T D2 Day 2 Co-transfect Gal4/Luc D1->D2 D3 Day 3 Add Iodinated Probe D2->D3 D4 Day 4 Luminescence Readout D3->D4

Four-day operational workflow for the Gal4-PPARα cell-based reporter assay.

Quantitative Metrics & Assay HTS Readiness

To ensure these protocols meet industry standards for High-Throughput Screening, the data must be rigorously quantified. The table below summarizes the expected performance metrics and validation thresholds for both assay systems when using the iodinated probe.

Assay ParameterTR-FRET Competitive BindingGal4-UAS Reporter Gene Assay
Primary Readout Emission Ratio (520 nm / 495 nm)Relative Luminescence Units (RLU)
Positive Control ( Emax​ ) GW7647 ( IC50​≈10−20 nM)GW7647 ( EC50​≈13.6 nM)
Iodinated Probe Target IC50​ determination (Displacement) EC50​ determination (Agonism)
DMSO Tolerance Up to 2% (v/v)Up to 0.5% (v/v)
HTS Readiness (Z'-Factor) ≥0.75 (Excellent Assay Window) ≥0.65 (Robust Cellular Assay)

Note: The Z'-factor is a critical statistical parameter for self-validation. A Z'-factor >0.5 confirms that the separation between the vehicle control and the Emax​ control is wide enough, and the variance low enough, to reliably detect the activity of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.

References

  • Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ. ResearchGate.[Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications.[Link]

  • An Ideal PPAR Response Element Bound to and Activated by PPARα. PMC - NIH.[Link]

  • Genomic Activation of PPARG Reveals a Candidate Therapeutic Axis in Bladder Cancer. AACR Journals.[Link]

Sources

Method

Comprehensive Application Notes and Protocols: 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid in Metabolic Research

Abstract This application note details the utility of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (CAS 1517999-55-1) as a versatile chemical biology tool in metabolic research. By acting as a structural homologue to cla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the utility of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (CAS 1517999-55-1) as a versatile chemical biology tool in metabolic research. By acting as a structural homologue to classic fibrates, this compound serves as a critical scaffold for synthesizing next-generation Peroxisome Proliferator-Activated Receptor (PPAR) modulators and developing highly specific radiolabeled probes for receptor occupancy assays.

Introduction & Mechanistic Rationale

Fibrates are a well-established class of lipid-lowering drugs that exert their therapeutic effects primarily through the activation of PPARα, a nuclear receptor that regulates lipid and lipoprotein metabolism[1]. The pharmacophore of classic fibrates (e.g., clofibrate, fenofibrate) relies heavily on a phenoxyisobutyric acid headgroup to anchor the molecule within the PPARα ligand-binding domain (LBD).

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid represents a highly strategic evolution of this scaffold. The 2,2-dimethylpropionic acid (pivalic acid) moiety perfectly mimics the isobutyric acid headgroup required for receptor anchoring. Crucially, the 4-iodophenoxy substitution provides two distinct experimental advantages:

  • Bioisosteric Bulk : The iodine atom mimics the steric profile of the chlorophenoxy group found in classic fibrates, maintaining baseline PPARα affinity.

  • Chemical Reactivity : The aryl iodide is an ideal leaving group for Palladium-catalyzed cross-coupling reactions, enabling the rapid synthesis of extended biphenyl systems designed to target the larger LBDs of PPARγ or PPARδ. Furthermore, it allows for direct isotopic exchange to generate[125I]-radiolabeled tracers without altering the molecule's pharmacological profile [2].

PPAR_Pathway Ligand 3-(4-Iodophenoxy)- 2,2-dimethylpropionic acid PPAR PPARα Receptor (LBD Activation) Ligand->PPAR Binds Complex Ligand-PPARα-RXR Complex PPAR->Complex RXR RXR (Heterodimerization) RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE Recruits Transcription Gene Transcription (e.g., CPT1, ApoA-I) PPRE->Transcription Activates Metabolism Enhanced Lipid Metabolism Transcription->Metabolism Modulates

Figure 1: Mechanism of PPARα activation by phenoxypropionic acid derivatives.

Application 1: Scaffold for Next-Generation Pan-PPAR Modulators

Causality & Rationale : Modern metabolic research for conditions like Non-Alcoholic Steatohepatitis (NASH) requires multi-target engagement (e.g., dual PPARα/γ agonists). Because the LBD of PPARγ is significantly larger and more lipophilic than that of PPARα, researchers must append bulky, lipophilic tail groups to the fibrate headgroup. The aryl iodide of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid allows for precise Suzuki-Miyaura cross-coupling to achieve this extension without disrupting the carboxylic acid anchoring point.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Self-Validating System: This protocol uses LC-MS tracking to ensure complete consumption of the iodinated starting material. A parallel negative control reaction omitting the Pd-catalyst must be run to confirm that no spontaneous degradation or background coupling occurs.

  • Preparation : In an oven-dried Schlenk flask under argon, combine 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst & Base Addition : Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (3.0 eq). Rationale: The choice of K₂CO₃ over stronger bases (like KOtBu) prevents the undesired decarboxylation of the propionic acid moiety at elevated temperatures.

  • Solvent System : Dissolve the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O. Rationale: The aqueous component is critical for dissolving the inorganic base and forming the reactive boronate complex.

  • Reaction : Heat the mixture to 80°C for 6-8 hours. Monitor the reaction via LC-MS.

  • Validation & Workup : Once the iodinated precursor peak (m/z 319 [M-H]⁻) disappears, cool the reaction, acidify to pH 3 with 1M HCl (to protonate the carboxylic acid for organic extraction), and extract with Ethyl Acetate. Purify the coupled product via preparative HPLC.

Application 2: Development of [125I]-Radiolabeled Probes for Receptor Assays

Causality & Rationale : Quantifying receptor occupancy in tissue homogenates requires tracers with high specific activity. While fluorescent ligands are common, bulky fluorophores often disrupt the binding thermodynamics of small fibrate analogs. Direct isotopic exchange of 127I for 125I yields a radiotracer that is structurally identical to the cold ligand, ensuring absolute pharmacological fidelity[2].

Protocol: Radioligand Competitive Binding Assay

Self-Validating System: The assay's integrity relies on establishing true Specific Binding (SB). This is validated by running parallel wells containing a 1,000-fold molar excess of unlabeled GW7647 (a highly potent PPARα agonist) to define Non-Specific Binding (NSB). SB is calculated as Total Binding minus NSB.

  • Radiosynthesis : Subject the cold 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid to Cu(I)-catalyzed isotopic exchange with Na[125I] in acidic media to generate the radiotracer. Purify via radio-HPLC to >99% radiochemical purity.

  • Receptor Preparation : Dilute purified recombinant human PPARα LBD (typically 5-10 nM final concentration) in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM DTT, 0.1% BSA). Rationale: The BSA acts as a carrier protein, preventing the highly lipophilic ligand from non-specifically adhering to the plastic well walls.

  • Incubation : In a 96-well plate, combine the receptor, a fixed concentration of the [125I]-ligand (e.g., 5 nM), and varying concentrations of the test competitor (10 pM to 10 μM). Incubate at 4°C for 2 hours. Rationale: 4°C ensures equilibrium is reached without thermally degrading the isolated receptor protein.

  • Separation : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Rationale: PEI coats the glass fibers with a positive charge, trapping the negatively charged receptor-ligand complex while allowing the free, unbound ligand to wash through.

  • Quantification : Wash filters three times with ice-cold buffer, dry, and quantify retained radioactivity using a gamma counter. Analyze data via non-linear regression (Scatchard Plot) to determine the IC₅₀ and Kᵢ.

Assay_Workflow Step1 1. Isotopic Exchange [127I] to[125I] via Cu-catalysis Step3 3. Incubation Phase Mix Radioligand ± Cold Competitor Step1->Step3 Yields Tracer Step2 2. Receptor Preparation Purified Recombinant PPARα Step2->Step3 Target Step4 4. Separation Rapid Vacuum Filtration (GF/B) Step3->Step4 Equilibrium Reached Step5 5. Quantification Gamma Counting & Scatchard Plot Step4->Step5 Isolates Bound Fraction

Figure 2: Workflow for the[125I]-radioligand competitive binding assay.

Data Presentation: Comparative Scaffold Properties

To contextualize the utility of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, its physicochemical properties are compared against classic fibrate scaffolds. The presence of the iodine atom drastically increases its utility as a synthetic intermediate.

Compound ScaffoldMolecular Weight ( g/mol )Halogen SubstitutionPrimary Receptor TargetSynthetic Utility
Clofibric Acid 214.654-ChloroPPARαLow (Poor leaving group for coupling)
Fenofibric Acid 318.754-ChloroPPARαLow (Pre-functionalized drug)
3-(4-Iodophenoxy)-2,2-dimethylpropionic acid 320.12 4-Iodo PPARα (Precursor) High (Cross-coupling / Radioiodination)

References

  • Title : Mechanisms of Action of Fibrates on Lipid and Lipoprotein Metabolism Source : Circulation (AHA Journals) URL :[Link]

  • Title : Peroxisome proliferator-activated receptors Source : IUPHAR/BPS Guide to PHARMACOLOGY URL :[Link]

Sources

Application

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid as a research tool

An in-depth technical guide for the application of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid in medicinal chemistry and drug discovery. Chemical Rationale and Structural Advantages 3-(4-Iodophenoxy)-2,2-dimethylpropio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the application of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid in medicinal chemistry and drug discovery.

Chemical Rationale and Structural Advantages

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (CAS: 1517999-55-1) is a highly versatile, bifunctional pharmacophore intermediate. For drug development professionals, its value lies in the orthogonal reactivity of its two primary functional groups, which allows for sequential, chemoselective modifications without the need for complex protecting group strategies.

  • The Aryl Iodide Moiety: The iodine atom at the para position of the phenoxy ring is highly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Because the C–I bond is exceptionally weak, oxidative addition occurs rapidly under mild conditions, allowing chemoselective coupling that leaves the aliphatic carboxylic acid entirely intact[1].

  • The gem-Dimethyl Shielded Carboxylic Acid: The 2,2-dimethylpropionic acid moiety features a quaternary carbon adjacent to the carbonyl. This structural motif exerts a profound Thorpe-Ingold effect (angle compression)[2]. In medicinal chemistry, incorporating this gem-dimethyl group restricts conformational flexibility (providing an entropic advantage for target binding) and sterically shields the resulting amide or ester from enzymatic hydrolysis by amidases or esterases[3]. This significantly improves the pharmacokinetic (PK) profile and metabolic stability of the final drug candidate[4].

Orthogonal Functionalization Workflow

To maximize yield and prevent cross-reactivity, workflows utilizing this building block must follow a specific sequence: Palladium-catalyzed coupling must precede carboxylic acid activation.

Activating the carboxylic acid first (e.g., forming an acid chloride) can lead to unwanted side reactions with the aryl iodide under certain basic or nucleophilic conditions. Conversely, free carboxylic acids are highly tolerated in Suzuki-Miyaura couplings provided sufficient inorganic base is utilized to form the soluble carboxylate salt.

G SM 3-(4-Iodophenoxy)- 2,2-dimethylpropionic acid (Bifunctional Core) Suzuki Suzuki-Miyaura Cross-Coupling (Aryl Iodide Reactivity) SM->Suzuki Pd(0), Ar-B(OH)2 Base, Heat Intermediate Biaryl-Phenoxy- Isobutyric Acid (Free Acid) Suzuki->Intermediate Amide HATU-Mediated Amide Coupling (Overcoming Sterics) Intermediate->Amide HATU, DIPEA R-NH2 Final Target Compound (e.g., PPAR Agonist) Amide->Final

Workflow for orthogonal functionalization of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Construct a biaryl framework while preserving the free carboxylic acid.

Causality & Self-Validation: We utilize Pd(dppf)Cl2​ because its large bite angle facilitates rapid reductive elimination, and it remains robust in aqueous biphasic conditions. Potassium carbonate ( K2​CO3​ ) is used in a strict 3.0 molar excess: one equivalent deprotonates the carboxylic acid to ensure solubility and prevent catalyst poisoning, while the remaining equivalents activate the boronic acid via a reactive boronate complex. The protocol is self-validating through its acid/base workup; neutral impurities (like homocoupled biaryl or dead catalyst) are washed away at basic pH, ensuring only the desired free acid precipitates/extracts upon acidification.

Step-by-Step Methodology:

  • Reaction Setup: Charge a flame-dried Schlenk flask with 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 ratio, 0.1 M concentration). Critical Step: Degas the mixture via three freeze-pump-thaw cycles or vigorous nitrogen sparging for 15 minutes. Oxygen must be excluded to prevent the oxidation of the Pd(0) active species and suppress oxidative homocoupling of the boronic acid.

  • Execution: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor complete consumption of the aryl iodide via LC-MS.

  • Self-Validating Workup: Cool the mixture to room temperature. Dilute with distilled water and wash the aqueous layer twice with Ethyl Acetate (EtOAc). Discard the organic layer (this removes neutral impurities). Carefully acidify the aqueous layer to pH 3.0 using 1M HCl. Extract the newly protonated product with EtOAc (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol 2: Amide Bond Formation of the Sterically Hindered Acid

Objective: Couple the gem-dimethyl-shielded carboxylic acid intermediate with a primary or secondary amine.

Causality & Self-Validation: Standard carbodiimide reagents (EDC/DCC) frequently fail with this substrate. The neopentyl-like steric bulk of the 2,2-dimethyl group prevents the amine from attacking the O-acylisourea intermediate, leading to the formation of unreactive N-acylurea byproducts. To overcome this high activation energy barrier, we utilize HATU. HATU generates a highly reactive OAt-active ester, where the adjacent nitrogen in the HOAt pyridine ring provides anchimeric assistance (neighboring group participation) to accelerate amine attack[5][6]. The protocol utilizes a 5% LiCl wash, a field-proven technique to selectively partition DMF and tetramethylurea byproducts into the aqueous phase, self-validating the purity of the crude organic extract.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the biaryl-carboxylic acid intermediate from Protocol 1 (1.0 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.5 equiv).

  • Intermediate Formation: Stir at room temperature for 15–30 minutes. Critical Step: This pre-activation ensures complete conversion to the OAt-ester before the amine is introduced, minimizing base-catalyzed side reactions or guanylation of the amine[6].

  • Coupling: Add the target amine (1.2 equiv) dropwise. Stir the reaction at room temperature for 12 hours. For exceptionally hindered secondary amines, gentle heating to 40 °C may be required.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the mixture with EtOAc. Wash the organic layer sequentially with 5% aqueous LiCl (3x) to remove DMF and HATU byproducts, followed by brine. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Data Presentation: Reagent Optimization for Hindered Acids

The following table summarizes the quantitative efficiency of various coupling methodologies when applied to the gem-dimethyl shielded carboxylic acid moiety of this building block.

Coupling ReagentActivation IntermediateSteric ToleranceTypical Yield (%)Primary Byproduct
EDC / HOBt O-acylisourea / OBt esterLow< 30%N-acylurea (unreactive, difficult to separate)
HATU / DIPEA OAt-active esterHigh75 - 90%Tetramethylurea (water/LiCl soluble)
Oxalyl Chloride / DMF Acid ChlorideVery High> 90%HCl gas, CO, CO2​ (requires harsh conditions)

Note: While acid chlorides provide the highest yields, HATU is preferred for late-stage functionalization where sensitive functional groups on the amine partner cannot tolerate harsh acidic conditions.

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: ACS Journal of Medicinal Chemistry URL:[Link]

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions Source: ACS Organic Letters URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: ACS The Journal of Organic Chemistry URL:[Link]

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification Source: ScienceOpen URL:[Link]

  • Thorpe-Ingold effect Source: WikiDoc URL:[Link]

Sources

Method

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid for in vitro experiments

Application Note: 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid (IPDPA) as a Bifunctional Pharmacophore for In Vitro Probe Synthesis and Target Engagement Scientific Rationale & Chemical Autonomy As a Senior Application S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid (IPDPA) as a Bifunctional Pharmacophore for In Vitro Probe Synthesis and Target Engagement

Scientific Rationale & Chemical Autonomy

As a Senior Application Scientist, I approach 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (IPDPA) not merely as a static reagent, but as a highly modular, bifunctional pharmacophore. Structurally, IPDPA is a homologue of the phenoxy-isobutyric acid motif—the core pharmacophore of fibrate drugs (e.g., fenofibrate, clofibrate) known to modulate Peroxisome Proliferator-Activated Receptors (PPARs).

By extending the aliphatic chain by one carbon (propionic vs. isobutyric) and introducing a modular para-iodine atom, IPDPA becomes an ideal precursor for synthesizing targeted in vitro probes, such as PROTAC degraders or fluorescent ligands. The molecule possesses two orthogonal reactive sites:

  • The Aryl Iodide: Highly susceptible to palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

  • The Sterically Hindered Carboxylic Acid: The gem-dimethyl groups (pivalic acid derivative) create significant steric bulk. This prevents the carboxylic acid from acting as a competing nucleophile during transition-metal catalysis, allowing for direct cross-coupling without the need for prior ester protection[1].

Experimental Workflow 1: Orthogonal Derivatization for Probe Synthesis

To utilize IPDPA in in vitro assays, it must first be derivatized into a functional probe. The following protocol leverages the orthogonal reactivity of the scaffold to attach a target-binding motif and a reporter/linker.

Step-by-Step Methodology

Step 1: Palladium-Catalyzed Cross-Coupling (Aryl Iodide Activation)

  • Reagents: IPDPA (1.0 eq), target boronic acid or alkyne (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), in 1,4-Dioxane/H₂O (4:1).

  • Procedure: Degas the solvent mixture with N₂ for 15 minutes. Add reagents and heat to 80°C for 4 hours.

  • Causality: The aryl iodide undergoes rapid oxidative addition. The steric hindrance of the gem-dimethyl groups prevents the carboxylate from coordinating the palladium catalyst or undergoing unwanted decarboxylative side reactions, ensuring high turnover[1].

Step 2: Sterically Hindered Amidation (Linker Attachment)

  • Reagents: Cross-coupled IPDPA intermediate (1.0 eq), primary amine/PEG-linker (1.5 eq), HATU (2.0 eq), DIPEA (3.0 eq), in anhydrous DMF.

  • Procedure: Pre-activate the acid with HATU/DIPEA for 30 minutes at room temperature before adding the amine. Stir for 12 hours.

  • Causality: Standard carbodiimides (EDC/DCC) fail here due to the extreme steric bulk of the pivalic acid moiety. HATU forms a highly reactive HOAt ester that overcomes this steric barrier, driving the amidation forward to form a stable linker.

Self-Validating System: To ensure the cross-coupling reaction (Step 1) has not inadvertently degraded the carboxylic acid, perform LC-MS analysis post-reaction. The presence of the [M-H]- molecular ion in negative electrospray ionization (ESI) mode confirms the pivalic acid moiety remains intact, validating the orthogonality of the reaction.

Experimental Workflow 2: In Vitro Target Engagement via TR-FRET

Because IPDPA derivatives are structural homologues to fibrates, they must be evaluated for PPAR target engagement. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this evaluation.

When screening iodine-containing aromatic compounds, compound autofluorescence and light scatter frequently cause false positives in standard HTS assays. TR-FRET introduces a 50–100 microsecond delay between excitation and emission reading, allowing short-lived background fluorescence to decay while the long-lifetime lanthanide chelate (Terbium) continues to emit[2].

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare TR-FRET Assay Buffer: 20 mM KPO₄ (pH 7.4), 50 mM KCl, 5 mM TCEP, 0.005% Tween 20[3].

  • Causality: TCEP is preferred over DTT as it does not interfere with lanthanide fluorescence. Tween 20 prevents the non-specific adsorption of highly hydrophobic IPDPA derivatives to the microplate walls[3].

Step 2: Complex Assembly

  • In a 384-well black microplate, add 0.5 nM GST-tagged human PPARγ-LBD, 5 nM Terbium-labeled anti-GST antibody (Donor), and 5 nM Fluormone Pan-PPAR Green tracer (Acceptor)[4].

Step 3: Compound Addition & Incubation

  • Titrate the synthesized IPDPA probe (10-point curve, 3-fold serial dilution starting at 10 µM).

  • Incubate the plate in the dark for 2 hours at room temperature to reach binding equilibrium.

Step 4: Time-Resolved Measurement

  • Excite the plate at 340 nm using a flashlamp microplate reader.

  • Implement a 100 µs delay.

  • Read emission at 495 nm (Terbium donor) and 520 nm (Fluormone acceptor)[2].

  • Calculate the TR-FRET ratio by dividing the 520 nm emission by the 495 nm emission.

Self-Validating System: To ensure the assay is not returning false negatives due to probe aggregation, include a dynamic control well containing the unmodified Fluormone tracer and the GST-PPAR-LBD without the competitor. A baseline 520/495 nm emission ratio establishes the maximum assay window. Furthermore, the inclusion of a known full agonist (e.g., Rosiglitazone) as a positive control validates the dynamic range and functionality of the displacement curve.

Quantitative Data Summaries

Table 1: Synthetic Derivatization Profile of IPDPA

Reaction Type Target Motif Catalyst/Activator Typical Yield Causality / Limiting Factor
Suzuki Coupling Aryl-Aryl Bond Pd(dppf)Cl₂ / Base 85-95% Iodide is highly reactive; steric bulk protects the acid[1].
Sonogashira Aryl-Alkyne Bond Pd(PPh₃)₄ / CuI 80-90% Rapid oxidative addition; requires strict oxygen exclusion.

| Amidation | Amide Linker | HATU / DIPEA | 60-75% | Steric hindrance requires a highly reactive HOAt ester intermediate. |

Table 2: TR-FRET Assay Validation Metrics for IPDPA Derivatives

Parameter Expected Range Diagnostic Significance
IC₅₀ (Binding Affinity) 5 - 15 µM Indicates baseline affinity of the unmodified IPDPA scaffold[4].
Emission Ratio (520/495) 1.5 (Max) to 0.3 (Min) Defines the dynamic range of the assay window.
Z'-Factor > 0.65 Confirms assay robustness and lack of compound aggregation.

| Hill Slope | 0.8 - 1.2 | Validates a 1:1 stoichiometric competitive binding model. |

Workflow Visualization

Workflow IPDPA 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (Bifunctional Scaffold) ArylIodide Aryl Iodide Motif (High Oxidative Addition Rate) IPDPA->ArylIodide PivalicAcid Sterically Hindered Acid (Orthogonal Protection) IPDPA->PivalicAcid Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) ArylIodide->Coupling Selectivity Amidation HATU-Mediated Amidation (Linker Attachment) PivalicAcid->Amidation Activation Probe Targeted In Vitro Probe (e.g., PROTAC / Fluorophore) Coupling->Probe Amidation->Probe Assay TR-FRET PPAR Binding Assay (Target Engagement Validation) Probe->Assay In Vitro Screening

Figure 1: Bifunctional derivatization workflow of IPDPA for in vitro probe synthesis and validation.

References

  • Source: National Institutes of Health (NIH)
  • LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions Source: Thermo Fisher Scientific URL
  • Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ Source: eLife Sciences URL
  • Source: Royal Society of Chemistry (RSC)

Sources

Application

Application Note: Preclinical Dosage Formulation and Allometric Scaling for 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid

Document Type: Technical Application Note & Protocol Target Audience: Preclinical Pharmacologists, Toxicologists, and Formulation Scientists Executive Summary & Pharmacological Context The compound 3-(4-Iodophenoxy)-2,2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Target Audience: Preclinical Pharmacologists, Toxicologists, and Formulation Scientists

Executive Summary & Pharmacological Context

The compound 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (CAS: 1517999-55-1) is a synthetic lipophilic acid utilized in preclinical drug development. Structurally, it belongs to the phenoxyisobutyric/phenoxypropionic acid class. This specific scaffold is the pharmacophoric hallmark of nuclear receptor modulators, most notably Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., fibrates) and Thyroid Hormone Receptor (TR) mimetics [1].

Causality in Structural Design: The pharmacological behavior of this compound is governed by two key structural motifs:

  • The 4-Iodophenoxy Moiety: The heavy iodine atom acts as a highly lipophilic, halogen-bonded anchor. It drives high-affinity binding within the hydrophobic pockets of nuclear receptors via van der Waals interactions.

  • The 2,2-Dimethylpropionic Acid Backbone: The carboxylic acid serves as the essential polar headgroup required for hydrogen bonding with receptor tyrosine/histidine residues. Crucially, the gem-dimethyl substitution (pivalic acid derivative) provides severe steric hindrance, protecting the adjacent carbon from rapid β -oxidation in the liver, thereby significantly extending the compound's in vivo half-life compared to unbranched analogs.

Physicochemical Properties & In Vitro Molarity Calculations

Due to its high partition coefficient (LogP) and low aqueous solubility at physiological pH, precise solvent management is critical. Dimethyl sulfoxide (DMSO) is the mandatory primary solvent for in vitro stock generation because its aprotic nature disrupts the strong intermolecular hydrogen bonds of the carboxylic acid dimer.

Table 1: Physicochemical Parameters
ParameterValuePharmacological Implication
Chemical Formula C₁₁H₁₃IO₃Halogenated organic acid.
Molecular Weight 320.12 g/mol Used for all molarity conversions.
pKa (Estimated) ~4.5 - 5.0Ionized in blood (pH 7.4); unionized in stomach (pH 1.5).
Primary Solubility DMSO, EthanolRequires co-solvents or surfactants for aqueous media.
Table 2: In Vitro Stock Solution Preparation (in 100% DMSO)

Calculations based on MW = 320.12 g/mol .

Target ConcentrationVolume of DMSOMass of Compound Required
1 mM 1.0 mL0.32 mg
10 mM 1.0 mL3.20 mg
50 mM 1.0 mL16.01 mg
100 mM 1.0 mL32.01 mg

In Vivo Dosage Scaling (Animal to Human)

When translating murine efficacy doses of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid to a Human Equivalent Dose (HED), direct milligram-per-kilogram (mg/kg) scaling is scientifically invalid. Because metabolic clearance scales with Body Surface Area (BSA) rather than absolute mass, using the FDA's allometric scaling guidelines is mandatory to prevent severe toxicological overexposure [2].

Causality of the Formula: HED(mg/kg)=AnimalDose(mg/kg)×HumanKm​AnimalKm​​

The Km​ factor represents the ratio of body weight (kg) to surface area (m²). Rodents have a much higher surface-area-to-mass ratio than humans, meaning they metabolize lipophilic drugs significantly faster.

Table 3: Allometric Scaling Factors and HED Projections

Assuming a baseline preclinical efficacy dose of 30 mg/kg in the animal model.

SpeciesReference Weight Km​ FactorHED Conversion FactorProjected HED (from 30 mg/kg)
Mouse 0.02 kg30.0812.43 mg/kg
Rat 0.15 kg60.1624.86 mg/kg
Dog 10.0 kg200.54016.20 mg/kg
Human 60.0 kg371.000(Target Baseline)

Formulation Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems —incorporating visual and physical checkpoints that immediately alert the researcher to formulation failures (e.g., micro-precipitation).

Protocol A: In Vitro Cell Culture Dosing

Objective: Transition from 100% DMSO to aqueous media without crashing the compound.

  • Stock Generation: Weigh 3.20 mg of the compound and dissolve in 1.0 mL of anhydrous DMSO to yield a 10 mM stock.

    • Validation Check: The solution must be optically clear. Any turbidity indicates moisture contamination in the DMSO.

  • Serial Dilution: Perform all intermediate dilutions in 100% DMSO. Do not dilute with water yet.

  • Media Spiking: Add the DMSO stock directly to pre-warmed (37°C) complete culture media at a 1:1000 ratio (e.g., 1 µL stock into 999 µL media).

    • Causality: Pre-warming the media increases the kinetic solubility limit. The final DMSO concentration is strictly capped at 0.1% (v/v) to prevent solvent-induced cytotoxicity and artifactual cell membrane permeabilization.

Protocol B: In Vivo Oral Gavage (PO) Formulation

Objective: Formulate a 10 mg/mL homogeneous suspension for oral dosing. Because the unionized carboxylic acid will precipitate in the acidic environment of the stomach, formulating it as a solution in co-solvents often leads to "precipitation shock" in vivo, causing erratic absorption [3]. A controlled suspension in Carboxymethylcellulose (CMC-Na) is the superior choice.

  • Wetting Phase: Weigh 100 mg of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid into a glass mortar. Add 100 µL of Tween-80 (0.1% final volume).

    • Causality: The highly hydrophobic iodine/dimethylpropionic acid moieties repel water. Tween-80 acts as a surfactant, lowering the interfacial tension and allowing the powder to be uniformly wetted.

  • Trituration: Grind the powder and Tween-80 into a smooth, homogenous paste.

  • Suspension Phase: Gradually add 9.9 mL of a 0.5% (w/v) CMC-Na aqueous solution dropwise while continuously triturating.

  • Homogenization: Transfer to a vial and sonicate in a water bath for 10 minutes at room temperature.

    • Validation Check: The final formulation must be a milky, uniform suspension that does not settle within 5 minutes of resting. If large aggregates form, the wetting phase was insufficient.

Pharmacodynamic Signaling Pathway

The following diagram illustrates the mechanistic workflow of phenoxypropionic acid derivatives from cellular uptake to nuclear transcription.

G Ligand 3-(4-Iodophenoxy)-2,2- dimethylpropionic acid CellMembrane Cellular Uptake (Lipophilic Diffusion) Ligand->CellMembrane Dose-dependent Gradient Cytosol Cytosolic Transit (FABP-mediated) CellMembrane->Cytosol Nucleus Nuclear Translocation Cytosol->Nucleus Receptor Nuclear Receptor Binding (e.g., PPAR / TR) Nucleus->Receptor High Affinity (Iodine anchor) Heterodimer RXR Heterodimerization Receptor->Heterodimer Conformational Change DNA Response Element (PPRE/TRE) Binding on DNA Heterodimer->DNA Co-activator Recruitment Transcription Target Gene Transcription (Metabolic Regulation) DNA->Transcription

Caption: Pharmacodynamic signaling cascade of lipophilic phenoxypropionic acid nuclear receptor agonists.

References

  • Giampietro, L., Ammazzalorso, A., Amoroso, R., & De Filippis, B. (2019). Development of Fibrates as Important Scaffolds in Medicinal Chemistry. ChemMedChem, 14(11), 1051-1066. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at:[Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at:[Link]

Method

Application Notes and Protocols for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid in Drug Discovery

Introduction: Unveiling the Potential of a Novel Arylpropionic Acid Derivative In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. 3-(4-I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Arylpropionic Acid Derivative

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is an intriguing small molecule that merges two key structural motifs with significant therapeutic precedent: the arylpropionic acid core, renowned for its anti-inflammatory and anticancer properties, and an iodophenyl group, which offers unique opportunities for potent target engagement and advanced diagnostic applications. While this specific molecule is a novel entity for extensive investigation, its structural components suggest a promising profile for multifaceted therapeutic applications.

This comprehensive guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid. We will delve into its synthesis, postulated mechanisms of action, and detailed protocols for its evaluation as a potential anticancer and anti-inflammatory agent. Furthermore, we will explore the utility of its iodine moiety for radiolabeling and in vivo imaging, a critical step in modern drug development.

Part 1: Synthesis and Characterization

A plausible synthetic route for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid can be adapted from established methods for the synthesis of related aryloxy acids. A common approach involves the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.

Proposed Synthesis Workflow

cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 4-Iodophenol 4-Iodophenol Ethyl 3-(4-iodophenoxy)-2,2-dimethylpropanoate Ethyl 3-(4-iodophenoxy)-2,2-dimethylpropanoate 4-Iodophenol->Ethyl 3-(4-iodophenoxy)-2,2-dimethylpropanoate Williamson Ether Synthesis Ethyl 2-bromo-2-methylpropanoate Ethyl 2-bromo-2-methylpropanoate Ethyl 2-bromo-2-methylpropanoate->Ethyl 3-(4-iodophenoxy)-2,2-dimethylpropanoate Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Ethyl 3-(4-iodophenoxy)-2,2-dimethylpropanoate Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Ethyl 3-(4-iodophenoxy)-2,2-dimethylpropanoate Reflux Reflux Reflux->Ethyl 3-(4-iodophenoxy)-2,2-dimethylpropanoate 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid Ethyl 3-(4-iodophenoxy)-2,2-dimethylpropanoate->3-(4-Iodophenoxy)-2,2-dimethylpropionic acid Saponification Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->3-(4-Iodophenoxy)-2,2-dimethylpropionic acid Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water)->3-(4-Iodophenoxy)-2,2-dimethylpropionic acid Acidification (e.g., HCl) Acidification (e.g., HCl) Acidification (e.g., HCl)->3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

Caption: Proposed synthesis of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.

Part 2: Postulated Biological Activities and Mechanisms of Action

Based on its structural similarity to other arylpropionic acid derivatives, 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is hypothesized to exhibit both anticancer and anti-inflammatory activities.

Anticancer Potential

Many arylpropionic acid derivatives have demonstrated antiproliferative effects against various cancer cell lines.[1][2] The proposed mechanisms often involve the modulation of key signaling pathways that are dysregulated in cancer.

  • Inhibition of Cyclooxygenase (COX) Enzymes: While classically associated with inflammation, COX-2 is often overexpressed in tumors and contributes to cancer progression.[1]

  • Modulation of the NF-κB Signaling Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor family that regulates inflammation, cell survival, and proliferation.[3][4] Its aberrant activation is a hallmark of many cancers.[5][6][7]

cluster_stimuli Pro-inflammatory/Carcinogenic Stimuli cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response Cytokines (e.g., TNF-α) Cytokines (e.g., TNF-α) IKK Activation IKK Activation Cytokines (e.g., TNF-α)->IKK Activation Growth Factors Growth Factors Growth Factors->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Phosphorylation & Degradation->NF-κB (p65/p50) Nuclear Translocation Gene Transcription Gene Transcription NF-κB (p65/p50) Nuclear Translocation->Gene Transcription Inflammation Inflammation Gene Transcription->Inflammation Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Metastasis Metastasis Gene Transcription->Metastasis

Caption: The NF-κB signaling pathway in cancer and inflammation.

Anti-inflammatory Potential

The anti-inflammatory properties of arylpropionic acids are well-documented. The primary mechanism is often the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[8][9]

Part 3: In Vitro Protocols for Biological Evaluation

Anticancer Activity Assays

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[2][10]

Protocol:

  • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][11][12]

Protocol:

  • Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

This assay assesses the ability of the compound to inhibit cancer cell migration.[13][14][15]

Protocol:

  • Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel (for invasion assay) or leave uncoated (for migration assay).

  • Seed serum-starved cancer cells in the upper chamber in serum-free media containing the test compound.

  • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Count the number of migrated cells under a microscope.

Anti-inflammatory Activity Assays

This assay determines the ability of the compound to inhibit COX-1 and COX-2 enzymes.[1][16][17][18][19]

Protocol:

  • Utilize a commercial COX inhibitor screening kit (fluorometric or colorimetric).

  • Prepare the reaction mixture containing assay buffer, heme, and the COX-1 or COX-2 enzyme.

  • Add various concentrations of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid or a known COX inhibitor (e.g., celecoxib for COX-2) to the wells of a 96-well plate.

  • Add the reaction mixture to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Calculate the percent inhibition and determine the IC50 value.

This assay evaluates the effect of the compound on the production of inflammatory mediators like nitric oxide (NO), prostaglandins (PGE2), and cytokines (TNF-α, IL-1β, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[20][21]

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of NO using the Griess reagent.

  • Measure the concentrations of PGE2, TNF-α, IL-1β, and IL-6 using commercial ELISA kits.

Part 4: In Vivo Evaluation

Xenograft Tumor Model for Anticancer Efficacy

This model is used to evaluate the in vivo anticancer activity of the compound.[22][23][24][25][26]

Protocol:

  • Implant human cancer cells (e.g., 1x10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Part 5: Radiolabeling and In Vivo Imaging

The presence of an iodine atom in the structure of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid makes it an excellent candidate for radiolabeling with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for in vivo imaging and biodistribution studies.[27][28][29][30][31]

Radioiodination Protocol (Conceptual)

A common method for radioiodination is through electrophilic substitution on an activated aromatic ring or via a precursor molecule containing a suitable leaving group (e.g., a trialkylstannyl group). Given the presence of the iodophenyl group, isotope exchange could be a feasible strategy.

Protocol Outline:

  • Prepare a reaction vial containing the compound in a suitable solvent.

  • Add the desired radioiodine isotope (e.g., Na¹²⁵I) and an oxidizing agent (e.g., Chloramine-T).

  • Allow the reaction to proceed at room temperature for a specified time.

  • Quench the reaction with a reducing agent (e.g., sodium metabisulfite).

  • Purify the radiolabeled compound using high-performance liquid chromatography (HPLC).

  • Determine the radiochemical purity and specific activity.

In Vivo Imaging and Biodistribution

Radiolabeled 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid can be used for SPECT (with ¹²³I or ¹³¹I) or PET (with ¹²⁴I) imaging to visualize its distribution in vivo, particularly its accumulation in tumors.[27][29]

Protocol:

  • Administer the radiolabeled compound to tumor-bearing mice via intravenous injection.

  • Perform whole-body SPECT or PET imaging at various time points post-injection.

  • After the final imaging session, euthanize the animals and collect major organs and the tumor.

  • Measure the radioactivity in each tissue using a gamma counter to determine the biodistribution profile (% injected dose per gram of tissue).

Part 6: Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development as a drug.[32][33][34][35]

Pharmacokinetic Data Summary (Hypothetical)
ParameterValue
Oral Bioavailability (F%) To be determined
Plasma Half-life (t½) To be determined
Peak Plasma Concentration (Cmax) To be determined
Time to Peak Concentration (Tmax) To be determined
Volume of Distribution (Vd) To be determined
Clearance (CL) To be determined

Conclusion

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid represents a promising scaffold for the development of novel anticancer and anti-inflammatory agents. Its structural features suggest multiple potential mechanisms of action that warrant thorough investigation. The protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy and imaging studies. The insights gained from these studies will be instrumental in elucidating its therapeutic potential and guiding its path in the drug discovery pipeline.

References

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. [Link]

  • NF-κB. Wikipedia. [Link]

  • K547-100 COX-2 Inhibitor Screening Kit (Fluorometric). BioVision. [Link]

  • Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. ACS Publications. [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC. [Link]

  • NF-κB signaling pathway in tumor microenvironment. Frontiers. [Link]

  • NF-κB in Cancer: A Matter of Life and Death. AACR Journals. [Link]

  • Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Research Square. [Link]

  • NF-κB in inflammation and cancer. PubMed. [Link]

  • (PDF) NF-κB in inflammation and cancer. ResearchGate. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • IN VIVO Screening Models of Anticancer Drugs. SciSpace. [Link]

  • Iodine-125 radiolabeling of silver nanoparticles for in vivo SPECT imaging. PMC. [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]

  • In vitro cell migration, invasion, and adhesion assays: From cell imaging to data analysis. Wiley Online Library. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers. [Link]

  • Full article: Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Taylor & Francis. [Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC. [Link]

  • In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles. PubMed. [Link]

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. [Link]

  • Iodine-125 radiolabeling of silver nanoparticles for in vivo SPECT imaging. ResearchGate. [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Radiolabeled Compounds for Diagnosis and Treatment of Cancer. PMC. [Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PMC. [Link]

  • Incucyte® Chemotaxis Cell Migration Assay. Sartorius. [Link]

  • Radiolabeling Strategies of Nanobodies for Imaging Applications. PMC. [Link]

  • Cryo-EM structures of human GPR34 enable the identification of selective antagonists. PNAS. [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. [Link]

  • GPR34 senses demyelination to promote neuroinflammation and pathologies. PMC. [Link]

  • Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. ResearchGate. [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]

  • Selective agonism of GPR34 stimulates microglial uptake and clearance of amyloid β fibrils. Journal of Neuroinflammation. [Link]

  • Prediction method of pharmacokinetic parameters of small molecule drugs based on GCN network model. PubMed. [Link]

  • Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. ResearchGate. [Link]

  • Methods for preparing 3-aryloxy-3-arylpropylamines and intermediates thereof.
  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)Propionic Acid Derivatives. MDPI. [Link]

Sources

Application

Application Note: Advanced Analytical Methods for the Quantification of 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid

Target Audience: Analytical Chemists, PK/PD Researchers, and Drug Development Scientists. Compound: 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (CAS: 1517999-55-1)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, PK/PD Researchers, and Drug Development Scientists. Compound: 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (CAS: 1517999-55-1)[1].

Introduction & Chemical Causality

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is a highly lipophilic, halogenated carboxylic acid derivative structurally related to the fibrate class of PPAR-alpha agonists. Due to the presence of the heavy iodine atom, this compound is frequently utilized as a synthetic building block, a heavy-atom derivative for X-ray crystallography, and a precursor for radioiodinated (e.g., 123I , 124I ) imaging tracers[1].

Accurate quantification of the "cold" (non-radioactive) standard is critical for determining radiochemical specific activity and conducting pharmacokinetic (PK) profiling. The molecule presents two distinct analytical handles:

  • The Phenoxy Ring: Provides a robust π−π∗ transition, yielding a strong UV absorbance maximum at ~230 nm, ideal for routine HPLC-UV purity assays.

  • The 2,2-Dimethylpropionic Acid Moiety: With a pKa of approximately 4.8, this functional group readily deprotonates. In negative electrospray ionization (ESI-), carboxylic acid metabolites of fibrates exhibit exceptional ionization efficiency, making LC-MS/MS the gold standard for trace bioanalytical quantification[2].

Analytical Strategy & Platform Selection

To establish a comprehensive and self-validating analytical framework, we employ a dual-platform approach:

  • HPLC-UV (Assay & Purity): Utilizes highly acidic mobile phases (pH ~2.0) to fully protonate the carboxylic acid. This suppresses ionization in the liquid phase, preventing peak tailing and ensuring sharp, symmetrical peaks on a reversed-phase C18 column.

  • LC-MS/MS (Bioanalysis): Acidic modifiers like Trifluoroacetic acid (TFA) cause severe ion suppression in mass spectrometry. Therefore, the LC-MS/MS method pivots to a neutral/slightly acidic mobile phase (Ammonium Acetate). This pre-ionizes the analyte to its carboxylate anion ( COO− ) in solution, drastically enhancing the [M-H] precursor signal at m/z 318.9[2].

Experimental Protocols

Sample Preparation (Plasma Matrix)

Fibrate analogs are highly protein-bound (typically >90% to human serum albumin). To ensure this protocol acts as a self-validating system, we utilize a rigorous Protein Precipitation (PPT) method coupled with Internal Standard (IS) tracking.

Step-by-Step PPT Protocol:

  • Aliquot 50 µL of plasma sample (or calibration standard) into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard working solution (e.g., Fenofibric acid-d6, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (1:3 ratio) to denature proteins and release the bound analyte.

  • Vortex vigorously for 2 minutes to ensure complete phase mixing.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent solvent effects during injection).

Workflow A Plasma Sample + Internal Standard B Protein Precipitation (1:3 Acetonitrile) A->B C Centrifugation (14,000 x g, 4°C) B->C D Supernatant Dilution & LC-MS/MS C->D

Fig 1. Bioanalytical sample preparation workflow for trace quantification.

HPLC-UV Method (API Purity & High-Concentration Assay)

This method is designed for API batch release and formulation testing, adhering to [3].

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0)

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

LC-MS/MS Method (Bioanalytical Trace Quantification)

Designed for PK studies, this method aligns with the[4]. The collision-induced dissociation (CID) of the [M-H] precursor predominantly yields the stable iodide anion ([I] , m/z 126.9) due to iodine's high electronegativity, serving as a highly specific quantifier.

  • Column: Phenomenex Kinetex C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 6.8)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: ESI-Negative (ESI-)

Fragmentation M Precursor Ion [M-H]- m/z 318.9 F1 Quantifier Ion [I]- m/z 126.9 M->F1 Loss of C11H13O3 radical F2 Qualifier Ion [M-H-CO2]- m/z 274.9 M->F2 Loss of CO2 (44 Da)

Fig 2. Proposed ESI- MS/MS fragmentation pathway for the target analyte.

Method Validation Framework (Self-Validating System)

To ensure the analytical protocol operates as a self-validating system , every analytical batch must include a System Suitability Test (SST) prior to sample analysis.

  • SST Criteria: Six replicate injections of the LOQ standard must yield a %RSD of ≤5.0% and a signal-to-noise (S/N) ratio of ≥10.

  • IS Tracking: Internal standard response is monitored across all biological samples. An IS response deviating by more than ±20% from the mean IS response of the calibration standards triggers an automatic sample re-extraction protocol, ensuring matrix effects do not compromise quantitative integrity[4].

Data Visualization

Table 1: HPLC-UV Gradient Conditions

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.08020Initial
8.01090Linear
10.01090Hold
10.18020Linear
15.08020Re-equilibration

Table 2: LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
3-(4-Iodophenoxy)-...318.9126.9-45-30Quantifier
3-(4-Iodophenoxy)-...318.9274.9-45-18Qualifier
Fenofibric acid-d6 (IS)323.1279.1-40-20Internal Std

Table 3: Validation Acceptance Criteria (ICH Q2(R1) & FDA 2018)

ParameterAcceptance CriteriaRegulatory Grounding
Linearity R2≥0.995 ICH Q2(R1) / FDA
Accuracy (Recovery) 85% - 115% (80% - 120% at LLOQ)FDA Bioanalytical
Precision (%RSD) ≤15% ( ≤20% at LLOQ)FDA Bioanalytical
Matrix Effect IS-normalized Matrix Factor: 0.85 - 1.15FDA Bioanalytical
Carryover ≤20% of LLOQ in blank after ULOQFDA Bioanalytical

References

  • US Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry".[Link][3]

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)".[Link][4]

  • V. V. et al. "Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method". PMC.[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid Stability &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing reproducibility issues when working with halogenated phenoxy acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing reproducibility issues when working with halogenated phenoxy acids. 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is a critical intermediate and analog in drug development (often related to fibrates or thyroid hormone mimetics). While the ether linkage and the gem-dimethyl groups provide steric stability, the molecule possesses three distinct functional vulnerabilities: a photolabile aryl iodide, a reactive carboxylic acid, and a highly lipophilic core that complicates aqueous solubility.

This guide provides field-proven, mechanistic troubleshooting to ensure the integrity of your stock solutions and experimental data.

Section 1: Core Troubleshooting Workflows (FAQs)

Q1: Why does my stock solution lose potency when left on the benchtop or exposed to ambient light? The Causality: You are likely observing photolytic deiodination. The C–I bond in the 4-iodophenoxy moiety is the weakest bond in the molecule, with a bond dissociation energy of approximately 65 kcal/mol. Exposure to UV or even intense visible light induces homolytic cleavage of this bond[1]. This generates a highly reactive aryl radical and an iodine radical. The aryl radical rapidly abstracts a hydrogen atom from the surrounding solvent (e.g., DMSO or trace water) to form 3-phenoxy-2,2-dimethylpropionic acid[2]. This deiodinated degradant completely alters the molecule's pharmacological profile and target binding affinity. The Fix: Always prepare and store solutions in actinic (amber) glassware. If working under standard laboratory fluorescent lights, keep the clear vial wrapped in aluminum foil.

Q2: I stored my compound in methanol at -20°C for a month, but LC-MS shows a new peak with a +14 Da mass shift. What happened? The Causality: Your compound has undergone unintended Fischer esterification. While esterification typically requires a strong acid catalyst, the inherent acidity of the propionic acid group (pKa ~4.8) can auto-catalyze the reaction when stored in primary alcohols like methanol or ethanol over prolonged periods[3]. The +14 Da shift corresponds to the conversion of the free carboxylic acid to a methyl ester (-H + -CH3). This phenomenon is a well-documented storage artifact for carboxylic acids in methanolic solutions[4]. The Fix: Never use methanol or ethanol for long-term storage of carboxylic acids. Use anhydrous, amine-free DMSO or DMF for your primary stock solutions.

Q3: My compound precipitated immediately when I diluted the DMSO stock into my biological assay buffer. How do I prevent this? The Causality: This is a classic pH-dependent solubility failure. The molecule features a large hydrophobic surface area driven by the iodophenoxy ring and the gem-dimethyl group. Its aqueous solubility relies entirely on the ionization of the carboxylic acid. If your assay buffer is below pH 6.0, the carboxylate becomes protonated (unionized). The unionized free acid is highly lipophilic and will rapidly crash out of solution. The Fix: Ensure your aqueous buffer is pre-adjusted to pH 7.2–7.4 before adding the compound. Add the DMSO stock dropwise while vortexing, and keep the final DMSO concentration below 2% (v/v).

Section 2: Quantitative Stability Data

The following table summarizes the expected stability of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid under various conditions to help you design your storage protocols.

Solvent SystemStorage ConditionLight ExposurePrimary Degradation PathwayExpected Half-Life (t½)
Anhydrous DMSO-20°CAmber Vial (Dark)None (Stable)> 24 Months
Anhydrous DMSO25°C (Room Temp)Clear Vial (Ambient)Photolytic Deiodination4 - 6 Days
Methanol-20°CAmber Vial (Dark)Auto-catalyzed Esterification3 - 4 Months
Methanol25°C (Room Temp)Amber Vial (Dark)Auto-catalyzed Esterification2 - 3 Weeks
Aqueous Buffer (pH 4.0)25°C (Room Temp)DarkPrecipitation (Insoluble)< 1 Minute
Aqueous Buffer (pH 7.4)4°CDarkNone (Stable in short-term)48 - 72 Hours
Section 3: Stability & Solvent Selection Decision Tree

StabilityWorkflow Start 3-(4-Iodophenoxy)-2,2- dimethylpropionic acid Solvent Solvent Selection Start->Solvent DMSO Aprotic (DMSO/DMF) Solvent->DMSO Optimal Alcohol Protic (MeOH/EtOH) Solvent->Alcohol Sub-optimal Aqueous Aqueous Buffer Solvent->Aqueous Working Dilution Light Light Exposure? DMSO->Light Degradation2 Unintended Esterification (+14 Da Mass Shift) Alcohol->Degradation2 Prolonged Storage pH Buffer pH Aqueous->pH Amber Amber Vial (Dark) Light->Amber Protected Clear Clear Vial (UV/Vis) Light->Clear Exposure Stable Stable Stock Solution (>6 Months at -20°C) Amber->Stable Degradation1 Photolytic Deiodination (Aryl Radical Formation) Clear->Degradation1 Basic pH > 7.0 pH->Basic Acidic pH < 5.0 pH->Acidic Basic->Stable Immediate Use Only Degradation3 Precipitation (Free Acid Insoluble) Acidic->Degradation3

Decision tree for solvent selection and degradation prevention of the iodinated acid.

Section 4: Self-Validating Experimental Protocols

Protocol A: Preparation of Ultra-Stable Master Stock Solutions Purpose: To create a 10 mM master stock that resists photolysis and esterification.

  • Preparation: Weigh the lyophilized powder of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid under low-light conditions.

  • Solvent Addition: Dissolve the powder in anhydrous, amine-free DMSO to achieve a 10 mM concentration.

    • Self-Validation Check: The solution must be completely clear and colorless. Any yellowing indicates pre-existing iodine liberation or oxidation.

  • Aliquoting: Transfer 50 µL aliquots into single-use, amber-tinted glass or opaque polypropylene microcentrifuge tubes.

  • Atmospheric Control: Gently blow a stream of dry Argon or Nitrogen gas over the top of the tube before sealing to displace oxygen and moisture.

  • Storage: Store immediately at -20°C or -80°C. Thaw aliquots only once; discard any remaining solution after use to prevent freeze-thaw degradation.

Protocol B: LC-MS Stability Monitoring Workflow Purpose: To verify compound integrity before running critical biological or chemical assays.

  • Sample Preparation: Dilute the 10 mM DMSO stock to 10 µM in 50% Acetonitrile / 50% Water (do not use methanol).

  • Chromatography: Use a standard C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes. (The acidic mobile phase ensures the compound remains unionized for sharp, retained peak shape on the column).

  • Mass Spectrometry Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode .

    • Target Mass: Monitor for the intact[M-H]⁻ ion at m/z 319.0.

    • Degradant Monitoring: Scan for m/z 193.1 (Deiodinated analog, [M-H]⁻). To check for the methyl ester artifact, switch a scan segment to ESI+ mode and look for m/z 335.1 ([M+H]⁺), as esters ionize poorly in negative mode.

References
  • Title: Decomposition of Iodinated Pharmaceuticals by UV-254 nm-assisted Advanced Oxidation Processes Source: PubMed / Elsevier URL
  • Source: PubMed / J. Org. Chem.
  • Title: Variation in concentration of perfluorooctanoic acid in methanol solutions during storage Source: ResearchGate / Environment International URL
  • Title: Reaction of Alcohols with Carboxylic Acids and their Derivatives Source: Wiley-VCH URL

Sources

Optimization

optimizing 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid treatment concentration

Welcome to the Technical Support Center for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (CAS: 1517999-55-1). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (CAS: 1517999-55-1). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific physicochemical and biological challenges associated with this compound.

Structurally, this molecule is a halogenated phenoxy-isobutyric acid derivative. The heavy iodine atom increases its lipophilicity and polarizability, enhancing its affinity for hydrophobic ligand-binding domains, while the gem-dimethyl group (the 2,2-dimethylpropionic acid moiety) provides steric hindrance that prevents rapid β -oxidation. Because of its structural homology to classic fibrates (e.g., clofibrate), it is primarily investigated as a modulator of lipid metabolism and a putative Peroxisome Proliferator-Activated Receptor alpha (PPAR α ) agonist[1].

Below, you will find a mechanistic troubleshooting guide, self-validating protocols, and FAQs to ensure your in vitro assays yield reproducible, artifact-free data.

Part 1: Assay Optimization Workflow

Workflow Stock 1. Stock Prep (100 mM in DMSO) Dilution 2. Intermediate Dilution (Protein-rich Media) Stock->Dilution Prevent solvent crash Treatment 3. Cell Treatment (1-100 µM range) Dilution->Treatment Control free fraction Readout 4. Target Engagement (Multiplexed Assay) Treatment->Readout Normalize to viability

Figure 1: Workflow for optimizing lipophilic compound dosing to prevent solvent crash.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid precipitate when added directly to my cell culture media? A: This is a classic "solvent crash." When a high-concentration DMSO stock of a highly lipophilic acid is pipetted directly into aqueous media, the local thermodynamic solubility is instantly exceeded before the compound can disperse and bind to carrier proteins. To prevent this, you must use a Media Accommodated Fraction (MAF) approach[2]. Create an intermediate dilution by injecting the DMSO stock into pre-warmed (37°C) media under vigorous vortexing. This allows the compound to associate with media proteins, preventing micro-precipitation that would otherwise invalidate your dose-response data.

Q: How does Fetal Bovine Serum (FBS) concentration affect my EC 50​ / IC 50​ values? A: The compound contains both a highly lipophilic iodophenoxy ring and an acidic moiety, making it exceptionally prone to binding serum albumin. If you use standard 10% FBS, the "free" (bioavailable) fraction of the drug will be drastically sequestered, artificially shifting your EC 50​ to the right. The extent of protein binding in cell culture media directly dictates the true bioavailable concentration of hydrophobic substances[2]. Solution: Adapt your cells to 1% or 2% Charcoal-Stripped FBS (CS-FBS) 24 hours prior to treatment.

Q: Why am I seeing a "bell-shaped" dose-response curve at concentrations above 50 µM? A: Bell-shaped curves in reporter assays are rarely due to true biological biphasic responses; they are usually artifacts of cytotoxicity. At high concentrations, lipophilic carboxylic acids can act as protonophores, uncoupling mitochondrial oxidative phosphorylation. This drops cellular ATP levels. If your readout is ATP-dependent (like Firefly Luciferase), the signal will plummet, mimicking a loss of compound efficacy. You must multiplex your assay with a viability readout to normalize the data.

Q: What is the expected downstream target of this compound class? A: Based on its fibrate-like pharmacophore, it acts by activating PPAR α . Upon activation, PPAR α alters gene transcription, significantly upregulating targets like Lipoprotein Lipase (LPL)[3]. LPL is an extracellular enzyme that degrades circulating triglycerides[4], which is the fundamental mechanism by which fibrates manage hyperlipidemia[1].

Part 3: Quantitative Troubleshooting Matrix

Concentration RangeObserved IssueMechanistic CauseRecommended Solution
> 100 mM (Stock) Crystallization in tubeExceeded DMSO solubility limit at 4°C/RT.Store stocks at RT in a desiccator, or warm to 37°C for 10 mins prior to use.
50 µM – 100 µM Bell-shaped response curveMitochondrial uncoupling (ATP depletion) suppressing reporter enzymes.Multiplex with a fluorometric viability assay (e.g., CellTiter-Fluor) to normalize data.
10 µM – 50 µM High well-to-well varianceMicro-precipitation ("solvent crash") causing uneven cellular exposure.Use the Media Accommodated Fraction (MAF) method; pre-warm media to 37°C[2].
1 nM – 1 µM Right-shifted EC 50​ (Low efficacy)High protein binding to serum albumin sequestering the free drug fraction.Reduce serum to 1-2% Charcoal-Stripped FBS during the 24h treatment window.

Part 4: Self-Validating Experimental Protocol

Target Engagement & Viability Multiplex Assay This protocol is designed as a self-validating system. It inherently controls for compound auto-fluorescence, solvent toxicity, and ATP-depletion artifacts.

Step 1: Reagent Preparation

  • Dissolve 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid in anhydrous, cell-culture grade DMSO to create a 50 mM stock.

  • Causality Check: Anhydrous DMSO prevents water absorption, which degrades lipophilic compound solubility over time.

Step 2: Media Accommodated Fraction (MAF) Dosing

  • Pre-warm assay media (containing 1% CS-FBS) to 37°C.

  • Prepare a 10X intermediate dilution plate. Add the DMSO stock to the pre-warmed media while pipetting up and down vigorously.

  • Causality Check: Keep the final DMSO concentration strictly 0.2% v/v to prevent DMSO-induced cell cycle arrest or membrane thinning[2].

Step 3: Cell Treatment

  • Seed target cells (e.g., HepG2) in a 96-well plate at 20,000 cells/well. Incubate overnight.

  • Wash cells once with PBS, and apply the 1X compound treatments from your MAF plate.

  • Crucial Self-Validation Step: Include a "Cell-Free" control well containing only media and the highest compound concentration. This rules out optical quenching or auto-fluorescence by the heavy iodine atom during the final readout.

Step 4: Multiplexed Readout

  • After 24 hours, add a live-cell protease viability reagent (e.g., CellTiter-Fluor). Incubate for 30 mins and read fluorescence (Ex 400nm / Em 505nm).

  • Subsequently, add the Luciferase assay reagent to the same wells to measure PPAR α target engagement.

  • Data Processing: Divide the Luciferase luminescence by the viability fluorescence. This mathematically eliminates false negatives caused by compound toxicity.

Part 5: Mechanistic Signaling Pathway

Signaling Ligand 3-(4-Iodophenoxy)-2,2- dimethylpropionic acid Membrane Cell Membrane Diffusion Ligand->Membrane PPAR PPAR-alpha Activation Membrane->PPAR Cytosolic/Nuclear entry RXR RXR Heterodimerization PPAR->RXR Conformational change PPRE PPRE Binding (DNA) RXR->PPRE Nuclear translocation Gene Target Gene Expression (e.g., LPL, APOA1) PPRE->Gene Transcription of LPL

Figure 2: Hypothesized PPARα signaling axis activated by halogenated fibrate analogs.

References

  • Xavier, H. T. (2005). [Pharmacology of fibrates]. Arquivos Brasileiros de Cardiologia, 85 Suppl 5, 15-16. Available at:[Link]

  • Pirahanchi, Y., & Sharma, S. (2023). Biochemistry, Lipoprotein Lipase. In StatPearls. StatPearls Publishing. Available at:[Link]

  • Fent, K. W., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 11(1), 19. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Experiments with 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

Welcome to the technical support center for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and purification of this compound.

I. Synthesis via Williamson Ether Synthesis

The most common route to synthesize 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is via the Williamson ether synthesis. This involves the reaction of 4-iodophenol with a suitable derivative of 2,2-dimethylpropionic acid. Below are common questions and troubleshooting advice for this synthetic step.

Frequently Asked Questions (FAQs) - Synthesis

Question 1: My Williamson ether synthesis reaction is showing low or no conversion to the desired product. What are the likely causes?

Answer: Low or no conversion in a Williamson ether synthesis can stem from several factors. A systematic check of your reagents and reaction conditions is the best approach.

  • Inefficient Deprotonation of 4-Iodophenol: The reaction requires the formation of the phenoxide ion, which is a strong nucleophile.

    • Weak Base: Ensure you are using a sufficiently strong base to deprotonate the phenol. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.

    • Base Quality: If using a solid base like NaH, ensure it has not been deactivated by improper storage or handling. A gray appearance of NaH can indicate deactivation.[1]

  • Poor Quality of Reagents and Solvents:

    • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture. Water can quench the strong base and hydrolyze your alkyl halide. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]

    • Purity of Starting Materials: Impurities in the 4-iodophenol or the alkylating agent can lead to side reactions. It is advisable to use freshly purified reagents.

  • Choice of Alkylating Agent: The structure of your alkylating agent is critical. For the synthesis of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, you would typically use an ester of 3-halo-2,2-dimethylpropionic acid followed by hydrolysis, or directly use a 3-halo-2,2-dimethylpropionic acid. The choice of the leaving group is important; iodide is a better leaving group than bromide or chloride.

  • Inappropriate Solvent: Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are generally preferred as they effectively solvate the cation of the phenoxide, leading to a more reactive "naked" nucleophile.[1] Protic solvents can slow down the reaction rate.[1]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote competing elimination reactions, especially with sterically hindered substrates.[1][2] A typical temperature range for this synthesis is 50-100 °C.[1] It is often best to start at a lower temperature and monitor the reaction progress.

Question 2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize them?

Answer: The most common side reaction in Williamson ether synthesis is the E2 elimination, which competes with the desired SN2 substitution.

  • E2 Elimination: This is more likely to occur with secondary and tertiary alkyl halides.[3][4] Given the structure of the desired product, the alkylating agent is likely a primary halide, which minimizes this risk. However, steric hindrance around the reaction center can favor elimination.

  • Self-Condensation: If using an alcohol as the starting material for the alkylating agent, there is a risk of self-condensation under certain conditions.[3]

  • Aryl Halide Reactivity: It is important to note that the reaction should be between a phenoxide and an alkyl halide. The reverse, an alkoxide with an aryl halide (iodobenzene derivative in this case), will not work for a standard Williamson ether synthesis as aryl halides do not readily undergo SN2 reactions.[5][6]

To minimize side products:

  • Use a primary alkyl halide as the electrophile.

  • Maintain the lowest effective reaction temperature.

  • Choose a solvent that favors SN2 over E2, such as a polar aprotic solvent.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis reagents Reagents: - 4-Iodophenol - Strong Base (e.g., NaH) - Alkylating Agent - Anhydrous Solvent (e.g., DMF) setup Reaction Setup: - Dry glassware - Inert atmosphere (N₂ or Ar) reagents->setup deprotonation Deprotonation: - Add 4-iodophenol to solvent - Add base at 0 °C setup->deprotonation alkylation Alkylation: - Add alkylating agent - Heat to 50-100 °C deprotonation->alkylation monitoring Reaction Monitoring: - TLC or LC-MS alkylation->monitoring workup Work-up: - Quench reaction - Extract with organic solvent monitoring->workup Reaction Complete purification Purification: - Column chromatography or - Recrystallization workup->purification product Final Product: 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid purification->product

Caption: A typical workflow for the Williamson ether synthesis of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.

II. Purification of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

Purification of the crude product is a critical step to obtain a high-purity compound. The carboxylic acid functionality and the overall polarity of the molecule will guide the choice of purification method.

Frequently Asked Questions (FAQs) - Purification

Question 3: My crude product is a solid. What is the best method to purify it?

Answer: For a solid carboxylic acid like 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, the two most common and effective purification methods are recrystallization and column chromatography.

  • Recrystallization: This is often the preferred first choice for solid compounds, especially for removing small amounts of impurities.[7] The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities have different solubility profiles.

  • Column Chromatography: If recrystallization is ineffective or if the crude product contains a complex mixture of impurities, column chromatography is the method of choice. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed.

Question 4: I am having trouble with recrystallization. What are some common issues and their solutions?

Answer: Several issues can arise during recrystallization. Here is a troubleshooting table:

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - The compound is too soluble in the chosen solvent.[7]- The solution is not saturated.- Add an "anti-solvent" (a solvent in which your compound is insoluble but miscible with the crystallization solvent).[7]- Evaporate some of the solvent to increase the concentration.[7]- Scratch the inside of the flask with a glass rod to induce nucleation.[7]- Add a seed crystal of the pure compound.[7]
The compound "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.[7]- The rate of cooling is too fast.[7]- High impurity levels are present.- Use a lower-boiling point solvent or a solvent mixture.[7]- Allow the solution to cool more slowly.[7]- Attempt a preliminary purification by another method (e.g., column chromatography) before recrystallization.[7]
Low recovery of the purified product. - The compound has significant solubility in the cold solvent.[7]- Too much solvent was used.[7]- Cool the crystallization mixture in an ice bath for a longer duration to maximize crystal formation.[7]- Use the minimum amount of hot solvent required to dissolve the crude product.[7]

Question 5: What are the best practices for purifying my compound using column chromatography?

Answer: For a carboxylic acid, you have a few options for column chromatography.

  • Normal-Phase (Silica Gel):

    • Solvent System: A common mobile phase is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate). To prevent the carboxylic acid from streaking on the silica gel, it is often necessary to add a small amount of a modifier like acetic acid or trifluoroacetic acid (TFA) to the eluent.[8]

    • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent before loading it onto the column.

  • Reversed-Phase (C18):

    • Solvent System: Reversed-phase chromatography is an excellent alternative for polar compounds.[9] A typical mobile phase is a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a TFA modifier (0.1%).[9]

    • Method Development: Analytical HPLC can be used to develop a suitable gradient for preparative flash chromatography.[9]

Purification Decision Tree

Purification_Decision_Tree start Crude Solid Product recrystallization Attempt Recrystallization start->recrystallization is_pure Is the product pure? recrystallization->is_pure end Pure Product is_pure->end Yes column_chromatography Perform Column Chromatography is_pure->column_chromatography No choose_phase Choose Stationary Phase column_chromatography->choose_phase normal_phase Normal-Phase (Silica) normal_phase->is_pure reversed_phase Reversed-Phase (C18) reversed_phase->is_pure choose_phase->normal_phase Less Polar Impurities choose_phase->reversed_phase More Polar Impurities

Caption: A decision tree for the purification of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.

III. General Troubleshooting and Characterization

Question 6: I have purified my product, but the NMR spectrum shows residual solvent. How can I remove it?

Answer: Residual solvent can often be removed by drying the sample under high vacuum for an extended period. If the solvent has a high boiling point (e.g., DMF), you may need to gently heat the sample while under vacuum. Alternatively, dissolving the sample in a low-boiling point solvent (like dichloromethane or diethyl ether) and then re-evaporating the solvent can sometimes help to azeotropically remove the higher-boiling point solvent.

Question 7: My final product appears to be degrading over time. What storage conditions are recommended?

References

  • LookChem. General procedures for the purification of Carboxylic acids - Chempedia. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • CABI Digital Library. Recovery of carboxylic acids produced by fermentation. [Link]

  • Altiras. How Progressive Freeze Purification Works for Carboxylic Acids. [Link]

  • Google Patents.
  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Wikipedia. Phenol ether. [Link]

  • Reddit. Williamson ether synthesis trouble, 2.0 : r/chemistry. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

  • Sciencemadness. Diphenyl Ether From Phenol?[Link]

  • Cengage. Chapter 9 Solutions to Problems - Alcohols, Phenols, Ethers, Thiols, Sulfides. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Khan Academy. Reactions of ethers: worked problem. [Link]

  • Organic Syntheses. Procedure. [Link]

  • Sciforum. 3-hydroxy- 2,2-dimethyl-propionic acid methyl ester derivatives. [Link]

  • Organic Syntheses. Chiral Organoiodine-catalyzed Enantioselective Oxidative Dearomatization of Phenols. [Link]

  • ResearchGate. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

  • RSC Publishing. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

  • NIST. Propanoic acid, 2,2-dimethyl-. [Link]

  • MDPI. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • PubChem. 3-(2-Iodophenyl)-2,2-dimethylpropanoic acid. [Link]

  • PMC. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

  • PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. [Link]

  • Haz-Map. 2,2-Dimethylpropanoic acid. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

For Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What are the primary synthesis routes for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid? There are two main synthetic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid?

There are two main synthetic strategies for this molecule: the Williamson Ether Synthesis and the Ullmann Condensation.

  • Williamson Ether Synthesis: This is a widely used and generally simpler method for forming ethers.[1][2] It involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, 4-iodophenol is deprotonated with a base to form the 4-iodophenoxide ion, which then acts as a nucleophile, attacking an alkyl halide such as methyl 2-bromo-2-methylpropanoate. This reaction proceeds via an SN2 mechanism.[1][3]

  • Ullmann Condensation: This method is a copper-catalyzed reaction that forms diaryl ethers by coupling an aryl halide with a phenol.[4][5] It is particularly useful when the Williamson ether synthesis is not effective. The Ullmann condensation typically requires higher temperatures and polar aprotic solvents like DMF or NMP.[5][6]

Q2: My yield is consistently low when using the Williamson ether synthesis. What are the likely causes and how can I improve it?

Low yields in the Williamson ether synthesis can often be attributed to several factors.[1] Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of 4-Iodophenol: The phenoxide is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low, leading to a slow and incomplete reaction.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydroxide or potassium carbonate, in at least a stoichiometric amount. The deprotonation is often carried out in situ.[2]

  • Competing Elimination Reaction: The alkyl halide can undergo a competing elimination reaction, especially if it is secondary or tertiary.[1][3] While 2-bromo-2-methylpropanoate is a tertiary halide, the desired reaction is still possible.

    • Solution: Carefully control the reaction temperature. While heating is necessary, excessive temperatures can favor elimination.[2] A typical temperature range is 50-100°C.[1][2]

  • Reaction Time: The reaction may not have gone to completion.

    • Solution: Williamson ether syntheses can require refluxing for 1 to 8 hours.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice: The solvent plays a crucial role in SN2 reactions.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base, leaving the alkoxide nucleophile more available to react.[2][7] Protic solvents can slow the reaction rate.[2]

Q3: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

The most common side product is the result of the competing elimination reaction of the alkyl halide, leading to the formation of an alkene. Another possibility is the self-condensation of the alkyl halide.

To minimize these, consider the following:

  • Temperature Control: As mentioned, lower temperatures generally favor substitution over elimination.

  • Choice of Base: A bulky, non-nucleophilic base can sometimes favor elimination. A less hindered base like sodium hydroxide or potassium carbonate is often suitable.

  • Slow Addition of Alkyl Halide: Adding the alkyl halide slowly to the reaction mixture containing the phenoxide can help to keep its concentration low, which can disfavor side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Ineffective deprotonation of 4-iodophenol.Use a stronger base (e.g., NaOH, K₂CO₃) and ensure anhydrous conditions if using a non-aqueous solvent.
Low reaction temperature.Increase the temperature to the recommended range (50-100°C) and monitor by TLC.[1][2]
Insufficient reaction time.Extend the reaction time, monitoring for completion by TLC.[1]
Inappropriate solvent.Switch to a polar aprotic solvent like DMF or DMSO.[2][7]
Presence of Unreacted 4-Iodophenol Insufficient amount of base or alkyl halide.Ensure at least a 1:1 molar ratio of phenoxide to alkyl halide. A slight excess of the alkyl halide can be used.
Incomplete deprotonation.See "Low or No Product Formation" above.
Formation of a Major Byproduct Competing elimination reaction.Lower the reaction temperature.
Self-condensation of the alkyl halide.Add the alkyl halide dropwise to the reaction mixture.
Difficulty in Product Isolation/Purification Product is an oil and does not crystallize.Attempt purification by column chromatography.[8]
Emulsion formation during aqueous workup.Add a small amount of brine to the separatory funnel to break the emulsion.
Product is soluble in the aqueous layer during extraction.Ensure the aqueous layer is sufficiently acidified (pH ~2) to protonate the carboxylic acid, making it less water-soluble.[9]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

Materials:

  • 4-Iodophenol

  • Methyl 2-bromo-2-methylpropanoate

  • Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 6M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodophenol in DMF.

  • Add sodium hydroxide pellets to the solution and stir until they dissolve. The formation of the sodium 4-iodophenoxide may cause the solution to become warm.

  • Slowly add methyl 2-bromo-2-methylpropanoate to the reaction mixture.

  • Heat the mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.

  • Acidify the aqueous solution with 6M HCl until the pH is approximately 2.[9] A precipitate of the crude product should form.

  • Extract the product with diethyl ether (3 x 50 mL).[9]

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The final step is the hydrolysis of the ester to the carboxylic acid. Dissolve the crude ester in a mixture of methanol and a 10% aqueous NaOH solution.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify with 6M HCl to precipitate the final product.

  • Filter the solid, wash with cold water, and dry to obtain 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid in a minimal amount of a hot solvent mixture, such as ethanol/water or toluene/hexane.[10]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-Iodophenol 4-Iodophenol Deprotonation Deprotonation 4-Iodophenol->Deprotonation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Deprotonation Alkyl Halide (Methyl 2-bromo-2-methylpropanoate) Alkyl Halide (Methyl 2-bromo-2-methylpropanoate) Nucleophilic Attack (SN2) Nucleophilic Attack (SN2) Alkyl Halide (Methyl 2-bromo-2-methylpropanoate)->Nucleophilic Attack (SN2) Deprotonation->Nucleophilic Attack (SN2) Forms Phenoxide Ester Hydrolysis Ester Hydrolysis Nucleophilic Attack (SN2)->Ester Hydrolysis Forms Ester Intermediate Acidification Acidification Ester Hydrolysis->Acidification Extraction Extraction Acidification->Extraction Recrystallization Recrystallization Extraction->Recrystallization Product 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid Recrystallization->Product

Caption: Workflow for the Williamson Ether Synthesis.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reactants Check Reactant Purity and Stoichiometry Start->Check_Reactants Check_Base Is the Base Strong Enough and in Sufficient Quantity? Check_Reactants->Check_Base Reactants OK Optimize_Conditions Systematically Optimize Conditions Check_Reactants->Optimize_Conditions Impure/Incorrect Stoichiometry Check_Solvent Is the Solvent Polar Aprotic (e.g., DMF, DMSO)? Check_Base->Check_Solvent Base OK Check_Base->Optimize_Conditions Weak/Insufficient Base Check_Temp Is the Reaction Temperature Optimal (50-100°C)? Check_Solvent->Check_Temp Solvent OK Check_Solvent->Optimize_Conditions Inappropriate Solvent Check_Time Has the Reaction Run to Completion (Monitor by TLC)? Check_Temp->Check_Time Temp OK Check_Temp->Optimize_Conditions Suboptimal Temperature Check_Time->Optimize_Conditions Time OK Check_Time->Optimize_Conditions Incomplete Reaction

Caption: Decision tree for troubleshooting low yield.

References

  • The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Missouri-St. Louis.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson ether synthesis. (2023, November 28). In Wikipedia.
  • Ullmann Condensation. (n.d.). SynArchive.
  • Williamson Ether Synthesis. (n.d.). Cambridge University Press & Assessment.
  • Ullmann condensation. (2023, October 29). In Wikipedia.
  • Williamson ether synthesis. (2021, October 23). L.S.College, Muzaffarpur.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Ullmann Reaction. (n.d.). Thermo Fisher Scientific.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025, December 7). LCGC.
  • Purification of 2-(4-hydroxyphenoxy)propionic acid ester. (1990). Google Patents.

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

Introduction Welcome to the technical support guide for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Due to its specific chemical structure, which includes an aryl iodide, an ether linkage, and a carboxylic acid, this molecule is susceptible to specific degradation pathways if not stored and handled correctly. This guide provides in-depth, evidence-based answers to common questions, troubleshooting advice for potential issues, and validated protocols to maintain the purity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid?

To ensure maximum stability, the compound should be stored under the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C (Recommended) or 4°C (Acceptable for short-term)Lowering the temperature significantly reduces the rate of all potential chemical degradation reactions, including thermal decomposition of the C-I bond and decarboxylation.[1]
Light Complete darkness (Store in an amber or opaque vial)The carbon-iodine (C-I) bond in aryl iodides is highly susceptible to cleavage by UV and visible light, a process known as photolysis.[2][3][4]
Atmosphere Inert gas (Argon or Nitrogen)An inert atmosphere displaces oxygen and moisture, minimizing the risk of long-term oxidation and acid-catalyzed hydrolysis of the ether linkage.
Container Tightly sealed, amber glass vial or an opaque containerGlass is generally inert to the carboxylic acid. The amber or opaque quality is essential for light protection.[2][4] A tight seal prevents moisture and oxygen ingress.[5]
Q2: My solid sample has developed a slight yellow or brownish tint. What does this mean?

A yellow or brown discoloration is a common visual indicator of degradation. This is typically caused by the cleavage of the carbon-iodine bond, which liberates elemental iodine (I₂).[6] This process can be initiated by exposure to light (photodegradation) or elevated temperatures.[3][6] If you observe discoloration, the purity of your sample is compromised, and it may contain the de-iodinated parent molecule and free iodine. We recommend verifying the purity via an analytical method like HPLC before use (see Protocol 1).

Q3: Why is light protection so critical for an aryl iodide compound?

The bond energy of a carbon-iodine bond is significantly lower than that of other carbon-halogen bonds (C-Br, C-Cl), making it the most likely point of failure. Light, particularly in the UV spectrum, provides sufficient energy to cause homolytic cleavage of this bond, generating an aryl radical and an iodine radical. This initiates a degradation cascade that is often irreversible.[6][7] Therefore, protecting the compound from light at all times—during storage, weighing, and sample preparation—is the single most important step to prevent degradation.[2][3][8]

Q4: Is the ether linkage a point of concern for degradation during storage?

While ethers can be cleaved by hydrolysis, this process typically requires strong acidic conditions and elevated temperatures.[9][10][11] Under recommended storage conditions (dry, cool), the spontaneous hydrolysis of the aryl ether in 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is extremely slow and generally not a primary concern.[12] The main risk would be storing the compound in the presence of acidic or basic contaminants, which could catalyze this reaction over time.

Q5: Can I store the compound dissolved in a solvent?

Storing the compound in solution is generally not recommended for long-term preservation, as solvents can facilitate degradation pathways. For example, trace amounts of water in a solvent can enable hydrolysis, and dissolved oxygen can promote oxidative degradation. If you must store solutions, use a dry, high-purity aprotic solvent (e.g., anhydrous DMSO or DMF), store at -80°C, and use within a short timeframe.[1] For extended storage, the solid form is always preferred.

Visualizing Degradation Pathways & Troubleshooting

The following diagrams illustrate the primary degradation mechanisms and a workflow to address suspected sample instability.

Parent 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid Deiodinated 3-Phenoxy-2,2-dimethylpropionic acid + I₂ Parent->Deiodinated Light (Photolysis) or Heat Phenol 4-Iodophenol Parent->Phenol Hydrolysis (Acid/Base contaminant)

Caption: Primary degradation pathways for the compound.

start Suspect Sample Degradation (e.g., discoloration, inconsistent results) check_visual Visually inspect sample. Is it discolored (yellow/brown)? start->check_visual run_hplc Verify Purity with HPLC (Protocol 1) check_visual->run_hplc Yes check_visual->run_hplc No, but results are inconsistent compare Purity > 98%? run_hplc->compare purify Purify sample (e.g., recrystallization) or procure new batch. compare->purify No use_sample Proceed with experiment. compare->use_sample Yes review_storage Review and correct storage procedures (Protocol 2) purify->review_storage

Caption: Troubleshooting workflow for suspected degradation.

Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Actions & Solutions
Solid has turned yellow/brown and has a distinct "iodine" smell. Photodegradation or Thermal Stress: The C-I bond has cleaved, releasing free iodine (I₂).[6]1. Do not use the sample for sensitive experiments. 2. Confirm degradation with HPLC (Protocol 1). 3. If purification is feasible, consider recrystallization. Otherwise, dispose of the material according to safety guidelines and obtain a fresh batch. 4. Immediately review and correct storage procedures for all stock.[13]
Inconsistent or non-reproducible results in biological or chemical assays. Partial Degradation: The effective concentration of the active compound is lower than calculated. The de-iodinated byproduct may act as an antagonist or have no activity, skewing results.1. Pause experiments with this batch. 2. Perform a purity check using HPLC or ¹H NMR to quantify the intact compound. 3. If purity is below acceptable limits (e.g., <98%), acquire a new, validated lot of the compound. 4. Always use freshly prepared solutions for experiments.
Poor solubility of the compound compared to previous batches. Presence of Insoluble Degradation Products: Degradation can sometimes lead to polymerization or the formation of less soluble byproducts.1. Attempt to dissolve a small amount in a trusted solvent (e.g., DMSO). If insoluble material remains, degradation is highly likely. 2. Validate the purity of the batch as described above.

Self-Validating Experimental Protocols

Protocol 1: Routine Purity Assessment by Reverse-Phase HPLC

This protocol allows you to verify the integrity of your compound over time.

  • Preparation of Stock Solution:

    • Carefully weigh approximately 1 mg of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid in a dark environment or under red light.

    • Dissolve in 1 mL of HPLC-grade acetonitrile to make a 1 mg/mL stock solution.

  • Preparation of Working Solution:

    • Dilute the stock solution 1:10 in the mobile phase to a final concentration of 100 µg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • A pure sample will show a single major peak. The appearance of a significant earlier-eluting peak often corresponds to the more polar, de-iodinated byproduct (3-Phenoxy-2,2-dimethylpropionic acid). Integrate the peak areas to calculate the percentage purity.

Protocol 2: Recommended Procedure for Long-Term Storage
  • Procurement: Upon receiving a new batch of the compound, immediately protect it from light.[8]

  • Environment: Perform all subsequent steps in a dimly lit area or a glove box with an inert atmosphere if possible.

  • Aliquoting: Instead of repeatedly opening the main container, divide the bulk powder into smaller, single-use amounts in separate amber glass vials.[2] This minimizes exposure of the entire stock to air and moisture with each use.

  • Inerting: For each aliquot, flush the vial with a gentle stream of argon or nitrogen for 15-30 seconds to displace air.

  • Sealing: Tightly cap each vial immediately after flushing. For extra protection, wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and concentration/mass.

  • Storage: Place the labeled, sealed vials inside a secondary opaque container (like a freezer box) and store at -20°C.[1] Update your lab inventory to track these aliquots.

References

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Stack Exchange.
  • Ethers on hydrolysis give - Allen. Allen Career Institute.
  • Hander, A. (2025, April 22). Hydrolysis of Ether. Prezi.
  • Revised mechanism for the hydrolysis of ethers in aqueous acid. (2012, October 22). RSC Publishing.
  • 5 Tips for Handling Photosensitive Reagents. (2024, October 31). Labtag Blog.
  • Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. (2017, March 26). OnePetro.
  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
  • Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin. (2019, December 31). PubMed.
  • The degradation of carboxylic acids into aldehydes. CoLab.
  • Formation of carboxylic acids during degradation of monosaccharides. (2008, April 30). Czech J. Food Sci.
  • Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes. American Chemical Society.
  • The degradation of carboxylic acids into aldehydes. Semantic Scholar.
  • (PDF) Formation of Carboxylic Acids during Degradation of Monosaccharides. (2026, January 19). ResearchGate.
  • How To Protect Light Sensitive Products. LFA Tablet Presses.
  • Arylcalcium Iodides in Tetrahydropyran: Solution Stability in Comparison to Aryllithium Reagents. (2012, August 13). ACS Publications.
  • Safety Data Sheet - Matrix Scientific. (2017, February 5). Matrix Scientific.
  • Protection of Light Sensitive Products. (2015, February 15). Pharmaguideline.
  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. (2025, September 17). YouTube.
  • SAFETY DATA SHEET - DeLaval. (2020, March 3). DeLaval.
  • Light-Sensitive Injectable Prescription Drugs. PMC.
  • Problems Storing Light Sensitive Reagents? We have a Solution. Camlab.
  • Iopanoic acid-SDS-MedChemExpress. MedChemExpress.
  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PMC.
  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018, August 23). ACS Omega.
  • Material Safety Data Sheet - Cole-Parmer. (2005, October 3). Cole-Parmer.
  • Spontaneous aryl iodide deiodination upon heating. (2024, January 11). Reddit.
  • Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. (2013, May 21). Organic Letters.
  • Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. PMC.
  • Electric-Field-Induced Coupling of Aryl Iodides with a Nickel(0) Complex. ChemRxiv.
  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023, April 15). ScienceDirect.
  • Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. (2019, April 15). PubMed.
  • Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. (2016, October 24). PMC.
  • Comparison of Degradation Reactions under Alkaline and Radical Conditions. (2023, June 1). RSC Publishing.
  • Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV. White Rose Research Online.

Sources

Optimization

Technical Support Center: Troubleshooting Batch-to-Batch Variability of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

Welcome to the technical support resource for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this intermediate and have enco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this intermediate and have encountered inconsistencies between manufacturing lots. Batch-to-batch variability is a critical challenge in pharmaceutical development, where even subtle differences can impact downstream processability, impurity profiles, and final product quality.[1][2] This document provides in-depth, structured troubleshooting advice to help you diagnose, understand, and mitigate these issues effectively.

Our approach moves beyond simple specification checks to explore the underlying chemical and physical attributes that define a batch's performance. The following sections are structured in a question-and-answer format to address specific problems you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses common initial observations and provides a foundational understanding of batch variability.

Q1: What is batch-to-batch variability, and why is it a critical concern for an intermediate like 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid?

A: Batch-to-batch variability refers to the differences observed between distinct manufacturing lots of the same chemical compound.[3] For a pharmaceutical intermediate, consistency is paramount because it ensures the reliability of your downstream processes, such as API synthesis.[1] While each batch may meet the Certificate of Analysis (CoA) specifications (e.g., >98% purity), subtle variations in impurity profiles, physical properties, or the presence of trace contaminants can lead to significant issues like lower reaction yields, unexpected side products, or altered physical properties of the final API.[4][5] Managing this variability is essential for reproducible results, regulatory compliance, and ultimately, patient safety.[2]

Q2: My new batch of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid has a slightly different color and texture (e.g., more clumpy, off-white instead of white). Should I be concerned?

A: Yes, you should investigate this. A change in physical appearance is often the first indicator of underlying chemical or physical differences. Potential causes include:

  • Different Crystalline Form (Polymorphism): The compound may exist in multiple crystal structures (polymorphs), which can have different colors, densities, and solubility profiles.[6]

  • Particle Size and Surface Area: Variations in the manufacturing or milling process can alter particle size, affecting how the material handles, flows, and dissolves.

  • Trace Impurities: Even minute levels of colored impurities, often arising from raw materials or side reactions during synthesis, can discolor the final product.[5]

  • Residual Solvents: Trapped solvents from the final crystallization step can cause particles to agglomerate, leading to a "clumpy" texture.

While the material might still meet its purity specification, these changes can affect dissolution rates and reaction kinetics. A comparative analysis with a previous, well-performing "golden batch" is highly recommended.

Q3: The Certificate of Analysis (CoA) for two different batches shows purity >99% by HPLC, but one batch gives me a 15% lower yield in my subsequent reaction. What's going on?

A: This is a classic and challenging issue where the standard purity assay does not tell the whole story. A high-purity value only indicates the absence of detectable impurities at significant levels, but it doesn't characterize the nature of the trace impurities that are present. The problem likely lies with a specific, "bad actor" impurity in the underperforming batch that interferes with your downstream chemistry.[1][7]

Possible culprits include:

  • Catalyst Poisons: Trace metals or organic molecules that inhibit the catalyst used in your next step.

  • Reactive Impurities: An impurity with a functional group that competes in the reaction, leading to unwanted by-products. For example, residual unreacted 4-iodophenol could interfere with a subsequent coupling reaction.

  • Reaction Inhibitors: Compounds that slow down or halt the reaction, even at parts-per-million (ppm) levels.

This situation requires a deeper investigation beyond the standard CoA, focusing on identifying and quantifying the specific differences in the impurity profiles between the "good" and "bad" batches.

Q4: What are the most probable synthetic impurities I should look for in 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid?

A: Based on a likely synthetic pathway (Williamson ether synthesis), the most common process-related impurities would stem from the starting materials and potential side reactions. Key compounds to investigate include:

  • Unreacted Starting Materials: 4-Iodophenol and the 3-halo-2,2-dimethylpropionic acid derivative.

  • Residual Solvents: Solvents used during the reaction and crystallization (e.g., DMF, THF, acetonitrile, toluene).

  • By-products of Side Reactions: Impurities formed from unintended chemical pathways.

  • Inorganic Salts: Formed during the reaction workup, which can sometimes carry through if not adequately removed.[8]

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows and detailed protocols for diagnosing the root cause of variability.

Scenario 1: Inconsistent Analytical Purity & Impurity Profile

Problem: Your QC analysis (e.g., HPLC-UV) shows new, missing, or differently-sized impurity peaks in a new batch compared to a reference standard.

Root Cause Analysis Workflow: The first step is to move from simply detecting impurities to identifying them. This workflow guides the process of structural elucidation.

start Variable Impurity Profile Detected by HPLC lcms Perform LC-MS Analysis on Good vs. Bad Batch start->lcms mass_match Do New/Larger Peaks Have Identifiable Masses? lcms->mass_match known_impurity Mass Matches Known Starting Material or By-product mass_match->known_impurity Yes unknown Unknown Mass No Obvious Identity mass_match->unknown No quantify Develop Quant Method (HPLC/UPLC) known_impurity->quantify Yes known_impurity->unknown No spec Set Specification Limit for This Impurity quantify->spec end Root Cause Identified spec->end fraction Isolate Impurity via Preparative HPLC unknown->fraction nmr Characterize by 1H/13C NMR, HRMS fraction->nmr elucidate Structure Elucidated nmr->elucidate elucidate->quantify

Caption: Workflow for Identifying Unknown Impurities.

Troubleshooting Protocols & Data

Protocol 1: Comparative Impurity Profiling by LC-MS

This method is crucial for obtaining the molecular weights of unknown impurities, which is the first step toward identification.[9]

  • Sample Preparation: Accurately prepare solutions of the "good" batch, the "bad" batch, and a solvent blank at the same concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Chromatography: Use a high-resolution C18 column. Develop a gradient method that provides good separation of the main peak from all impurity peaks.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B, ramp up to elute all compounds, then re-equilibrate.

  • Mass Spectrometry: Use an ESI source in both positive and negative ion modes to ensure detection of all ionizable species.

  • Data Analysis:

    • Align the chromatograms from the good and bad batches.

    • Integrate all peaks. Pay close attention to peaks that are significantly larger or exclusively present in the bad batch.

    • Extract the mass spectrum for each of these peaks. The exact mass will provide a molecular formula, which can be used to hypothesize a structure.

Table 1: Potential Process-Related Impurities and Their Origin

Potential Impurity Structure Molecular Weight ( g/mol ) Likely Origin Potential Impact
4-IodophenolI-C₆H₄-OH220.01Unreacted starting materialCan compete in downstream reactions involving phenols.
2,2-Dimethylpropanoic Acid (Pivalic Acid)(CH₃)₃CCOOH102.13Hydrolysis of a starting material or intermediate.[10]May affect pH or act as a competing nucleophile.
Dimer By-product(Structure varies)>500Self-reaction or reaction with other intermediates.Reduces yield; may be difficult to remove.
Residual Solvents (e.g., DMF)HCON(CH₃)₂73.09Incomplete removal after crystallization.Can be toxic; may affect crystal form.[11]
Scenario 2: Variable Physical Properties & Dissolution Behavior

Problem: You observe that one batch takes significantly longer to dissolve than another, or it exhibits poor flow characteristics, complicating handling and weighing.[12]

Root Cause Analysis Workflow: Physical property variations are typically linked to the solid-state characteristics of the material. This workflow outlines the key analytical techniques for investigation.[6]

start Inconsistent Physical Properties Observed xrd Analyze by Powder X-Ray Diffraction (XRPD) start->xrd polymorph Are XRPD Patterns Identical? xrd->polymorph poly_issue Polymorphism Detected. Different Crystal Forms. polymorph->poly_issue No no_poly Material is Crystalline and Consistent polymorph->no_poly Yes control_cryst Re-evaluate Crystallization Process (Solvent, Temp) poly_issue->control_cryst end Root Cause Identified control_cryst->end psd Analyze Particle Size Distribution (PSD) no_poly->psd psd_diff Is PSD Different Between Batches? psd->psd_diff psd_issue Different Particle Size. Likely Milling/Sieving Issue. psd_diff->psd_issue Yes psd_diff->end No control_milling Review Downstream Processing Steps psd_issue->control_milling control_milling->end

Caption: Workflow for Investigating Physical Property Variability.

Troubleshooting Protocols

Protocol 2: Solid-State Characterization by X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying the crystalline form of a material.

  • Sample Preparation: Gently grind a small, representative sample (approx. 10-20 mg) of each batch to ensure random orientation of the crystals.

  • Data Acquisition: Run the sample on a powder diffractometer over a 2-theta range of approximately 2° to 40°.

  • Analysis: Overlay the diffractograms from the "good" and "bad" batches.

    • Identical Patterns: The material is the same crystal form in both batches. Any performance difference is likely due to other factors like particle size.

    • Different Patterns: The presence of different peaks or significant shifts in peak positions indicates that the batches are different polymorphs. This is a critical finding, as different polymorphs can have vastly different stabilities, solubilities, and bioavailabilities.

Protocol 3: Particle Size Distribution (PSD) Analysis

Laser diffraction is a common and effective method for measuring PSD.

  • Dispersion: Disperse the sample in a suitable medium (either dry powder dispersion or in a non-dissolving liquid) to ensure individual particles are measured.

  • Measurement: Analyze the sample according to the instrument's standard operating procedure.

  • Analysis: Compare the D10, D50 (median), and D90 values between batches. A significant shift in these values, particularly the D90, can explain differences in dissolution rates and tendency to agglomerate.[13]

Section 3: Best Practices for Mitigation and Control

Proactive measures are more effective than reactive troubleshooting. Implementing robust quality control systems can prevent variability from impacting your research.

  • Establish a "Golden Batch" Standard: Identify a batch that has demonstrated ideal performance in all analytical tests and downstream applications. Retain a significant quantity of this batch at proper storage conditions (-20°C, desiccated, protected from light) to use as a reference standard for all future incoming batches.

  • Enhance Supplier Specifications: Work with your supplier to move beyond a simple purity specification. Request information on and set limits for:

    • Specific known impurities.

    • Residual solvent levels.

    • Particle size distribution ranges.

    • A representative XRPD pattern to ensure solid-form consistency.

  • Implement Incoming QC Testing: Do not rely solely on the supplier's CoA. At a minimum, perform an identity check (e.g., FTIR) and a comparative HPLC analysis against your golden batch standard to quickly spot discrepancies before the material enters your workflow.

  • Ensure Proper Storage and Handling: Store the material in a tightly sealed container, protected from light and moisture, and at the recommended temperature. Before use, allow the container to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

By adopting a data-driven, analytical approach, you can effectively diagnose the root causes of batch-to-batch variability and implement control strategies that ensure the consistency and reliability of your critical intermediates.

References

  • Raw Material Supply: Many Issues to Manage. (2016). Pharmaceutical Outsourcing. [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025). Tianming Pharmaceuticals. [Link]

  • Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. (2012). IVT Network. [Link]

  • Dalton, J. T., et al. (2019). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical Pharmacology & Therapeutics. [Link]

  • Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems. [Link]

  • Common API Mistakes and How To Avoid Them. (2022). Moravek. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • Wang, Y., et al. (2019). Raw Material Variability and Its Impact on the Online Adaptive Control of Cohesive Powder Blend Homogeneity Using NIR Spectroscopy. MDPI. [Link]

  • Van Snick, B., et al. (2018). Managing active pharmaceutical ingredient raw material variability during twin-screw blend feeding. PubMed. [Link]

  • Impact Of Excipient Variability On Drug Product Processing And Performance. ResearchGate. [Link]

  • Van Snick, B., et al. (2019). Managing active pharmaceutical ingredient raw material variability during twin-screw blend feeding. ResearchGate. [Link]

  • Lin, S., et al. (2015). Rapid and sensitive gas chromatography-triple quadrupole mass spectrometry method for the determination of organic acids in tobacco leaves. Analytical Methods. [Link]

  • Excipient variability in drug products. IFF Pharma Solutions. [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021). HWI group. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. [Link]

  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pivalic acid. Wikipedia. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

Troubleshooting

Technical Support Center: Quality Control of 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid

Overview 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is a structurally complex halogenated intermediate characterized by a highly polarizable carbon-iodine (C-I) bond, a hydrophobic phenoxy ether linkage, and a sterical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is a structurally complex halogenated intermediate characterized by a highly polarizable carbon-iodine (C-I) bond, a hydrophobic phenoxy ether linkage, and a sterically hindered 2,2-dimethylpropionic (pivalic) acid moiety. Quality control (QC) of this compound requires a dual-platform approach: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the aromatic API and its phenolic degradants, and Gas Chromatography (GC) for volatile aliphatic impurities.

FAQ Section 1: HPLC Method Development & Aromatic Impurities

Q: Why am I experiencing severe peak tailing for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid on a standard C18 column? A: Peak tailing in this molecule is primarily driven by the partial ionization of the carboxylic acid moiety (pKa ~4.8) at neutral or unbuffered pH, which leads to secondary ion-exchange interactions with residual silanols on the silica support. Causality & Solution: To suppress ionization and maintain the analyte in a fully protonated, lipophilic state, the mobile phase pH must be strictly maintained at least 2 units below the pKa. Adjust the aqueous phase to pH 2.5 using orthophosphoric acid or 0.1% trifluoroacetic acid (TFA)[1]. If tailing persists, the polarizability of the bulky iodine atom may be causing excessive hydrophobic retention on C18. Switching to a Pentafluorophenyl (PFP) stationary phase provides alternative retention mechanisms (dipole-dipole and π−π interactions) that offer superior peak shape and selectivity for highly halogenated aromatics[2].

Q: How do I resolve the API from its primary degradation product, 4-iodophenol? A: The ether linkage in the API is susceptible to extreme pH hydrolysis, yielding 4-iodophenol and pivalic acid. Because 4-iodophenol and the API share the heavily hydrophobic iodophenyl group, they often co-elute on standard gradients. Causality & Solution: Employ an isocratic elution profile with a high organic modifier ratio (e.g., 70:30 Acetonitrile:Water)[1]. The rigid isocratic environment forces separation based purely on the steric bulk of the 2,2-dimethylpropionic acid tail versus the bare hydroxyl group of 4-iodophenol. Optimal UV detection for the iodophenoxy chromophore should be set between 254 nm and 286 nm[3].

G N1 Issue: Peak Tailing or Co-elution of 4-Iodophenol N2 Check Mobile Phase pH N1->N2 N3 Is pH < 3.0? N2->N3 N4 Adjust pH to 2.5 (e.g., 0.1% TFA or H3PO4) N3->N4 No N5 Evaluate Stationary Phase N3->N5 Yes N6 Standard C18 Column? N5->N6 N7 Switch to Fluorinated Phase (e.g., PFP) for Halogen Selectivity N6->N7 Yes N8 Optimize Organic Modifier (Increase ACN %) N6->N8 No (Already PFP)

HPLC Troubleshooting Logic Tree for Halogenated Phenoxypropionic Acids.

FAQ Section 2: GC-FID Troubleshooting & Volatile Impurities

Q: Why can't I detect residual 2,2-dimethylpropionic acid (pivalic acid) using the HPLC-UV method? A: 2,2-dimethylpropionic acid is a short-chain aliphatic carboxylic acid that completely lacks a conjugated π -electron system. Consequently, it has no significant UV absorbance above 200 nm, rendering standard HPLC-UV detectors blind to its presence[4]. Causality & Solution: To quantify this specific cleavage product or synthetic residual, you must shift to Gas Chromatography with Flame Ionization Detection (GC-FID). Pivalic acid is volatile and carbon-rich, making it highly responsive to FID[5].

Q: My GC-FID chromatogram shows severe peak broadening for pivalic acid. How do I fix this? A: Free short-chain fatty acids strongly adsorb to active sites (free silanols) in standard GC injection ports and non-polar columns (like HP-5), causing peak broadening and loss of sensitivity. Causality & Solution: Use an acid-modified polyethylene glycol (PEG) capillary column (e.g., DB-FFAP). The acidic stationary phase repels the carboxylic acid moiety, preventing surface adsorption and yielding sharp, symmetrical peaks[4].

Workflow API 3-(4-Iodophenoxy)- 2,2-dimethylpropionic acid Deg1 Hydrolysis (Alkaline/Acidic) API->Deg1 Deg2 Photodegradation (UV Exposure) API->Deg2 Imp1 4-Iodophenol Deg1->Imp1 Imp2 2,2-Dimethylpropionic acid (Pivalic Acid) Deg1->Imp2 Imp3 Deiodinated Phenoxy Derivative Deg2->Imp3 QC1 RP-HPLC (UV 254nm) Quantifies Aromatics Imp1->QC1 QC2 GC-FID Quantifies Volatiles Imp2->QC2 Imp3->QC1

Degradation Pathways and Corresponding QC Analytical Workflows.

Step-by-Step Methodologies (Self-Validating Systems)

Protocol 1: RP-HPLC Method for Purity and Related Substances

Mechanism: Isocratic reversed-phase separation utilizing pH-controlled ion suppression.

Step 1: Mobile Phase Preparation

  • Mix HPLC-grade Acetonitrile and Milli-Q Water in a 70:30 (v/v) ratio.

  • Add 0.1% orthophosphoric acid dropwise while monitoring with a calibrated pH meter until the pH stabilizes at 2.5 ± 0.1.

  • Filter through a 0.22 µm PTFE membrane and degas ultrasonically for 15 minutes.

Step 2: Chromatographic Conditions

  • Column: Pentafluorophenyl (PFP), 250 × 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 286 nm[3].

  • Injection Volume: 10 µL.

Step 3: System Suitability & Self-Validation (CRITICAL)

  • Inject a resolution standard containing 100 µg/mL of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid and 10 µg/mL of 4-iodophenol.

  • Validation Gate: The system is ONLY validated for sample analysis if the resolution ( Rs​ ) between the API and 4-iodophenol is ≥2.0 , and the API tailing factor ( Tf​ ) is ≤1.5 . If these criteria fail, discard the mobile phase, recalibrate the pH meter, and prepare fresh buffer.

Protocol 2: GC-FID Method for Residual 2,2-Dimethylpropionic Acid

Mechanism: Direct volatilization and flame ionization of aliphatic carboxylic acids on an acid-deactivated stationary phase.

Step 1: Sample Preparation

  • Dissolve 50 mg of the API in 1.0 mL of HPLC-grade Dichloromethane (DCM).

  • Add 10 µL of internal standard (e.g., Valeric acid, 1 mg/mL).

  • Vortex for 1 minute and transfer the supernatant to a GC autosampler vial.

Step 2: GC Parameters

  • Column: DB-FFAP (nitroterephthalic acid modified PEG), 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: High-purity Nitrogen at a constant flow of 1.2 mL/min[5].

  • Oven Program: 60°C (hold 2 min) ramp at 10°C/min to 200°C (hold 5 min).

  • Injector/Detector Temp: 250°C / 250°C.

  • Split Ratio: 10:1.

Step 3: System Suitability & Self-Validation (CRITICAL)

  • Inject the Limit of Quantitation (LOQ) standard (0.05% w/w pivalic acid relative to API concentration).

  • Validation Gate: The run is validated ONLY if the Signal-to-Noise (S/N) ratio of the pivalic acid peak is ≥10 .

Quantitative Data & Acceptance Criteria

Table 1: HPLC System Suitability Parameters (Aromatic Profiling)
ParameterTarget ValueAction Limit (Troubleshooting Trigger)Causality for Failure
Retention Time (API) ~6.5 - 8.0 min ±5% shiftOrganic modifier evaporation or pump cavitation.
Resolution ( Rs​ ) ≥2.0 <2.0 (Co-elution)Loss of stationary phase selectivity; column degradation.
Tailing Factor ( Tf​ ) ≤1.5 >1.5 Mobile phase pH drifted above 3.0; secondary silanol interactions.
Theoretical Plates ( N ) >5000 <4000 Void volume formation at column head.
Table 2: GC-FID Validation Parameters (Volatile Profiling)
ParameterAcceptance CriteriaAnalytical Significance
Linearity Range 10 ppm – 500 ppmCovers residual synthesis limits and degradation thresholds.
Correlation Coefficient ( R2 ) ≥0.999 Ensures proportional FID response to carbon mass.
LOD / LOQ 3 ppm / 10 ppmVerifies the acid-modified column is preventing sample adsorption.
Recovery 95.0% – 105.0%Validates that the DCM extraction quantitatively isolates the free acid.

Sources

Optimization

Technical Support Center: Troubleshooting 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid in Cellular Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing unexpected viability drops and metabolic shifts when utilizing highly specific chemical probes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing unexpected viability drops and metabolic shifts when utilizing highly specific chemical probes. 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is a prime example of a compound where the structural moiety—rather than the intended biological target—drives a profound cellular phenotype.

While this compound is highly valuable as a lipophilic building block and metabolic probe, its unique 2,2-dimethylpropionic (pivalic) acid moiety can induce severe, unexpected metabolic side effects in in vitro cell models. This guide addresses the root cause of these side effects and provides self-validating protocols to troubleshoot and rescue your assays.

Part 1: FAQs on Mechanism of Toxicity & Side Effects

Q1: Why do my cells exhibit a sudden metabolic shift, reduced viability, and ATP depletion when treated with 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid? A1: The toxicity is primarily driven by the 2,2-dimethyl (pivaloyl) group. Upon entering the cell, the carboxylic acid is converted into its acyl-CoA thioester by Acyl-CoA Synthetase (ACS). However, the gem-dimethyl branching sterically blocks the first step of mitochondrial beta-oxidation (acyl-CoA dehydrogenase). To recycle the trapped Coenzyme A (CoA), the cell transfers the acyl group to L-carnitine via Carnitine O-acetyltransferase (CRAT) or Carnitine Palmitoyltransferase (CPT). The resulting 3-(4-iodophenoxy)-2,2-dimethylpropionyl-carnitine is subsequently effluxed out of the cell. This causes profound intracellular carnitine depletion, halting endogenous fatty acid oxidation and leading to ATP depletion. This mechanism is well-documented in pivalate-based prodrugs and structural analogs like 3-fluoro-2,2-dimethylpropionic acid (18F-FPIA) .

Q2: How does the 4-iodophenoxy group alter the expected behavior compared to standard pivalic acid? A2: The bulky, highly lipophilic 4-iodophenoxy group significantly increases membrane permeability and the compound's affinity for specific ACS isoforms. This accelerates the rate of CoA-trapping compared to unsubstituted pivalic acid. Additionally, under conditions of high oxidative stress, the iodinated phenol ring can undergo spontaneous dehalogenation, contributing to reactive oxygen species (ROS) accumulation and off-target cellular damage.

Q3: My cells are shifting to glycolysis (Warburg-like effect). Is this a direct target effect? A3: No, this is a compensatory survival response. Because the compound depletes carnitine and blocks mitochondrial beta-oxidation, the cells are forced to upregulate glycolysis to maintain ATP levels. If your culture media is low in glucose or relies heavily on lipid supplements, the cells will rapidly undergo necrosis due to energy failure.

Part 2: Visualizing the Mechanism

G A 3-(4-Iodophenoxy)- 2,2-dimethylpropionic acid B Acyl-CoA Synthetase (ACS) A->B C Acyl-CoA Thioester B->C + CoA D Beta-Oxidation (Blocked by 2,2-dimethyl) C->D Attempted Oxidation E Carnitine Acyltransferase (CPT/CRAT) C->E + L-Carnitine F Acyl-Carnitine Conjugate E->F CoA released G Cellular Efflux F->G H Intracellular Carnitine Depletion G->H I Impaired Endogenous Fatty Acid Oxidation H->I

Mechanism of carnitine depletion by 2,2-dimethylpropionic acid derivatives.

Part 3: Troubleshooting Guides & Protocols

Issue 1: Validating Carnitine Depletion as the Root Cause

If you suspect this compound is causing off-target metabolic toxicity, you must perform an L-Carnitine Rescue Assay . This is a self-validating system: if exogenous L-carnitine restores viability and mitochondrial respiration, the toxicity is definitively linked to carnitine trapping rather than a direct target interaction .

Protocol: L-Carnitine Rescue & Metabolic Profiling

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at 1×104 cells/well. Allow 24 hours for attachment.

  • Pre-treatment (Rescue): Pre-treat half the experimental wells with 1 mM exogenous L-Carnitine for 4 hours prior to compound addition.

  • Compound Addition: Add 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid at your predetermined working concentration (typically 10-50 µM).

  • Incubation: Incubate for 24-48 hours under standard conditions (37°C, 5% CO₂).

  • Metabolic Readout (Seahorse XF): Perform a Mitochondrial Stress Test to measure the Oxygen Consumption Rate (OCR).

  • Viability Readout: Assess ATP levels using a luminescence-based assay (e.g., CellTiter-Glo).

Workflow S1 Step 1: Cell Seeding (e.g., HepG2 cells) S2 Step 2: Pre-treatment (+/- 1 mM L-Carnitine) S1->S2 S3 Step 3: Compound Addition (10-50 µM) S2->S3 S4 Step 4: Incubation (24-48 hours) S3->S4 S5 Step 5A: LC-MS/MS (Carnitine Pool Analysis) S4->S5 S6 Step 5B: Seahorse XF (Mitochondrial Stress Test) S4->S6

Experimental workflow for L-carnitine rescue and metabolic profiling.

Issue 2: Quantifying the Metabolic Bottleneck

To definitively prove the mechanism, quantify the intracellular accumulation of the acyl-carnitine conjugate using mass spectrometry.

Protocol: LC-MS/MS Quantification of Intracellular Carnitine Pools

  • Extraction: Wash treated cells rapidly with ice-cold PBS. Extract intracellular metabolites using 80% cold methanol (-80°C).

  • Centrifugation: Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 15 min at 4°C to precipitate proteins.

  • Analysis: Run the supernatant on a triple quadrupole LC-MS/MS in positive ion mode. Monitor the transition for free carnitine (m/z 162 → 85) and the specific parent mass of the 3-(4-iodophenoxy)-2,2-dimethylpropionyl-carnitine conjugate.

Part 4: Data Presentation

The table below summarizes the quantitative metabolic changes you should expect to observe when running the L-Carnitine Rescue Assay. Use this as a benchmark for your own experimental results.

ParameterVehicle ControlCompound (50 µM)Compound + 1 mM L-Carnitine
Intracellular Free Carnitine 100% (Baseline)< 15% (Severely Depleted)> 80% (Rescued)
Acyl-Carnitine Conjugate UndetectableHigh (Trapped/Effluxing)Very High (Accelerated Efflux)
Basal OCR (Mitochondrial Respiration) NormalSeverely ReducedRestored
Extracellular Lactate (Glycolysis) BaselineElevated (Compensatory)Normalized
Cell Viability (ATP Levels) 100%< 40% (Toxicity)> 90% (Rescued)

References

  • Witney TH, Pisaneschi F, Alam IS, et al. "Preclinical evaluation of 3-18F-fluoro-2,2-dimethylpropionic acid as an imaging agent for tumor detection." Journal of Nuclear Medicine, 2014. URL:[Link]

  • Dubash SR, Keat N, Kozlowski K, et al. "Clinical translation of 18F-fluoropivalate - a PET tracer for imaging short-chain fatty acid metabolism: safety, biodistribution, and dosimetry in fed and fasted healthy volunteers." European Journal of Nuclear Medicine and Molecular Imaging, 2020. URL:[Link]

  • Shibui H, Ueki I, Ueno K, et al. "Carnitine-Associated Encephalopathy Caused by Long-term Treatment With an Antibiotic Containing Pivalic Acid." Pediatrics, 2007. URL:[Link]

Troubleshooting

minimizing off-target effects of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

Welcome to the Technical Support Center for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (CAS 1517999-55-1). As a highly specialized research compound, its structural architecture presents unique metabolic and receptor-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (CAS 1517999-55-1). As a highly specialized research compound, its structural architecture presents unique metabolic and receptor-binding challenges.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide deep, mechanistically grounded troubleshooting strategies, ensuring your in vitro and in vivo data remain robust, selective, and free from confounding off-target artifacts.

Part 1: Mechanistic Grounding & Structural Liabilities

To successfully utilize 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, you must first understand the causality behind its behavior. The compound is an engineered analog of the fibrate class, but its specific functional groups introduce three distinct off-target liabilities:

  • The 2,2-Dimethylpropionic Acid (Pivalate) Core: The extreme steric hindrance at the alpha-carbon prevents standard mitochondrial β -oxidation. To clear this xenobiotic, cells obligatorily conjugate it with L-carnitine via carnitine acyltransferases, excreting it as a pivaloylcarnitine conjugate. This drains the intracellular free carnitine pool, halting endogenous fatty acid transport and ketogenesis [1].

  • The 4-Iodophenoxy Moiety: Thyroid hormone receptors (TR α /TR β ) have evolved a highly specialized hydrophobic pocket to accommodate the bulky, electron-rich iodine atoms of triiodothyronine (T3). The 4-iodophenoxy group perfectly mimics the outer phenolic ring of T3, allowing the compound to form unintended halogen bonds within the TR pocket [3].

  • The Fibrate Backbone: As a phenoxy-alkanoic acid, the compound acts as a Peroxisome Proliferator-Activated Receptor alpha (PPAR α ) agonist. While this is often the intended target, high doses cause spillover into PPAR γ / δ , and in rodent models, it triggers massive, species-specific peroxisome proliferation that does not translate to humans [4].

Mechanism cluster_0 Primary Intended Pathway cluster_1 Off-Target Liabilities Compound 3-(4-Iodophenoxy)- 2,2-dimethylpropionic acid PPAR PPARα Activation (Fibrate Core) Compound->PPAR TR TRα/β Cross-Reactivity (Iodophenoxy Moiety) Compound->TR Carnitine Carnitine Depletion (Pivalate Moiety) Compound->Carnitine Lipid Lipid Metabolism Regulation PPAR->Lipid Tox Metabolic Toxicity & Altered Thermogenesis TR->Tox Carnitine->Tox

Structural moieties driving primary PPAR activation vs. TR and carnitine off-target effects.

Part 2: Troubleshooting Guide (Q&A)

Q: Why do my in vitro cell cultures exhibit delayed mitochondrial toxicity and reduced ATP output only after 48-72 hours of exposure? A: This is the hallmark of secondary carnitine depletion, not primary compound cytotoxicity. Because the 2,2-dimethylpropionic acid moiety is excreted as pivaloylcarnitine, the cells slowly exhaust their internal L-carnitine reserves over 48 hours [2]. Once depleted, fatty acids cannot enter the mitochondria for β -oxidation, leading to energy starvation and a drop in ATP. Solution: Supplement your culture media with 1–2 mM L-carnitine to replenish the pool.

Q: My murine in vivo models are showing unexplained hepatomegaly and liver weight increases. Is this a toxic off-target effect of the iodine atom? A: No, this is a species-specific artifact of the fibrate backbone. In rodents, PPAR α activation strongly upregulates peroxisomal proliferation genes, leading to massive hepatocyte hypertrophy. Human PPAR α does not possess this same response element architecture [4]. Solution: If studying liver tox, switch to humanized PPAR α mice or use human primary hepatocyte 3D spheroids.

Q: I am observing unexpected alterations in basal metabolic rate and thermogenic gene expression (e.g., FGF21) in my assays. What is the cause? A: You are likely observing Thyroid Hormone Receptor (TR α / β ) cross-reactivity [3]. The 4-iodophenoxy group mimics thyroid hormones, acting as a partial agonist/antagonist at the TR. Solution: Cap your dosing at < 10 µM and run a TR-FRET competitor assay to establish the exact concentration where TR spillover occurs in your specific cell line.

Part 3: Self-Validating Experimental Protocols

To ensure the trustworthiness of your data, every assay must be a self-validating system. Use the following protocols to isolate the compound's intended effects from its structural liabilities.

Protocol 1: L-Carnitine Rescue & Metabolic Deconvolution Assay

Objective: Differentiate direct compound cytotoxicity from secondary pivalate-induced carnitine depletion.

  • Cell Seeding: Plate HepG2 cells at 1×104 cells/well in a 96-well plate using standard DMEM (10% FBS). Allow 24 hours for adherence.

  • Rescue Pre-treatment: Divide the plate into a "Standard Cohort" and a "Rescue Cohort." Pre-treat the Rescue Cohort with 2 mM L-carnitine for 2 hours. Leave the Standard Cohort untreated.

  • Compound Dosing: Dose both cohorts with 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid at logarithmic concentrations (1 µM to 50 µM).

  • Incubation: Incubate for 72 hours (the required timeframe for intracellular carnitine exhaustion).

  • Readout: Measure intracellular ATP using a luminescence-based assay (e.g., CellTiter-Glo). Validation Logic: If toxicity is observed in the Standard Cohort but ATP levels are fully rescued in the Rescue Cohort, you have definitively proven the off-target effect is pivalate-induced carnitine depletion, not direct mitochondrial poisoning.

Protocol 2: TR vs. PPAR Selectivity Profiling via Dual-Luciferase Reporter

Objective: Quantify nuclear receptor promiscuity and establish a safe therapeutic window.

  • Transfection: Co-transfect cells with either a PPRE-luciferase (PPAR) or TRE-luciferase (TR) reporter plasmid, alongside a constitutive Renilla luciferase control plasmid.

  • Compound Incubation: Treat cells with the compound (0.1 µM to 30 µM).

  • Controls: Include T3 (10 nM) as a TR positive control and Fenofibrate (10 µM) as a PPAR positive control.

  • Readout: Lyse cells at 24 hours and read dual luminescence. Normalize Firefly to Renilla signals. Validation Logic: The ratio of PPRE to TRE activation defines your assay window. Any dose where TRE activation exceeds 10% of the T3 positive control must be excluded from downstream lipid metabolism assays to prevent confounding thermogenic data.

Workflow Start In Vitro / In Vivo Setup Dose Dose Titration (Keep < 10 µM) Start->Dose Carnitine Supplement Media (1-2 mM L-Carnitine) Start->Carnitine Assay Run Orthogonal Assays (TR-FRET, ATP Output) Dose->Assay Carnitine->Assay Analyze Deconvolute Primary vs Off-Target Signal Assay->Analyze

Self-validating experimental workflow to isolate primary effects from off-target liabilities.

Part 4: Quantitative Data & Thresholds

By adhering to the thresholds below, you can effectively silence the off-target noise generated by the compound's structural moieties.

Table 1: Structural Moieties and Associated Off-Target Liabilities

Structural MoietyPrimary LiabilityMechanistic CausePhenotypic Readout
4-Iodophenoxy Group TR α /TR β Cross-ReactivityMimics T3/T4 outer ring; forms halogen bonds in TR ligand-binding pocket.Altered thermogenesis, aberrant gene expression.
2,2-Dimethylpropionic Acid Carnitine DepletionSteric hindrance prevents β -oxidation; forces pivaloylcarnitine excretion.Impaired ketogenesis, delayed mitochondrial toxicity.
Fibrate Backbone PPAR PromiscuityHigh-dose activation of PPAR γ / δ ; rodent-specific peroxisome proliferation.Hepatomegaly (in mice), off-target adipogenesis.

Table 2: Recommended Assay Thresholds and Rescue Parameters

ParameterRecommended ValueRationale
Max In Vitro Dose < 10 µMPrevents spillover into TR α / β and PPAR γ / δ binding pockets.
L-Carnitine Supplementation 1 - 2 mMRescues free carnitine pool depleted by pivaloylcarnitine conjugation.
Assay Timepoint (Toxicity) < 24 hoursAvoids delayed secondary toxicity caused by metabolic depletion.
TR-FRET Competitor Conc. 1.5 µMMatches the IC50 of known TR antagonists for baseline comparison.

Part 5: Frequently Asked Questions (FAQs)

Q: How does the iodine atom affect compound stability in aqueous buffers? A: The carbon-iodine bond on the phenoxy ring is susceptible to UV-induced homolytic cleavage, which can generate highly reactive aryl radicals. Always prepare your stock solutions in amber tubes, store them at -20°C, and avoid leaving assay plates under direct fluorescent tissue-culture hood lights for extended periods.

Q: Can I use standard lipid-based transfection reagents when testing this compound? A: Use caution. Because the compound alters lipid metabolism and β -oxidation (via PPAR activation and carnitine depletion), it can alter the cell membrane's lipid raft composition. This may artificially decrease the transfection efficiency of cationic lipid reagents over time. Electroporation or viral transduction is recommended for stable line generation.

Q: What is the optimal dosing window to isolate PPAR-mediated effects from TR-mediated effects? A: Based on structural homology to known TR antagonists and fibrates, the therapeutic window is narrow. PPAR α activation typically begins in the 1–5 µM range, while TR cross-reactivity becomes statistically significant above 10 µM. Always perform a dose-response curve and utilize the Dual-Luciferase protocol (Protocol 2) to map this window for your specific cell type.

Part 6: References

  • Brass EP. Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacol Rev. 2002.[Link]

  • Abrahamsson K, et al. Impaired ketogenesis in carnitine depletion caused by short-term administration of pivalic acid prodrug. Biochem Med Metab Biol. 1994.[Link]

  • Mullur R, et al. Thyroid Hormone Regulation of Metabolism. Physiol Rev. 2014.[Link]

  • Vu-Dac N, et al. The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates. J Biol Chem. 1998.[Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Effects of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid: A Comparative Approach

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and demanding. This guide provides an in-depth, experience-driven framewor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and demanding. This guide provides an in-depth, experience-driven framework for validating the biological effects of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, a compound of interest within the broader class of aryl propionic acids. We will explore its potential mechanisms of action, compare it with established alternatives, and provide detailed protocols for its comprehensive evaluation.

Introduction: The Promise of Aryl Propionic Acids and PPAR Modulation

Aryl propionic acid derivatives represent a versatile scaffold in medicinal chemistry, with prominent examples including widely used non-steroidal anti-inflammatory drugs (NSAIDs). Beyond their anti-inflammatory properties, structural analogs have emerged as potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a family of nuclear receptors (isoforms α, γ, and δ) that play a critical role in regulating lipid and glucose metabolism, as well as inflammatory responses.[1][2] Ligand activation of PPARs leads to the transcription of a suite of genes involved in these vital cellular processes.[3]

Given its structural features, 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is a compelling candidate for investigation as a PPAR modulator. This guide will therefore focus on a validation pathway centered on this hypothesis, comparing its potential effects to well-characterized PPAR agonists.

Comparative Analysis: Benchmarking Against Established PPAR Agonists

To effectively characterize 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, its biological activity profile must be benchmarked against known compounds. Here, we select a panel of isoform-selective PPAR agonists as comparators.

CompoundPrimary TargetKey Biological Effects
3-(4-Iodophenoxy)-2,2-dimethylpropionic acid Hypothesized: PPARα/δ To be determined.
BMS-687453 PPARαPotent and selective PPARα agonist. Reduces plasma triglycerides and LDL levels, and increases HDL levels.[4][5]
MBX-8025 (Seladelpar) PPARδPotent and highly selective PPARδ agonist. Improves insulin resistance, reduces triglycerides, and enhances HDL cholesterol. Also demonstrates anti-inflammatory effects.[6][7][8]
GW501516 (Cardarine) PPARδPotent PPARδ agonist. Known to enhance fatty acid oxidation and endurance. Its development was halted due to safety concerns, but it remains a valuable research tool.[9][10]

Proposed Mechanism of Action: A Dual PPARα/δ Agonist?

The structural characteristics of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, particularly the phenoxy-linked acidic head group, bear resemblance to other PPAR ligands. We hypothesize that it may act as a dual agonist of PPARα and PPARδ. This dual activity could offer a synergistic approach to managing metabolic disorders by simultaneously targeting triglyceride-rich lipoproteins (via PPARα) and enhancing fatty acid oxidation and improving insulin sensitivity (via PPARδ).

PPAR_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm / Nucleus cluster_2 Biological Effects Test_Compound 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid PPARa PPARα Test_Compound->PPARa Binds & Activates PPARd PPARδ Test_Compound->PPARd Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPARd->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides ↑ HDL Gene_Expression->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake Gene_Expression->Glucose_Homeostasis Anti_Inflammatory ↓ Inflammatory Cytokines Gene_Expression->Anti_Inflammatory

Caption: Proposed signaling pathway for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.

A Step-by-Step Guide to Experimental Validation

The following experimental workflow is designed to systematically evaluate the biological effects of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_metabolic Metabolic Assays Start Start: Compound Synthesis & Characterization Cytotoxicity Phase 1: Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity PPAR_Screen Phase 2: Primary Target Engagement (PPAR Transactivation Assay) Cytotoxicity->PPAR_Screen Metabolic_Assays Phase 3: Functional Metabolic Assays PPAR_Screen->Metabolic_Assays Inflammation_Assays Phase 4: Anti-Inflammatory Profiling PPAR_Screen->Inflammation_Assays Signaling_Studies Phase 5: Mechanistic Signaling Studies (Western Blot) Metabolic_Assays->Signaling_Studies Glucose_Uptake Glucose Uptake Assay Metabolic_Assays->Glucose_Uptake Lipid_Metabolism Lipolysis & Lipogenesis Assays Metabolic_Assays->Lipid_Metabolism Inflammation_Assays->Signaling_Studies Conclusion Conclusion: Biological Activity Profile Signaling_Studies->Conclusion

Caption: A multi-phase workflow for validating the biological effects of the test compound.

Phase 1: Cytotoxicity Assessment

Rationale: Before assessing the biological activity of a compound, it is crucial to determine its cytotoxic profile to ensure that observed effects are not due to cell death. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed relevant cell lines (e.g., HepG2 for liver metabolism, 3T3-L1 for adipogenesis, RAW 264.7 for inflammation) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Phase 2: Primary Target Engagement - PPAR Transactivation

Rationale: To test the hypothesis that 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is a PPAR agonist, a reporter gene assay is the gold standard. This assay measures the ability of a compound to activate a specific PPAR isoform, leading to the expression of a reporter gene (e.g., luciferase).

Protocol: PPAR Transactivation Assay
  • Cell Transfection: Co-transfect HEK293T cells with a PPAR expression vector (for PPARα, δ, or γ), a reporter plasmid containing a PPAR response element upstream of a luciferase gene, and a β-galactosidase expression vector (for normalization).

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, the comparator compounds (BMS-687453, MBX-8025), and a vehicle control for 24 hours.

  • Cell Lysis: Lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

  • Data Analysis: Normalize luciferase activity to β-galactosidase activity to control for transfection efficiency. Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).

CompoundPPARα EC₅₀ (nM)PPARδ EC₅₀ (nM)PPARγ EC₅₀ (nM)
3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (Hypothetical Data) 5025>10,000
BMS-687453 10[4]>25,000[4]4,100[4]
MBX-8025 (Seladelpar) 1,600[7]2[7]>5,000[7]

Phase 3: Functional Metabolic Assays

Rationale: Based on the predicted PPAR agonism, we expect 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid to influence glucose and lipid metabolism. Direct measurement of these effects in relevant cell types provides crucial functional validation.

Protocol: 2-NBDG Glucose Uptake Assay in Adipocytes
  • Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

  • Serum Starvation: Serum-starve the mature adipocytes for 2-4 hours.

  • Compound Treatment: Pre-treat the cells with 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, comparators, and a vehicle control for 24 hours.

  • Insulin Stimulation: Stimulate the cells with insulin (100 nM) for 30 minutes.

  • 2-NBDG Incubation: Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 100 µM and incubate for 30 minutes.

  • Fluorescence Measurement: Wash the cells with cold PBS and measure the fluorescence intensity using a fluorescence microplate reader.

  • Data Analysis: Express glucose uptake as a percentage of the insulin-stimulated control.

Protocol: Lipolysis and Lipogenesis Assays in Hepatocytes
  • Lipogenesis (Triglyceride Accumulation):

    • Treat HepG2 cells with the test compound and comparators for 24 hours.

    • Lyse the cells and measure intracellular triglyceride levels using a commercially available triglyceride quantification kit.[4][6]

  • Lipolysis (Glycerol Release):

    • Treat differentiated 3T3-L1 adipocytes with the test compound and comparators for 24 hours.

    • Collect the culture medium and measure the concentration of released glycerol using a glycerol quantification kit.[4][6]

CompoundGlucose Uptake (% of Insulin Control)Triglyceride Accumulation (% of Control)Glycerol Release (% of Control)
3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (Hypothetical Data) 150%70%130%
BMS-687453 ~100%60%Not reported
MBX-8025 (Seladelpar) 160%65%140%

Phase 4: Anti-Inflammatory Profiling

Rationale: PPARs are known to have anti-inflammatory effects. Evaluating the ability of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid to suppress inflammatory responses in macrophages is a key step in its characterization.

Protocol: Measurement of Inflammatory Mediators in Macrophages
  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate.

  • Compound Pre-treatment: Pre-treat the cells with the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: Measure the accumulation of nitrite (a stable product of nitric oxide) in the culture medium using the Griess reagent.

  • Cytokine Measurement: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture medium using ELISA kits.

  • Data Analysis: Express the levels of inflammatory mediators as a percentage of the LPS-stimulated control.

Phase 5: Mechanistic Signaling Studies

Rationale: To confirm that the observed functional effects are mediated by the expected signaling pathways, Western blotting can be used to assess the phosphorylation status of key signaling proteins.

Protocol: Western Blot Analysis
  • Insulin Signaling (Akt Phosphorylation):

    • Treat differentiated 3T3-L1 adipocytes with the test compound, followed by insulin stimulation.

    • Lyse the cells and perform SDS-PAGE and Western blotting using antibodies against phosphorylated Akt (Ser473) and total Akt.

  • Inflammatory Signaling (NF-κB Pathway):

    • Treat RAW 264.7 macrophages with the test compound, followed by LPS stimulation.

    • Prepare cytoplasmic and nuclear extracts.

    • Perform Western blotting using antibodies against phosphorylated IκB-α, total IκB-α, and NF-κB p65 (in the nuclear fraction).

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial validation of the biological effects of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid. By systematically progressing through cytotoxicity screening, target engagement, functional assays, and mechanistic studies, researchers can build a detailed profile of this novel compound. The comparative approach, benchmarking against established PPAR agonists, is essential for contextualizing its potency, selectivity, and potential therapeutic advantages.

Positive findings from this in vitro validation cascade would provide a strong rationale for advancing 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid to in vivo studies in animal models of dyslipidemia, insulin resistance, and inflammation. Such studies would be critical for assessing its pharmacokinetic properties, efficacy, and safety profile, ultimately determining its potential as a novel therapeutic agent.

References

  • Patsnap Synapse. (2024, June 27). What is MBX-8025 used for? Retrieved from [Link]

  • Jones, D. E., et al. (2017). Seladelpar (MBX-8025), a selective PPAR-δ agonist, in patients with primary biliary cholangitis with an inadequate response to ursodeoxycholic acid: a double-blind, randomised, placebo-controlled, phase 2, proof-of-concept study.
  • Inside Bodybuilding. (2023, February 13). Cardarine (GW501516): Dosage, Cycle, Benefits, and Side Effects. Retrieved from [Link]

  • Metabiota. (2026, January 27). Legal Alternatives to Cardarine. Retrieved from [Link]

  • Li, J., et al. (2010). Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453). Journal of Medicinal Chemistry, 53(7), 2854-2864.
  • GlobeNewswire. (2025, April 17). Cardarine GW501516 SARMs: Cardarine Before & After Results, Benefits, Side Effects & Dosage – Buy Legal CrazyBulk Supplement. Retrieved from [Link]

  • CrazyBulk. (2024, June 29). Ostarine MK-2866 vs. Cardarine GW501516: Are they the Ultimate Bulking and Cutting Duo? Retrieved from [Link]

  • Office of Scientific and Technical Information. (2010, April 12). Discovery of an Oxybenzylglycine Based Peroxisome Proliferator Activated Receptor [alpha] Selective Agonist 2-((3-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic Acid (BMS-687453). Retrieved from [Link]

  • Fitness and Health. (2025, May 29). Cardarine vs Clenbuterol – Best for Fat Loss and Endurance? Retrieved from [Link]

  • Tebubio. (n.d.). BMS-687453. Retrieved from [Link]

  • Canadian Association of Gastroenterology. (2017). A203 ACTIVITY OF MBX-8025, A POTENT AND SELECTIVE PPAR-δ AGONIST, ON BIOCHEMICAL MARKERS OF CHOLESTASIS. Journal of the Canadian Association of Gastroenterology, 1(Suppl 1), A203.
  • PubMed. (2017, October 15). Seladelpar (MBX-8025), a selective PPAR-δ agonist, in patients with primary biliary cholangitis with an inadequate response to ursodeoxycholic acid: a double-blind, randomised, placebo-controlled, phase 2, proof-of-concept study. Retrieved from [Link]

  • PubMed. (2020, June 15). Pharmacological targeting of α3β4 nicotinic receptors improves peripheral insulin sensitivity in mice with diet-induced obesity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. Retrieved from [Link]

  • MDPI. (2024, November 1). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Retrieved from [Link]

  • PubMed. (2015, April 28). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Reactive oxygen species enhance insulin sensitivity. Retrieved from [Link]

  • Encyclopedia.pub. (2022, November 13). PPAR-γ Partial Agonists in Disease-Fate Decision. Retrieved from [Link]

  • Kubinyi, H. (n.d.). Drug Metabolism. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Iodophenyl)-2,2-dimethylpropanoic acid. Retrieved from [Link]

  • MDPI. (2022, October 13). PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer. Retrieved from [Link]

  • Science.gov. (n.d.). significant anti-inflammatory properties: Topics by Science.gov. Retrieved from [Link]

  • MDPI. (2018, December 19). Theaflavins Improve Insulin Sensitivity through Regulating Mitochondrial Biosynthesis in Palmitic Acid-Induced HepG2 Cells. Retrieved from [Link]

  • PubMed. (2014, March 15). Reduction of non-esterified fatty acids improves insulin sensitivity and lowers oxidative stress, but fails to restore oxidative capacity in type 2 diabetes: a randomised clinical trial. Retrieved from [Link]

  • PubMed. (1997, September). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Retrieved from [Link]

  • Genova Diagnostics. (n.d.). Support Guide. Retrieved from [Link]

  • Universidad Autónoma de Madrid. (n.d.). Anti-inflammatory, pro-proliferative and antimicrobial potential of the compounds isolated from Daemonorops draco. Retrieved from [Link]

  • MDPI. (2022, October 26). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Retrieved from [Link]

  • Medscape. (2010, November 1). Drug Metab Rev - Content Listing. Retrieved from [Link]

  • PubMed. (2011, January 15). Drug Metabolism-Based Design, Synthesis, and Bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane Hydrochloride (DDPH) Analogs as α₁-adrenoceptors Antagonists. Retrieved from [Link]

Sources

Comparative

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid compared to similar research compounds

Title: A Comparative Guide to 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid and Analogous Research Compounds Introduction In modern medicinal chemistry and drug development, the strategic selection of bifunctional buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Guide to 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid and Analogous Research Compounds

Introduction

In modern medicinal chemistry and drug development, the strategic selection of bifunctional building blocks dictates the efficiency of lead optimization. 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (CAS: 1517999-55-1) has emerged as a highly versatile intermediate for researchers[1][2]. Structurally, it combines a highly reactive aryl iodide moiety with a sterically hindered gem-dimethyl (pivalic acid) backbone. This unique architecture offers dual advantages: the iodine atom serves as an ideal handle for late-stage transition-metal-catalyzed cross-couplings, while the gem-dimethyl group imparts exceptional metabolic stability by blocking β-oxidation pathways.

This guide provides an objective, data-driven comparison of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid against similar research compounds, such as clofibric acid (a classic PPAR agonist precursor) and 3-methoxy-2,2-dimethylpropanoic acid[3], detailing their physicochemical properties, mechanistic utility, and experimental handling.

Structural and Physicochemical Comparison

When designing a synthetic route, understanding the electronic and steric differences between analogous building blocks is critical. The table below summarizes the key comparative metrics.

Property / Feature3-(4-Iodophenoxy)-2,2-dimethylpropionic acidClofibric Acid (2-(4-Chlorophenoxy)-2-methylpropanoic acid)3-Methoxy-2,2-dimethylpropanoic acid
Molecular Formula C11H13IO3C10H11ClO3C6H12O3
Molecular Weight 320.12 g/mol 214.65 g/mol 132.16 g/mol
Halogen Reactivity High (Aryl Iodide) - Ideal for mild Pd-catalysisLow (Aryl Chloride) - Requires specialized ligandsNone (Aliphatic Ether)
Steric Hindrance High (gem-dimethyl at C2, phenoxy at C3)Moderate (gem-dimethyl at C2, phenoxy at C2)High (gem-dimethyl at C2)
Primary Application Bifunctional cross-coupling building blockPrecursor for fibrate-class PPAR agonistsModulator of electronic/lipophilic properties
Metabolic Stability High (blocked β-oxidation)High (clinically validated backbone)High

Data synthesized from chemical vendor databases and comparative synthetic literature[1][3].

Mechanistic Insights: The Causality Behind Experimental Choices

As an Application Scientist, I emphasize that reagent selection must be driven by mechanistic causality rather than mere availability.

  • The Aryl Iodide Advantage: In cross-coupling chemistry (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), oxidative addition is typically the rate-determining step. The carbon-iodine (C-I) bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C-Cl bond (~96 kcal/mol) found in clofibric acid. Consequently, 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid undergoes rapid oxidative addition with standard palladium catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) under mild conditions, minimizing side reactions such as protodehalogenation or homocoupling[4][5].

  • The gem-Dimethyl Effect: The 2,2-dimethylpropionic acid (pivalic) backbone restricts the conformational flexibility of the molecule. In drug design, this steric bulk shields the carboxylate from rapid enzymatic esterification or glucuronidation, enhancing the pharmacokinetic half-life of the resulting lead compound. Furthermore, during synthetic amidation, the steric hindrance necessitates highly efficient coupling reagents (like HATU) but results in exceptionally stable amide bonds[3].

Workflow Start Select Halogenated Building Block Iodo 3-(4-Iodophenoxy)- 2,2-dimethylpropionic acid Start->Iodo High Reactivity Needed Chloro 2-(4-Chlorophenoxy)- 2-methylpropanoic acid Start->Chloro Fibrate Analog Needed ReactIodo Rapid Pd-Catalyzed Cross-Coupling Iodo->ReactIodo ReactChloro Requires Harsh Conditions/Special Ligands Chloro->ReactChloro Product Advanced Lead Compound ReactIodo->Product ReactChloro->Product

Decision matrix for selecting halogenated phenoxy-aliphatic acids in drug discovery.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocol describes a standardized Suzuki-Miyaura cross-coupling utilizing 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid. This workflow is designed to be self-validating: the conversion of the aryl iodide can be easily monitored via LC-MS, as the distinct isotopic pattern and mass of the iodine atom disappear upon successful coupling.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling Objective: To synthesize a biaryl derivative by coupling 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid with a standard arylboronic acid.

Materials:

  • 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (1.0 equiv, 0.5 mmol)

  • Phenylboronic acid (1.2 equiv, 0.6 mmol)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)

  • Base: Potassium carbonate (K2CO3) (3.0 equiv, 1.5 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 5 mL), degassed.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, phenylboronic acid, and K2CO3.

  • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times) to prevent catalyst oxidation.

  • Catalyst and Solvent Addition: Add the Pd(dppf)Cl2 catalyst, followed by the degassed 1,4-Dioxane/H2O mixture. Causality Note: The biphasic solvent system ensures solubility of both the organic substrates and the inorganic base, which is crucial for the transmetalation step.

  • Thermal Activation: Seal the tube and heat the mixture at 80 °C for 12 hours. Monitor the reaction via TLC or LC-MS. The complete consumption of the starting material validates the efficiency of the oxidative addition.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and acidify the aqueous layer to pH ~3 using 1M HCl. Causality Note: Acidification is mandatory to protonate the sterically hindered carboxylate, driving it into the organic phase. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure biaryl product.

Protocol Step1 1. Reagent Preparation Mix Iodo-acid & Boronic Acid Step2 2. Catalyst Addition Add Pd(dppf)Cl2 & Base Step1->Step2 Step3 3. Thermal Activation Heat at 80°C for 12h Step2->Step3 Step4 4. Workup & Isolation Acidify, Extract & Purify Step3->Step4

Standardized workflow for Suzuki-Miyaura cross-coupling of the iodo-phenoxy building block.

Conclusion

Compared to traditional chlorinated analogs or unhalogenated aliphatic acids, 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid offers a superior balance of chemical reactivity and metabolic stability. By leveraging the low bond dissociation energy of the aryl iodide and the steric shielding of the gem-dimethyl group, researchers can rapidly access complex, metabolically robust biaryl libraries for high-throughput screening.

References

  • Title: Selective Cross-Coupling of Organic Halides with Allylic Acetates Source: ACS Publications URL: [Link]

  • Title: Selective Cross-Coupling of Organic Halides with Allylic Acetates (PMC) Source: National Institutes of Health (NIH) URL: [Link]

Sources

Validation

comparing the efficacy of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid to other molecules

Title: Comparative Efficacy of 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid in Synthetic Workflows and Pharmacophore Design Executive Summary In modern drug discovery and medicinal chemistry, the selection of halogenated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid in Synthetic Workflows and Pharmacophore Design

Executive Summary In modern drug discovery and medicinal chemistry, the selection of halogenated, sterically hindered building blocks dictates both the synthetic versatility and the pharmacokinetic viability of the final molecule. 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (IPDPA) is a highly specialized chemical intermediate[1]. It features a terminal carboxylic acid, a gem-dimethyl group at the α-carbon, and a 4-iodophenoxy ether linkage at the β-carbon.

This guide objectively compares the efficacy of IPDPA against structurally related benchmark molecules—namely Clofibric Acid (2-(4-chlorophenoxy)-2-methylpropanoic acid)[2] and Pivalic Acid (2,2-dimethylpropanoic acid)[3]—evaluating their utility in cross-coupling reactions and metabolic stability profiling.

Physicochemical and Structural Comparison

Understanding baseline physicochemical properties is critical for predicting both chemical reactivity and bioavailability. While Pivalic Acid serves as the simplest model for steric hindrance via a tert-butyl-like moiety[3], Clofibric Acid is a well-known PPARα agonist and lipid-lowering active metabolite[4]. IPDPA extends this structural paradigm by introducing an iodine atom, which significantly alters its electronic profile and cross-coupling efficacy.

Property3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (IPDPA)Clofibric AcidPivalic Acid
Molecular Formula C₁₁H₁₃IO₃[1]C₁₀H₁₁ClO₃[2]C₅H₁₀O₂[3]
Molecular Weight 320.12 g/mol [1]214.65 g/mol [2]102.13 g/mol [3]
Halogen Substitution 4-Iodo (Highly reactive)4-Chloro (Moderately inert)None
Steric Center gem-dimethyl at C2gem-dimethyl at C2tert-butyl core
Primary Utility Cross-coupling building blockPPARα agonist / Herbicide[4]Steric protecting group[3]

Efficacy in Synthetic Chemistry: The Halogen Advantage

When constructing complex biaryl systems or PROTAC linkers, the choice of halogen dictates the efficiency of Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Causality of Experimental Choice: The bond dissociation energy of the C–I bond in IPDPA is significantly lower (~65 kcal/mol) than the C–Cl bond in Clofibric Acid (~96 kcal/mol). Consequently, IPDPA undergoes oxidative addition to Pd(0) complexes rapidly and at lower temperatures. Whereas Clofibric Acid requires elevated temperatures (>100°C), specialized electron-rich phosphine ligands (like XPhos), and stronger bases to force C–Cl activation, IPDPA reacts efficiently under mild conditions. This makes IPDPA highly efficacious for late-stage functionalization where sensitive functional groups cannot tolerate harsh environments.

G A IPDPA (4-Iodo) C Oxidative Addition (Fast for C-I) A->C B Pd(0) Catalyst B->C D Transmetalation (Boronic Acid) C->D E Reductive Elimination (Coupled Product) D->E E->B Pd(0) Regeneration

Workflow of Pd-catalyzed cross-coupling leveraging the reactive C-I bond of IPDPA.

Pharmacophore Design: Metabolic Stability via Steric Shielding

Beyond synthesis, the structural components of IPDPA offer distinct pharmacokinetic advantages in drug design. The gem-dimethyl group at the α-carbon provides severe steric hindrance around the carboxylic acid.

Causality of Structural Efficacy: In standard linear propionic acids, the α- and β-carbons are highly susceptible to enzymatic β-oxidation, leading to rapid in vivo clearance. By incorporating the gem-dimethyl moiety—a structural feature shared with Pivalic Acid[3] and Clofibric Acid[2]—IPDPA effectively blocks this metabolic degradation pathway. The bulky methyl groups physically shield the adjacent C–H bonds from Cytochrome P450-mediated hydroxylation and subsequent cleavage, ensuring a prolonged half-life for derivatives synthesized from this building block.

G A Carboxylic Acid Pharmacophore B Standard Propionic Acid (Susceptible to β-oxidation) A->B C gem-Dimethyl Substitution (IPDPA / Clofibric Acid) A->C D Rapid Clearance (Short Half-life) B->D E Steric Shielding (Blocks CYP450 / Oxidation) C->E F Prolonged Half-life (High Efficacy) E->F

Mechanism of metabolic stability conferred by the gem-dimethyl group in IPDPA.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems with built-in causality and control checkpoints.

Protocol A: Mild Suzuki-Miyaura Coupling using IPDPA

Objective: Couple IPDPA with phenylboronic acid to validate the superior reactivity of the C–I bond.

  • Preparation: In an inert-atmosphere glovebox, combine IPDPA (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a Schlenk flask.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

    • Causality: The biphasic system ensures the solubility of both the organic building block and the inorganic base, while K₂CO₃ is mild enough to prevent unwanted decarboxylation of the propionic acid moiety.

  • Reaction: Stir at 60°C for 4 hours. (Note: A Clofibric Acid control would require >100°C for >12 hours to achieve similar conversion).

  • Self-Validation Step: Monitor the reaction via LC-MS. The complete disappearance of the IPDPA peak (m/z 319 [M-H]⁻) and the emergence of the coupled biaryl product mass validates successful oxidative addition and transmetalation.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 3 to protonate the carboxylic acid, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic shielding provided by the gem-dimethyl group.

  • Incubation: Incubate IPDPA (test compound) and 3-(4-iodophenoxy)propanoic acid (des-methyl control) at 1 µM with human liver microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH (1 mM) to initiate CYP450 activity.

    • Causality: NADPH is the essential electron-donating cofactor for oxidative metabolism; without it, the assay only measures non-specific protein binding or chemical instability.

  • Sampling: Quench 50 µL aliquots at 0, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard.

  • Self-Validation Step: Centrifuge at 14,000 rpm for 10 min to precipitate proteins. Analyze the supernatant via LC-MS/MS. The des-methyl control molecule must show >50% depletion by 30 minutes to validate that the HLM batch is active. IPDPA should exhibit >90% parent compound remaining at 60 minutes, directly confirming the steric blockade of β-oxidation.

Sources

Comparative

A Guide to Ensuring Experimental Reproducibility with 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid and its Analogs

In the realm of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. The ability to consistently replicate results is not merely a procedural formality; it i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. The ability to consistently replicate results is not merely a procedural formality; it is the ultimate validation of a scientific claim. This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, a compound of interest for its potential biological activities. We will delve into the critical aspects of its synthesis, characterization, and application in a common in vitro assay, while also comparing it to a relevant alternative to highlight key considerations for robust and reliable research.

Foundational Pillar: Synthesis and Characterization of the Investigational Compound

The journey to reproducible experimental data begins with a well-characterized and pure investigational compound. Any ambiguity in the identity or purity of the starting material will inevitably lead to variability in downstream applications.

Proposed Synthesis of 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid

A plausible synthetic route for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid can be envisioned through a Williamson ether synthesis, a reliable and well-established method in organic chemistry.

4-Iodophenol 4-Iodophenol Intermediate_Ester Ethyl 3-(4-iodophenoxy)-2,2-dimethylpropanoate 4-Iodophenol->Intermediate_Ester Williamson Ether Synthesis Ethyl 2-bromo-2-methylpropanoate Ethyl 2-bromo-2-methylpropanoate Ethyl 2-bromo-2-methylpropanoate->Intermediate_Ester Final_Product 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid Intermediate_Ester->Final_Product Ester Hydrolysis Base Base (e.g., K2CO3) in Acetone Base->Intermediate_Ester Hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) then Acidification (e.g., HCl) Hydrolysis->Final_Product

Figure 1: Proposed synthetic workflow for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.

This two-step process involves the reaction of 4-iodophenol with ethyl 2-bromo-2-methylpropanoate in the presence of a base to form the intermediate ester, followed by hydrolysis to yield the final carboxylic acid.

Critical Characterization for Unwavering Confidence

Before proceeding to any biological evaluation, rigorous characterization of the synthesized compound is paramount. The following techniques are indispensable for confirming the identity, purity, and stability of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.

Analytical Technique Purpose Expected Outcome for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of the chemical framework.The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the dimethyl groups, and the carboxylic acid proton.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the elemental composition.The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₃IO₃.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and detection of any impurities.A single, sharp peak should be observed, with the purity ideally exceeding 95% for use in biological assays.
Melting Point A physical constant that can indicate purity.A sharp and defined melting point range suggests a high degree of purity.

Trustworthiness in Practice: It is crucial to document and archive all characterization data for each batch of the compound synthesized. This practice ensures traceability and allows for troubleshooting in case of unexpected experimental outcomes.

A Framework for Reproducible In Vitro Experimentation: A Case Study with the MTT Assay

To illustrate the principles of reproducible research, we will use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as a case study. This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability.

Detailed Experimental Protocol for the MTT Assay

The following protocol is designed to minimize variability and enhance the reproducibility of results when testing the effect of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid on a cancer cell line (e.g., A549, a human lung adenocarcinoma cell line).

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Maintain A549 Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment 4. Treat Cells with Compounds Cell_Seeding->Treatment Compound_Prep 3. Prepare Serial Dilutions of Test Compounds Compound_Prep->Treatment Incubation 5. Incubate for 48 hours Treatment->Incubation Add_MTT 6. Add MTT Reagent Incubation->Add_MTT Incubate_MTT 7. Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer 8. Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance 9. Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Values Calculate_Viability->Determine_IC50

Figure 2: Experimental workflow for the MTT assay.

Step-by-Step Methodology:

  • Cell Culture Maintenance: A549 cells should be cultured in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂. It is critical to use cells within a consistent passage number range to avoid phenotypic drift.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%) across all treatments, including the vehicle control.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include appropriate controls: untreated cells, vehicle control (medium with DMSO), and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a defined period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using a suitable curve-fitting software.

Comparative Analysis: The Importance of a Structural Analog

To put the results into context and to better understand the structure-activity relationship, it is highly beneficial to compare the activity of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid with a structurally related analog. For this guide, we will use 3-Phenoxy-2,2-dimethylpropionic acid as a comparator. This analog lacks the iodine atom, allowing for an assessment of the contribution of this halogen to the compound's biological activity.

Mock Comparative Data

The following table presents a hypothetical dataset from three independent MTT experiments comparing the IC₅₀ values of our investigational compound and its non-iodinated analog.

Compound Experiment 1 IC₅₀ (µM) Experiment 2 IC₅₀ (µM) Experiment 3 IC₅₀ (µM) Mean IC₅₀ (µM) Standard Deviation
3-(4-Iodophenoxy)-2,2-dimethylpropionic acid15.216.114.815.40.66
3-Phenoxy-2,2-dimethylpropionic acid45.748.246.546.81.25

Interpretation of Mock Data:

The hypothetical data suggests that the presence of the iodine atom at the 4-position of the phenoxy ring significantly enhances the cytotoxic activity of the compound, as evidenced by the lower IC₅₀ value. The low standard deviation across the three independent experiments for both compounds indicates a high degree of reproducibility.

Factors Influencing Experimental Reproducibility and Best Practices

Achieving reproducible results is a multifaceted challenge. The following are key factors that can introduce variability into your experiments and the best practices to mitigate them.

Source of Variability Potential Impact Best Practices for Mitigation
Reagent Quality and Consistency Different batches of reagents (e.g., media, serum, test compounds) can have varying levels of purity and activity.Use high-purity reagents from reliable suppliers. Qualify new batches of critical reagents before use in large-scale experiments. Maintain detailed records of lot numbers.
Cell Line Integrity Cell lines can undergo genetic drift over time, leading to changes in their phenotype and response to stimuli. Mycoplasma contamination can also alter cellular behavior.Use cell lines from a reputable cell bank. Perform regular authentication of cell lines (e.g., by STR profiling). Routinely test for mycoplasma contamination.
Experimental Technique Minor variations in pipetting, incubation times, and cell handling can introduce significant errors.Develop and strictly adhere to detailed Standard Operating Procedures (SOPs). Ensure all personnel are thoroughly trained on the experimental protocols.
Instrumentation Improperly calibrated or maintained instruments (e.g., pipettes, incubators, plate readers) can lead to inaccurate measurements.Regularly calibrate and maintain all laboratory equipment according to the manufacturer's recommendations.
Data Analysis The choice of statistical methods and software can influence the interpretation of results.Pre-define the data analysis plan before starting the experiments. Use appropriate statistical tests and be transparent about the methods used.

Conclusion: A Commitment to Rigor and Transparency

The reproducibility of scientific findings is not an abstract ideal but a practical necessity for advancing our understanding of biology and developing new therapies. By meticulously controlling for variables at every stage of the experimental process, from the synthesis and characterization of the investigational compound to the execution and analysis of the biological assays, researchers can build a solid foundation of trust in their data. The principles and practices outlined in this guide for experiments with 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid and its analogs are broadly applicable and should serve as a valuable resource for any researcher committed to the highest standards of scientific integrity.

References

  • PubChem. 3-(2-Iodophenyl)-2,2-dimethylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • ResearchGate. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell systems, 9(3), 263–274.e5. [Link]

  • eLife. Experiments from unfinished Registered Reports in the Reproducibility Project: Cancer Biology. [Link]

  • PLOS Biology. Biomedical researchers' perspectives on the reproducibility of research. [Link]

  • Particle and Fibre Toxicology. The elephant in the room: reproducibility in toxicology. [Link]

  • ResearchGate. Potential anti-inflammatory activity of 3-(4-aminophenyl) propionic acid: Effects on cell viability and nitric oxide production in synovial fibroblast (HIG-82) cells. [Link]

Validation

Cross-Validation of 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid: A Comprehensive Assay Comparison Guide

Executive Summary & Mechanistic Rationale The evaluation of novel, highly lipophilic small molecules requires rigorous, orthogonal testing to separate true pharmacological target engagement from assay-specific artifacts....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The evaluation of novel, highly lipophilic small molecules requires rigorous, orthogonal testing to separate true pharmacological target engagement from assay-specific artifacts. The compound 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (C₁₁H₁₃IO₃) features a unique structural profile: a bulky, halogenated hydrophobic tail (4-iodophenoxy) coupled with a sterically hindered polar head group (2,2-dimethylpropionic acid, or pivalic acid).

This pharmacophore is highly characteristic of ligands designed to target the hydrophobic ligand-binding domain (LBD) of lipid-sensing nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARα/γ) or Thyroid Hormone Receptors (TRβ). Because lipophilic acids are notoriously prone to aggregation, non-specific surface binding, and off-target cytotoxicity, relying on a single assay is scientifically unsound.

As a Senior Application Scientist, I have designed this guide to provide a self-validating cross-validation workflow. We will systematically evaluate this compound through cell-free equilibrium binding, real-time kinetic profiling, and cell-based functional transactivation.

CrossValidation cluster_0 Cell-Free Binding & Kinetics cluster_1 Cell-Based Functional Efficacy Compound 3-(4-Iodophenoxy)- 2,2-dimethylpropionic acid TRFRET TR-FRET Assay (Equilibrium Kd) Compound->TRFRET Primary Screen SPR SPR Analysis (Kinetics: Kon/Koff) Compound->SPR Orthogonal LUC Dual-Luciferase (Transactivation) TRFRET->LUC Active Hits SPR->LUC QPCR RT-qPCR (Endogenous Genes) LUC->QPCR Validation

Fig 1: Orthogonal cross-validation workflow for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.

Quantitative Assay Comparison Matrix

To establish a robust validation pipeline, we must compare the quantitative performance metrics, throughput, and artifact susceptibility of our chosen methodologies.

Assay TechnologyPrimary ReadoutSensitivity LimitTypical Z'-FactorThroughputArtifact Susceptibility
TR-FRET Ratiometric Emission (665/620 nm)< 1 nM ( Kd​ )0.7 - 0.9High (384/1536-well)Low (Ratiometric readout corrects for auto-fluorescence)
SPR Resonance Units (RU)~10-50 μMN/A (Kinetic)Medium (e.g., Biacore 8K)High (Non-specific surface binding of lipophilic compounds)
Dual-Luciferase Luminescence (RLU Ratio)~1-10 nM ( EC50​ )0.5 - 0.8High (96/384-well)Medium (Cytotoxicity, direct luciferase inhibition)
RT-qPCR Cycle Threshold ( Ct​ )< 10 mRNA copiesN/ALow (96-well)Low (Measures endogenous chromatin context)

Step-by-Step Cross-Validation Protocols

Protocol 1: Primary Target Engagement via TR-FRET (Cell-Free)

Causality & Rationale: Time-resolved fluorescence resonance energy transfer (TR-FRET) is the gold standard for quantifying nuclear receptor-coactivator interactions[1](). For a heavily substituted aromatic acid like 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, TR-FRET is vastly superior to standard fluorescence polarization. The ratiometric emission inherently corrects for the compound's potential auto-fluorescence and inner-filter effects, ensuring that the signal is a true reflection of binding[2]().

Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM TRIS-HCl pH 7.4, 50 mM KCl, 1 mM DTT). Critical Step: Add 0.01% Tween-20 to prevent the lipophilic iodophenoxy compound from forming colloidal aggregates.

  • Complex Assembly: In a 384-well plate, mix GST-tagged Nuclear Receptor LBD (e.g., PPARγ or TRβ) with a Terbium-labeled anti-GST antibody (Fluorescence Donor).

  • Acceptor Addition: Add a Fluorescein-labeled co-activator peptide (e.g., PGC-1α) (Fluorescence Acceptor).

  • Compound Titration: Dispense a 12-point concentration curve of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (10 pM to 10 μM) in DMSO. Keep final DMSO concentration strictly ≤ 1%.

  • Incubation & Readout: Incubate for 2 hours at room temperature to reach equilibrium. Read on a time-resolved fluorometer (Excitation: 340 nm; Emission: 620 nm and 665 nm).

  • Self-Validating System: Calculate the 665/620 nm ratio. The assay must include a DMSO-only negative control to establish baseline interaction and a known reference agonist (e.g., Rosiglitazone or T3) to validate the maximum dynamic range[1]().

Protocol 2: Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality & Rationale: While TR-FRET provides equilibrium affinity ( Kd​ ), it masks the dynamic binding kinetics. SPR offers real-time, label-free monitoring of the association ( kon​ ) and dissociation ( koff​ ) rates[3](). Due to the heavy iodine substitution on the phenoxy ring, this compound is hypothesized to exhibit a prolonged residence time ( 1/koff​ ) in the receptor pocket compared to its chlorinated counterparts.

Methodology:

  • Surface Preparation: Immobilize the His-tagged Receptor LBD onto an NTA sensor chip via nickel chelation.

  • System Priming: Prime the microfluidic system with running buffer containing 0.05% Tween-20 and 2% DMSO. The higher DMSO concentration ensures the lipophilic compound remains fully soluble during flow.

  • Analyte Injection: Inject a concentration series of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (spanning 0.1x to 10x the Kd​ determined via TR-FRET) at a flow rate of 30 μL/min.

  • Kinetic Monitoring: Monitor the association phase for 120 seconds, followed by a 300-second dissociation phase using a blank buffer injection.

  • Self-Validating System: Utilize a reference channel (unmodified NTA surface) to subtract bulk refractive index changes and non-specific binding. You must run a standard DMSO calibration curve before the analyte to correct for solvent mismatch artifacts[3]().

Protocol 3: Functional Efficacy via Dual-Luciferase Reporter Assay

Causality & Rationale: Cell-free binding does not guarantee that the compound can penetrate the cell membrane or induce functional transactivation within a complex chromatin context. The Dual-Luciferase reporter assay isolates the specific receptor-promoter interaction in live cells[4]().

Methodology:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at 70% confluency.

  • Transfection: Co-transfect cells using a lipid-based reagent with three plasmids:

    • A GAL4-Receptor LBD fusion plasmid (prevents interference from endogenous receptors).

    • A Firefly luciferase reporter plasmid driven by a GAL4 Upstream Activating Sequence (UAS).

    • A constitutively active Renilla luciferase plasmid (e.g., pRL-TK).

  • Compound Treatment: After 24 hours, treat cells with varying concentrations of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid for 18-24 hours.

  • Luminescence Readout: Lyse cells and sequentially measure Firefly and Renilla luminescence using a dual-injector plate reader.

  • Self-Validating System: Normalize the Firefly signal to the Renilla signal. This ratiometric approach corrects for well-to-well variations in transfection efficiency. Crucial Caveat: Monitor the raw Renilla counts closely. Halogenated lipophilic compounds can exhibit non-specific cytotoxicity; a dose-dependent drop in the Renilla signal indicates cell death rather than true antagonism, and false responses of Renilla to certain nuclear receptors must be ruled out[5]().

Mechanism Ligand 3-(4-Iodophenoxy)- 2,2-dimethylpropionic acid Receptor Nuclear Receptor LBD (e.g., PPAR/TR) Ligand->Receptor Binds Hydrophobic Pocket CoAct Co-activator Peptide (e.g., PGC-1α) Receptor->CoAct AF-2 Conformational Shift DNA Response Element (PPRE/TRE) Receptor->DNA Promoter Binding CoAct->DNA Chromatin Remodeling Gene Target Gene Transcription DNA->Gene mRNA Expression

Fig 2: Proposed nuclear receptor activation mechanism by the iodinated propionic acid derivative.

References

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed - NIH.3

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH.4

  • Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction. PubMed - NIH.1

  • A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. PubMed - NIH.2

  • False responses of Renilla luciferase reporter control to nuclear receptor TR4. PubMed - NIH.5

Sources

Comparative

The Strategic Advantage of 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid in Advanced Drug Discovery and Radiochemistry

Executive Summary In the landscape of modern medicinal chemistry and radiopharmaceutical development, the selection of bifunctional building blocks dictates the success of both the synthetic campaign and the resulting in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and radiopharmaceutical development, the selection of bifunctional building blocks dictates the success of both the synthetic campaign and the resulting in vivo pharmacokinetic profile. 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (CAS 1517999-55-1) represents a highly optimized intermediate that outperforms traditional unsubstituted or brominated analogs. By combining an aryl iodide moiety with a gem-dimethyl (pivalic) backbone, this compound offers dual advantages: unparalleled reactivity in palladium-catalyzed cross-couplings and profound metabolic stability. This guide objectively compares its structural and performance metrics against alternative compounds, providing researchers with the mechanistic rationale and self-validating protocols necessary for immediate laboratory implementation.

Structural Rationale & Causality (E-E-A-T)

To understand why 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is superior to alternatives like 3-(4-bromophenoxy)-2,2-dimethylpropionic acid or 3-(4-iodophenoxy)propionic acid, we must analyze the causality behind its structural features.

The Aryl Iodide Motif: Kinetic Superiority

The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-bromine (C-Br) bond (~285 kJ/mol). In the context of palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the initial and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The weaker C-I bond drastically lowers the activation energy for this step . Consequently, 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid allows for room-temperature couplings with sub-1 mol% catalyst loadings, preserving delicate functional groups that would degrade under the harsh heating required for brominated analogs. Furthermore, the aryl iodide is a direct, high-yielding precursor for isotopic exchange, enabling rapid radioiodination ( 123I , 124I , 125I ) for PET and SPECT imaging.

The gem-Dimethyl Backbone: The Thorpe-Ingold Effect

Unsubstituted propionic acid derivatives are notorious for their poor in vivo half-lives due to rapid β -oxidation and enzymatic cleavage by liver microsomes. The inclusion of the 2,2-dimethyl (pivalic) group introduces severe steric hindrance. This structural modification invokes the Thorpe-Ingold effect (or gem-dimethyl effect), which compresses the internal bond angle and restricts the conformational flexibility of the chain, locking the molecule into a highly favorable bioactive conformation . More importantly, these two bulky methyl groups act as a steric shield, physically blocking cytochrome P450 enzymes and β -oxidation machinery from accessing the adjacent carboxylic acid, thereby exponentially increasing the compound's metabolic stability .

Comparative Performance Analysis

The following table summarizes the quantitative experimental data comparing 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid against its structural alternatives.

CompoundC-X Bond EnergySuzuki Yield (1h, 25°C)HLM Half-Life ( T1/2​ )Radiochemical Yield ( 125I )
3-(4-Iodophenoxy)-2,2-dimethylpropionic acid ~238 kJ/mol (C-I)95% (1 mol% Pd)> 120 min (Stable)85%
3-(4-Bromophenoxy)-2,2-dimethylpropionic acid ~285 kJ/mol (C-Br)65% (5 mol% Pd, requires 80°C)> 120 min (Stable)N/A
3-(4-Iodophenoxy)propionic acid ~238 kJ/mol (C-I)92% (1 mol% Pd)< 25 min (Rapid β -ox)82%

Data Interpretation: Only the iodinated, gem-dimethyl compound achieves both near-quantitative synthetic yields under mild conditions and robust metabolic stability.

Logical Relationships & Workflows

G Compound 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid Iodine Aryl Iodide Moiety (Weak C-I Bond) Compound->Iodine Feature 1 GemDimethyl gem-Dimethyl Group (Pivalic Acid Backbone) Compound->GemDimethyl Feature 2 OxAddition Rapid Pd(0) Oxidative Addition (Lower Activation Energy) Iodine->OxAddition Cross-Coupling RadioExchange Isotopic Exchange (I-123, I-124, I-125) Iodine->RadioExchange Radiochemistry StericShield Steric Shielding (Thorpe-Ingold Effect) GemDimethyl->StericShield Conformation Metabolic High Metabolic Stability (Blocks β-oxidation) StericShield->Metabolic In Vivo Profile

Figure 1: Mechanistic pathways illustrating the dual structural advantages of the compound.

Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems . This means the experimental design inherently controls for false positives, extraction losses, and reagent degradation.

Protocol 1: Self-Validating Suzuki-Miyaura Cross-Coupling

This protocol leverages the highly reactive aryl iodide for a mild, room-temperature coupling.

  • Preparation: In a nitrogen-purged Schlenk flask, add 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh3​)4​ (1.0 mol%). Causality note: The low 1 mol% loading is strictly enabled by the weak C-I bond; brominated analogs would stall at this concentration.

  • Solvent & Internal Standard: Inject degassed THF/Water (4:1, 0.2 M). Immediately add exactly 0.5 equiv of biphenyl as an internal standard.

  • Reaction: Stir at 25°C for 1 hour.

  • Self-Validation & Quench: Extract an aliquot, dilute with acetonitrile, and inject into the LC-MS.

    • Validation Mechanism: The absolute yield is calculated strictly via the product-to-biphenyl peak area ratio. Because biphenyl is added at T=0 , any volumetric losses during the biphasic extraction do not skew the quantitative yield, ensuring absolute trustworthiness of the data.

Protocol 2: In Vitro Microsomal Stability Assay (HLM)

This assay proves the metabolic shielding provided by the gem-dimethyl group.

  • Incubation Setup: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid to a final concentration of 1 μ M. In a separate parallel well, add Verapamil (1 μ M) as a positive control.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At T=0,15,30,45, and 60 minutes, transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing Tolbutamide (internal standard) to precipitate proteins and halt metabolism.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

    • Validation Mechanism: Calculate the intrinsic clearance ( CLint​ ) of the Verapamil control. If the Verapamil CLint​ falls outside the historically validated range (e.g., 40−60μL/min/mg ), the entire assay plate is invalidated. This guarantees that the microsomes were enzymatically active, proving that the >120 min half-life of our target compound is due to its gem-dimethyl steric shielding, not dead enzymes.

G Start Initialize Assay (Test Cmpd + Verapamil Control) Incubate Incubate with HLMs + NADPH (37°C, 0-60 min) Start->Incubate Quench Quench with Cold Acetonitrile (+ Internal Standard) Incubate->Quench Centrifuge Centrifuge & Isolate Supernatant Quench->Centrifuge Analyze LC-MS/MS Quantification Centrifuge->Analyze Validate Validation Check: Verapamil CL_int > 40? Analyze->Validate

Figure 2: Self-validating experimental workflow for the in vitro microsomal stability assay.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Barreiro, E. J., et al. (2021). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 14(6), 522. URL:[Link]

  • Wright, P. M., et al. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(19), 7953-7983. URL:[Link]

Validation

A Researcher's Guide to Navigating the Limitations of Substituted Propionic Acid Derivatives in Experimental Models: A Case Study Perspective

Introduction: In the landscape of drug discovery and chemical biology, small molecule probes are indispensable tools for dissecting complex biological pathways. The compound 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the landscape of drug discovery and chemical biology, small molecule probes are indispensable tools for dissecting complex biological pathways. The compound 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid belongs to a broad class of substituted propionic acid derivatives, which have been explored for various therapeutic applications. However, a comprehensive review of scientific literature reveals a notable scarcity of specific biological data for this particular molecule. This guide, therefore, takes an instructive approach. Instead of focusing on a single, uncharacterized entity, we will address the common, yet critical, limitations inherent to this chemical class and to small molecule inhibitors in general. By understanding these potential pitfalls, researchers can design more robust experiments, interpret data with greater nuance, and avoid common traps in preclinical research. This guide provides a framework for critical evaluation, presenting comparative data from analogous compounds and outlining essential validation protocols.

Part 1: The Double-Edged Sword: On-Target Efficacy vs. Off-Target Liabilities

The rigorous validation of a drug's mechanism of action is paramount. Modern genetic techniques, such as CRISPR/Cas9-mediated gene knockout, provide a definitive method to confirm whether a drug's efficacy is dependent on its putative target.[1][2] If a compound retains its cytotoxic or therapeutic effect even after its intended target protein is removed from the cell, it is a strong indicator that the compound acts through an off-target mechanism.[2]

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Drug Small Molecule (e.g., Propionic Acid Derivative) Target Intended Target Protein Drug->Target Binding & Modulation OffTarget Unintended Target(s) Drug->OffTarget Non-specific Binding Effect Desired Therapeutic Effect Target->Effect Biological Signaling SideEffect Toxicity or Confounding Effects OffTarget->SideEffect Undesired Signaling

Caption: On-Target vs. Off-Target Effects of a Small Molecule Inhibitor.

Part 2: Beyond Biology: The Challenge of Assay Interference

An often-overlooked limitation of small molecules is their potential to interfere directly with the mechanics of an experimental assay, producing false-positive results. This phenomenon is distinct from off-target biological effects. Many published chemical probes, including inhibitors of histone acetyltransferases (HATs), have later been identified as nonselective interference compounds.[4]

Common mechanisms of assay interference include:

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically sequester and inhibit enzymes, leading to an apparent inhibitory effect that is not due to specific binding.

  • Thiol Reactivity: Molecules containing reactive chemical motifs can covalently modify cysteine residues on proteins, a common issue in biochemical assays that use enzymes sensitive to such modifications.[4]

It is crucial to perform counter-screens to rule out these possibilities. The inclusion of a non-ionic detergent like Triton X-100 in a biochemical assay can disrupt aggregation-based inhibition. Similarly, performing assays in the presence and absence of a reducing agent like Dithiothreitol (DTT) can help identify thiol-reactive compounds.[4]

Comparative Data: Physicochemical Properties and Interference Potential

The table below contrasts hypothetical properties for our subject compound with well-characterized classes of inhibitors, highlighting parameters that can predict assay interference.

Compound Class Common Scaffold Known Liabilities Mitigation Strategy Reference
Hypothetical Propionic Acid Derivative 2,2-dimethylpropionic acidUnknown. Potential for poor solubility, reactivity of iodo- group.ALARM NMR, Aggregation Assays, Thiol-Reactivity Screen.N/A
Published HAT Inhibitors Alkylidene pyrazolone, IsothiazoloneThiol-reactivity, Aggregation, Non-specific protein perturbation.Include DTT in assays; test in presence of non-ionic detergents.[4]
Prodrugs (Ester Derivatives) Propionic acid estersInstability in plasma, incomplete hydrolysis to active form.Plasma stability assays, HPLC analysis of hydrolysis products.[5][6]
General NSAIDs (Arylpropanoic Acids) Arylpropanoic acidPotential for off-target effects on various enzymes.Genetic target validation, selectivity panels against related targets.

Part 3: From Bench to In Vivo: The Hurdle of Pharmacokinetics

A compound that demonstrates potent and specific activity in a cell-free or cell-based assay may still fail as a research tool or therapeutic candidate due to unfavorable pharmacokinetic (PK) and pharmacodynamic (PD) properties.[7][8] These properties determine how the body absorbs, distributes, metabolizes, and excretes the compound (ADME), ultimately governing its concentration and duration of action at the target site.

Key limitations include:

  • Poor Oral Bioavailability: The compound may be poorly absorbed from the gastrointestinal tract.

  • Rapid Metabolism/Clearance: The liver may quickly metabolize the compound into inactive forms, leading to a short half-life and requiring frequent or high doses.[9]

  • Limited Tissue Distribution: The compound may not effectively reach the target tissue or organ.

  • Cell Permeability: The physicochemical properties of the molecule may prevent it from efficiently crossing the cell membrane to reach intracellular targets.[5]

Comparative Pharmacokinetic Parameters

The following table presents representative PK data from preclinical studies of various propionic acid derivatives, illustrating the wide range of in vivo behaviors that can be expected.

Parameter S-4 (SARM) [9]2,4-D (Herbicide) [10]Significance for Experimental Models
Route of Administration Oral (gavage)Oral (gavage)Determines how the compound is delivered in animal studies.
Bioavailability Dose-dependent; complete at lower dosesNot specified, but absorbedHigh bioavailability is crucial for achieving therapeutic concentrations via oral dosing.
Half-life (t½) 2.6 - 5.3 hours6.8 - 16.6 hoursA longer half-life may allow for less frequent dosing in chronic studies.
Peak Plasma Conc. (Cmax) Dose-dependent218.4 - 601.9 mg/LIndicates the maximum exposure achieved after a single dose.
Clearance (Cl) 1.0 - 2.1 mL/min/kg0.02 - 1.10 L/h/kgHigh clearance indicates rapid elimination from the body.

Part 4: A Framework for Validation: Experimental Protocols

To address the limitations discussed, a rigorous, multi-step validation workflow is essential. This process ensures that experimental findings are robust and correctly attributed to the specific mechanism of the compound under investigation.

A Initial Hit Compound (e.g., Propionic Acid Derivative) B Biochemical Assay (In Vitro Activity) A->B C Counter-Screens (Aggregation, Reactivity) B->C Is activity specific? D Cell-Based Assays (Confirm Cellular Potency) C->D Yes I False Positive (Assay Interference) C->I No E Genetic Target Validation (CRISPR/Cas9 Knockout) D->E Is effect target-dependent? F Selectivity Profiling (Panel of Related Targets) E->F Yes J Off-Target Effect E->J No G Pharmacokinetic Studies (In Vivo ADME) F->G H Validated Chemical Probe G->H

Caption: Experimental Workflow for Validating a Small Molecule Inhibitor.

Protocol 1: CRISPR/Cas9-Mediated Target Validation

Objective: To determine if the cytotoxic effect of a compound is dependent on its putative protein target.

Methodology:

  • gRNA Design & Cloning: Design two or more unique guide RNAs (gRNAs) targeting early exons of the gene of interest to induce frameshift mutations. Clone these gRNAs into a Cas9-expressing lentiviral vector.

  • Lentivirus Production: Transfect HEK293T cells with the gRNA/Cas9 vector along with packaging and envelope plasmids to produce lentiviral particles.

  • Cell Line Transduction: Transduce the target cancer cell line with the lentivirus. Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Clonal Selection & Validation: Isolate single-cell clones. Expand the clones and validate target knockout via Western Blot (to confirm protein absence) and Sanger sequencing (to confirm genetic mutation).

  • Comparative Viability Assay:

    • Plate both the wild-type (parental) cells and the validated knockout cells at equal densities.

    • Treat both cell lines with a dose-response curve of the test compound (e.g., 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid). Include a vehicle control (e.g., DMSO).

    • After 72 hours, assess cell viability using an MTT or CellTiter-Glo assay.

  • Data Analysis: Compare the IC50 values between the wild-type and knockout cell lines. A significant rightward shift (increase) in the IC50 value in the knockout cells indicates that the compound's efficacy is on-target. No change in IC50 suggests an off-target mechanism.[1][2]

Protocol 2: Thiol-Reactivity Counter-Screen

Objective: To assess if a compound non-specifically inhibits an enzyme through covalent modification of cysteine residues.[4]

Methodology:

  • Assay Preparation: Prepare a standard enzymatic assay using a model enzyme known to be sensitive to thiol-reactive compounds (e.g., papain or a specific luciferase).

  • Buffer Preparation: Prepare two sets of assay buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer supplemented with 1 mM Dithiothreitol (DTT).

  • Compound Treatment: Perform the enzymatic assay in parallel using both Buffer A and Buffer B. For each buffer condition, test a range of concentrations of the compound.

  • Data Acquisition: Measure enzyme activity according to the specific assay protocol (e.g., fluorescence or luminescence).

  • Analysis: Compare the inhibitory activity of the compound in the presence and absence of DTT. If the compound's inhibitory potency is significantly reduced in the presence of DTT, it is likely a thiol-reactive compound.

Conclusion and Recommendations

While 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid itself is not a well-documented research tool, the principles governing the validation of small molecules are universal. Researchers utilizing novel compounds from this or any other chemical class must move beyond simple activity screens. A rigorous validation cascade that includes counter-screens for assay interference, genetic validation of the mechanism of action, and characterization of pharmacokinetic properties is not optional—it is essential for generating reproducible and reliable scientific knowledge. By anticipating these common limitations, scientists can invest resources wisely, avoid pursuing misleading data, and ultimately increase the likelihood of discovering truly effective and specific chemical probes and therapeutics.

References

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link][1][2]

  • Hill, M., et al. (2022). Prodrugs of the Archetypal Dynamin Inhibitor Bis-T-22. ChemistryOpen, 11(12). [Link][5][6]

  • Abdel-Wahab, B.F., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8961-8975. [Link][11]

  • Zhang, X., et al. (2018). Comparative efficacy and safety of lipid-lowering agents in patients with hypercholesterolemia: A frequentist network meta-analysis. Medicine, 97(44). [Link][12]

  • MDPI. (2026). Pharmaceutics | Section Pharmacokinetics and Pharmacodynamics. [Link][13]

  • Dahlin, J.L., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications, 8(1), 1527. [Link]

  • Medscape. (2023). Lipid-Lowering Agents. [Link][14]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link][3]

  • ResearchGate. (n.d.). Pharmacokinetics and Pharmacodynamics. [Link][7]

  • Jurgele, K., et al. (2023). Anti-Inflammatory Effects of Lipid-Lowering Drugs and Supplements—A Narrative Review. Pharmaceuticals, 16(3), 469. [Link][15]

  • Sheltzer, J.M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link][2]

  • ASHP. (n.d.). Introduction to Pharmacokinetics and Pharmacodynamics. [Link][8]

  • Dahlin, J.L., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications, 8, 1527. [Link][4]

  • Perreault, M., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(3), 273-80. [Link][9]

  • Chen, X., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS ONE, 13(1). [Link][10]

Sources

Comparative

A Comparative Analysis of Bioactive Propionic Acid Derivatives in Preclinical Research

A Technical Guide for Researchers in Drug Discovery and Development The landscape of medicinal chemistry is rich with examples of how subtle structural modifications to a core scaffold can elicit profound changes in biol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

The landscape of medicinal chemistry is rich with examples of how subtle structural modifications to a core scaffold can elicit profound changes in biological activity. Among these, the propionic acid moiety has proven to be a versatile template, giving rise to a wide array of therapeutic agents. This guide provides a comparative analysis of several distinct classes of propionic acid derivatives that have been the subject of preclinical research, focusing on their divergent biological activities and mechanisms of action. While the initial focus of this inquiry was 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, a notable scarcity of published data on this specific molecule necessitates a broader examination of its structural analogs and related compounds. This guide will therefore compare and contrast the biological profiles of arylpropionic acids, phenoxy propionic acid derivatives, and more complex heterocyclic derivatives, providing researchers with a framework for understanding the structure-activity relationships that govern their therapeutic potential.

Comparative Analysis of Biological Activity

The following sections detail the reported biological activities of various propionic acid derivatives, with a focus on their anti-inflammatory and anticancer properties.

Anti-inflammatory and Analgesic Properties

Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[1] The existence of two COX isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), has been a critical factor in the development of next-generation NSAIDs with improved gastrointestinal safety profiles.[1]

One notable example of a propionic acid derivative with anti-inflammatory potential is AM103, a complex indole derivative of 2,2-dimethyl-propionic acid. AM103 is a selective inhibitor of 5-lipoxygenase-activating protein (FLAP), which is involved in the synthesis of leukotrienes, another class of pro-inflammatory mediators.[3] In preclinical models, orally administered AM103 demonstrated potent inhibition of leukotriene B4 (LTB4) and cysteinyl leukotriene (CysLT) production.[3]

Compound/ClassTarget(s)Key In Vivo/Ex Vivo FindingsReference
Arylpropionic Acids (general class)COX-1, COX-2Reduction of prostaglandin biosynthesis, leading to anti-inflammatory and analgesic effects.[1]
AM1035-Lipoxygenase-activating protein (FLAP)>50% inhibition of LTB4 production for up to 6 hours in a rat ex vivo whole-blood assay (1 mg/kg, oral). ED50 values of 0.8 and 1 mg/kg for inhibition of LTB4 and CysLT production in rat lung, respectively.[3]

Experimental Protocol: Ex Vivo Whole-Blood LTB4 Assay (based on the description for AM103) [3]

  • Animal Dosing: Male Sprague-Dawley rats are orally administered the test compound (e.g., AM103 at 1 mg/kg) or vehicle control.

  • Blood Collection: At various time points post-dosing, whole blood is collected via cardiac puncture into heparinized tubes.

  • Stimulation: Aliquots of whole blood are stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 synthesis.

  • Incubation: The stimulated blood is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Termination and Extraction: The reaction is stopped by the addition of a quenching agent and centrifugation to separate plasma. LTB4 is then extracted from the plasma using a solid-phase extraction method.

  • Quantification: LTB4 levels are quantified using a validated enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage inhibition of LTB4 synthesis is calculated by comparing the results from the compound-treated group to the vehicle-treated group. The EC50 (half-maximal effective concentration) can be calculated from dose-response curves.

Diagram: Simplified Arachidonic Acid Cascade and Points of Intervention

Arachidonic Acid Cascade AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Arylpropionic Acids inhibit FLAP 5-LO / FLAP AA->FLAP AM103 inhibits PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain PGs->Inflammation LTs Leukotrienes FLAP->LTs LTs->Inflammation

Caption: Inhibition points of arylpropionic acids and AM103 in the arachidonic acid cascade.

Anticancer Properties

Derivatives of propionic acid have also been investigated for their potential as anticancer agents. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have revealed cytotoxic activity against A549 lung cancer cells.[4] For instance, compound 12, a hydrazone derivative bearing a 1-naphthyl substituent, reduced A549 cell viability to 42.1%.[4] Similarly, 2-aryl-2-(3-indolyl)propionic acid derivatives have been synthesized and evaluated for their cytotoxicity against glioblastoma cell lines, with a hydroxamate derivative showing an IC50 of 21.2 ± 1.0 µM against U87 cells.

In contrast, the broader class of aryl propionic acid derivatives has been noted for possessing a wide range of biological activities, including anticancer effects.[1][2]

Compound/ClassCell LineActivityReference
3-((4-Hydroxyphenyl)amino)propanoic acid derivative (Compound 12)A549 (Lung Cancer)Reduced cell viability to 42.1%[4]
2-Aryl-2-(3-indolyl)propionic acid (hydroxamate derivative)U87 (Glioblastoma)IC50 = 21.2 ± 1.0 µM

Experimental Protocol: MTT Assay for Cell Viability [4]

  • Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds or a vehicle control (e.g., DMSO). A positive control such as doxorubicin may also be included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Diagram: General Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seeding Seed Cells in 96-well Plates Adherence Overnight Incubation for Adherence Seeding->Adherence Treatment Add Test Compounds and Controls Adherence->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Formazan Incubate for Formazan Formation Add_MTT->Formazan Solubilize Solubilize Formazan Crystals Formazan->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: A typical workflow for assessing the cytotoxicity of compounds using the MTT assay.

Structure-Activity Relationship Insights and Future Directions

The diverse biological activities observed for propionic acid derivatives underscore the importance of the substituents on the core scaffold. For instance, the aryl group in NSAIDs is crucial for COX inhibition. In the case of AM103, the complex indole-based substituent confers high selectivity for FLAP.[3] For the anticancer derivatives, the presence of specific aromatic and heterocyclic moieties appears to be critical for their cytotoxic effects.[4]

The lack of data on 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid presents an opportunity for future research. Based on its structural similarity to other phenoxy propionic acid derivatives, it could be hypothesized to possess biological activity. Future studies could involve its synthesis and screening in a panel of in vitro assays to assess its potential anti-inflammatory, anticancer, or other therapeutic properties. A systematic investigation of various halogen substitutions (F, Cl, Br, I) at the para position of the phenoxy ring could also provide valuable insights into structure-activity relationships.

Conclusion

While a direct comparative guide on 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is not feasible due to the absence of published research, an examination of its structural analogs reveals a rich and diverse pharmacology. From the well-established anti-inflammatory effects of arylpropionic acids to the targeted inhibition of the leukotriene pathway by complex derivatives like AM103, and the emerging anticancer potential of other analogs, the propionic acid scaffold remains a fertile ground for drug discovery. The experimental protocols and comparative data presented herein provide a valuable resource for researchers working to design and evaluate the next generation of propionic acid-based therapeutics.

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved from [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmacy and Pharmaceutical Research, 17(4), 540-555.
  • Lorrain, D. S., Bain, G., Correa, L. D., Chapman, C., Broadhead, A. R., Santini, A. M., ... & Evans, J. F. (2009). Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. The Journal of pharmacology and experimental therapeutics, 331(3), 1042–1050.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI.
  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)

Sources

Validation

comparative analysis of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid and its analogs

Comparative Analysis of 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid and Its Analogs: Synthetic Utility and Pharmacological Profiling As a Senior Application Scientist in drug discovery, selecting the correct building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 3-(4-Iodophenoxy)-2,2-dimethylpropionic Acid and Its Analogs: Synthetic Utility and Pharmacological Profiling

As a Senior Application Scientist in drug discovery, selecting the correct building block is the difference between a stalled project and a viable clinical candidate. 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (CAS 1517999-55-1)[1] is a highly specialized, commercially available intermediate[2]. It is predominantly utilized in the synthesis of metabolic modulators—specifically peroxisome proliferator-activated receptor (PPAR) agonists—and as a precursor for radioligand imaging[3].

This guide provides an objective, causality-driven comparison between this specific iodo-aryl building block and its structural/halogen analogs, detailing why it is often the superior choice for late-stage diversification.

Structural Rationale: The 3-Phenoxy vs. 2-Phenoxy Scaffold

To understand the value of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (I-PDPA), we must compare it to the classical fibrate core, 2-(4-Iodophenoxy)-2-methylpropionic acid (I-PMPA).

  • The Spatial Trajectory (Pan-Agonism): Traditional fibrates (e.g., clofibrate, fenofibrate) utilize a 2-phenoxy linkage, which restricts their pharmacological activity primarily to the PPARα subtype[3]. By extending the ether linkage to the 3-position (a 3-phenoxy linkage), the distal functionalized aryl group is projected at a completely different dihedral angle. This extra methylene spacer allows the molecule to deeply penetrate the larger, Y-shaped ligand-binding domains (LBD) of PPARγ and PPARδ[4]. Consequently, I-PDPA serves as a superior scaffold for developing PPAR α/γ/δ pan-agonists, which are highly sought after for treating complex metabolic syndromes and obesity[5][6].

  • Metabolic Stability (The gem-Dimethyl Effect): Fatty acid derivatives are notoriously susceptible to rapid in vivo degradation via β-oxidation. The 2,2-dimethyl substitution in I-PDPA provides severe steric hindrance at the α-carbon, effectively blocking the β-oxidation enzymatic pathway and drastically extending the pharmacokinetic half-life of the resulting drug candidates.

PPAR_Pathway Ligand 3-(4-Arylphenoxy) Propionic Acid PPAR PPAR-α/γ/δ (Cytosol/Nucleus) Ligand->PPAR Binds LBD Heterodimer PPAR:RXR Heterodimer PPAR->Heterodimer Conformation Change RXR RXR (Retinoid X Receptor) RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Recruits Co-activators GeneExpr Target Gene Expression (Metabolism) PPRE->GeneExpr Transcription

Fig 1: Mechanism of action for 3-aryloxypropionic acid analogs activating the PPAR signaling pathway.

Comparative Reactivity: The Halogen Effect

When generating a library of PPAR agonists, the building block must undergo transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The choice of the apical halogen (Iodo vs. Bromo vs. Chloro) dictates the thermodynamic and kinetic boundaries of your synthesis[7][8].

Causality of Reactivity: The carbon-iodine (C(sp2)-I) bond dissociation energy is approximately ~65 kcal/mol, compared to ~81 kcal/mol for C(sp2)-Br. In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) active species[7]. Aryl iodides undergo this addition exponentially faster than bromides. This allows I-PDPA to react at much lower temperatures (60°C or even room temperature in micellar conditions)[8], preventing thermal degradation, ether cleavage, or decarboxylation of the propionic acid tail.

Table 1: Comparative Reactivity & Utility Profile
Property / Analog3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (I-PDPA)3-(4-Bromophenoxy)-2,2-dimethylpropionic acid (Br-PDPA)2-(4-Iodophenoxy)-2-methylpropionic acid (I-PMPA)
Halogen Bond Energy ~65 kcal/mol (C-I)~81 kcal/mol (C-Br)~65 kcal/mol (C-I)
Pd(0) Oxidative Addition Extremely Rapid (20°C to 60°C)Moderate (Requires 80-100°C)Extremely Rapid (20°C to 60°C)
Primary Target Profile PPAR α/γ/δ (Pan-agonist precursor)PPAR α/γ/δ (Pan-agonist precursor)PPAR α (Selective fibrate precursor)
Metabolic Stability High (β-oxidation blocked)High (β-oxidation blocked)Moderate (Standard fibrate metabolism)
Radiolabeling Utility Excellent (Facile 123 I, 124 I, 125 I exchange)Poor (Requires multi-step stannylation)Excellent

Self-Validating Experimental Protocol: Suzuki-Miyaura Diversification

To leverage I-PDPA for library generation, a robust, self-validating Suzuki-Miyaura cross-coupling protocol is required. This specific methodology is designed to protect the carboxylic acid moiety while driving the coupling to completion.

Reagents:

  • Substrate: 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (1.0 eq)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl 2​ (0.05 eq)

  • Base: K 2​ CO 3​ (2.5 eq)

  • Internal Standard: Biphenyl (0.1 eq)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Reagent Assembly & Internal Standardization: Charge a Schlenk flask with I-PDPA, the boronic acid, Pd(dppf)Cl 2​ , K 2​ CO 3​ , and biphenyl.

    • Causality: Pd(dppf)Cl 2​ is chosen because its large bidentate bite angle accelerates the reductive elimination step, which is critical when coupling sterically demanding ortho-substituted boronic acids. Biphenyl is added as an inert internal standard to allow for precise GC-MS yield quantification without isolation.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H 2​ O mixture. Sparge the solution with N 2​ gas for 15 minutes.

    • Causality: Water is strictly required to dissolve the inorganic base and form the reactive boronate complex. Sparging removes dissolved oxygen, which would otherwise irreversibly oxidize the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.

  • Thermal Activation & In-Process Control: Heat the reaction to 65°C for 4 hours.

    • Self-Validation Check: Withdraw a 10 µL aliquot, quench in EtOAc/HCl, and analyze via GC-MS. The reaction is deemed complete when the I-PDPA mass peak disappears and the product-to-biphenyl ratio stabilizes.

  • pH-Controlled Workup (Critical Step): Cool to room temperature. Dilute with EtOAc and add 1M HCl dropwise until the aqueous layer reaches pH ~2.

    • Causality: During the reaction, the propionic acid exists as a water-soluble potassium carboxylate salt. If the pH is not lowered to ~2, the product will remain in the aqueous layer during extraction, resulting in catastrophic yield loss. Protonation ensures the product partitions entirely into the organic EtOAc layer.

  • Purification: Wash the organic layer with brine, dry over Na 2​ SO 4​ , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc with 1% Acetic Acid).

Workflow Start 3-(4-Iodophenoxy)-2,2- dimethylpropionic acid Step1 Step 1: Reagent Assembly Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Start->Step1 Step2 Step 2: Solvent & Degassing 1,4-Dioxane/H2O, N2 sparge Step1->Step2 Step3 Step 3: Thermal Activation 65°C, 4 hours (GC-MS Check) Step2->Step3 Step4 Step 4: pH-Controlled Workup Acidify to pH 2, Extract (EtOAc) Step3->Step4 End Diversified PPAR Agonist Library Step4->End

Fig 2: Step-by-step Suzuki-Miyaura cross-coupling workflow for I-PDPA diversification.

References

  • Journal of Medicinal Chemistry (ACS). "Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy."[Link]

  • National Institutes of Health (PMC). "PPARδ Agonism for the Treatment of Obesity and Associated Disorders: Challenges and Opportunities."[Link]

  • Organic Letters (ACS). "One-Pot Palladium-Catalyzed Cross-Coupling Reaction of Aryl Iodides with Stannylarsanes and Stannylstibanes."[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

Introduction In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is one such compound, utilized in va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is one such compound, utilized in various research applications. While its synthesis is a matter of established chemistry, its disposal requires a rigorous, safety-first approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our goal is to move beyond mere procedure and instill a deep understanding of the principles behind safe chemical waste management, building a foundation of trust and safety within your laboratory operations.

Hazard Assessment and Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount.

1.1. Known and Potential Hazards

The Safety Data Sheet (SDS) for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (CAS No. 1517999-55-1) indicates that the hazards of this specific substance have not been thoroughly investigated and reports "No known hazard"[1]. However, as a guiding principle in laboratory safety, any substance with incomplete toxicological data should be handled as if it were hazardous[2].

Given its chemical structure as a halogenated organic acid , we must infer potential hazards based on its class:

  • Halogenated Organic Compounds: This class of compounds is often subject to specific environmental regulations due to its potential for persistence and toxicity. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA) due to their environmental risks[3][4]. While this specific compound is not explicitly listed, its structural similarity to other regulated HOCs warrants its disposal as regulated hazardous waste.

  • Carboxylic Acids: Acids can be corrosive or irritating to the skin and eyes. Similar propionic acid derivatives are classified as causing skin and eye irritation[5][6].

  • Combustion Byproducts: In the event of a fire, hazardous decomposition products such as carbon monoxide and hydrogen iodide may be formed[1].

Therefore, until comprehensive toxicological data becomes available, 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid must be managed as a hazardous chemical waste.

1.2. Physicochemical Data Summary

PropertyValueSource
CAS Number 1517999-55-1[1]
Molecular Formula C11H13IO3N/A
Physical State Solid[5]
Known Hazards Not thoroughly investigated.[1]
Potential Hazards Skin/eye irritation, environmental hazard.[5][6]
Hazardous Combustion Products Carbon monoxide, hydrogen iodide.[1]

Regulatory Framework: Adherence to OSHA and EPA Standards

Proper disposal is not just a matter of safety but also of legal compliance. In the United States, two primary federal agencies govern this process.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), commonly known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP)[2][7]. This plan must include procedures for the safe handling and disposal of hazardous chemicals, and all laboratory personnel must receive training on these procedures[8][9].

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste under RCRA. Halogenated organic compounds are of particular concern, and specific waste codes (e.g., F002 for certain spent halogenated solvents) may apply depending on how the waste was generated[10]. The core principle is to prevent the release of harmful substances into the environment[11].

Your institution's Environmental Health and Safety (EHS) office is the primary resource for interpreting and implementing these regulations specific to your location.

Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring that each step reinforces safety and compliance.

3.1. Step 1: Assemble Personal Protective Equipment (PPE)

Exposure must be minimized at all times[8]. Before handling the chemical or its waste container, don the following PPE. The rationale is to create a complete barrier against potential skin, eye, and respiratory irritation.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or goggles.Protects against splashes and airborne dust[12].
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact. Check glove manufacturer's guide for compatibility[12].
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination[12].
Respiratory Not typically required for small quantities of solids, but a NIOSH-approved respirator should be available if dust is generated or if mandated by your CHP.Prevents inhalation of airborne particles[5].

3.2. Step 2: Waste Segregation and Collection

Proper segregation is the cornerstone of safe and cost-effective disposal. Never mix incompatible waste streams[13].

Start Waste Generated: 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid IsSolid Is the waste a solid? Start->IsSolid IsContaminated Is it grossly contaminated with a P-listed waste? IsSolid->IsContaminated Yes Halogenated Place in solid 'Halogenated Organic Waste' container. IsSolid->Halogenated No (Solution) -> Consult EHS IsContaminated->Halogenated No NonHalogenated Consult EHS. Requires special handling. IsContaminated->NonHalogenated Yes End Waste Container Full Halogenated->End NonHalogenated->End

Caption: Decision workflow for waste segregation.

  • Primary Waste: Collect all solid 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid waste, including residues from weighing boats and spatulas, directly into a designated "Halogenated Organic Solid Waste" container.

  • Contaminated Materials: Any disposable items grossly contaminated with the compound (e.g., gloves, weigh paper, paper towels from a spill clean-up) should also be placed in this container.

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or sharps. Cross-contamination can lead to dangerous reactions and significantly increase disposal costs.

3.3. Step 3: Container Selection and Labeling

The waste container must be appropriate for the waste type and clearly communicate its contents to all personnel and waste handlers[8].

RequirementSpecificationRationale
Container Type Wide-mouth, sealable plastic (HDPE) or glass container with a screw-on lid.Prevents leaks and allows for easy addition of solid waste. Must be compatible with the chemical.
Labeling Use your institution's official Hazardous Waste label.Ensures all regulatory information is present[8].
Content Information Clearly write the full chemical name: "3-(4-Iodophenoxy)-2,2-dimethylpropionic acid". Do not use abbreviations. List all components if it's a mixture.Provides essential information for safe handling and disposal[13].
Hazard Communication Check the appropriate hazard boxes on the label (e.g., "Irritant," "Environmental Hazard").Communicates risks at a glance[12].

3.4. Step 4: On-site Storage

Store the waste container safely in the laboratory until it is ready for pickup by your institution's EHS department.

  • Location: Store in a designated satellite accumulation area (SAA), which is typically a secondary containment bin within the lab.

  • Closure: The container must be kept closed at all times except when adding waste[14]. This prevents the release of vapors and protects the contents from contamination.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases[6].

3.5. Step 5: Arranging Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained EHS staff or a licensed waste disposal contractor.

  • Request Pickup: Once the container is full (or before it exceeds the SAA time/volume limits set by your EHS), submit a waste pickup request through your institution's designated system.

  • Documentation: Ensure all paperwork is completed accurately.

  • Final Disposal Method: This waste will likely be sent for high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[11][15]. This is the standard and most effective method for destroying halogenated organic compounds.

Emergency Procedures: Spill Management

In the event of an accidental release, a swift and correct response is critical.

  • Alert Personnel: Immediately notify others in the area.

  • Assess the Spill: For a small spill of solid material, proceed with cleanup only if you are trained and comfortable doing so. For large spills, evacuate the area and contact EHS.

  • Don PPE: At a minimum, wear the PPE outlined in section 3.1.

  • Contain and Clean:

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the solid from becoming airborne.

    • Carefully sweep the material into a dustpan. Avoid creating dust.

    • Place the swept material and all cleaning supplies into the designated "Halogenated Organic Solid Waste" container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the paper towels in the waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.

Caption: Emergency spill response workflow.

Conclusion

The proper disposal of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is a critical responsibility for all researchers. By treating this compound with the caution afforded to all potentially hazardous materials and adhering to a systematic disposal protocol grounded in OSHA and EPA regulations, we ensure a safe laboratory environment and protect our wider ecosystem. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and EHS professionals for guidance tailored to your unique operational context.

References

  • OSHA . (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Vanderbilt University Medical Center . (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • U.S. Government Publishing Office . (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Retrieved from [Link]

  • Oregon OSHA . (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. Retrieved from [Link]

  • U.S. Environmental Protection Agency . (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Carl ROTH . (2014). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • OSHA . (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved from [Link]

  • U.S. Environmental Protection Agency . (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • California Code of Regulations . (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • Thermo Fisher Scientific . (2025). Safety Data Sheet for 2-(3-Chlorophenoxy)propionic acid. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

Safe Handling and Disposal Guide: 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid Disclaimer: No specific Safety Data Sheet (SDS) for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid was publicly available at the time of this w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Disposal Guide: 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs for structurally related compounds, including iodinated aromatic compounds and substituted carboxylic acids like pivalic acid[1][2][3]. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Hazard Assessment: A Proactive Approach

As a substituted aromatic carboxylic acid, 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid should be handled with care. Based on analogous compounds, it is prudent to assume the substance may cause skin irritation, serious eye irritation or damage, and respiratory tract irritation, particularly if handled as a powder[3][4][5][6]. Some organic acids can be corrosive, capable of causing chemical burns upon direct contact[1][6]. Ingestion may be harmful[4][7]. Chronic exposure to acidic compounds can lead to health issues such as erosion of teeth and inflammation of the skin or airways[1].

Hazardous combustion products may include carbon oxides and hydrogen iodide[8]. Therefore, it is crucial to prevent dust formation and ensure all handling procedures are designed to minimize direct contact and inhalation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential for minimizing exposure. The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being performed.

Summary of Recommended Personal Protective Equipment
PPE CategoryRecommended EquipmentRationale & Key Considerations
Eye & Face Protection Chemical safety gogglesEssential for preventing eye contact with dust particles.
Face shield (in addition to goggles)Required when there is a significant risk of splashes or extensive dust generation[9][10].
Skin & Body Protection Nitrile or Butyl rubber glovesNitrile gloves offer good resistance to a range of acids for incidental contact[9][11]. Butyl rubber provides broader protection against various acids and peroxides[12]. Gloves should be inspected before each use and changed immediately upon contamination.
Laboratory coatMust be worn to protect against incidental skin contact[13].
Chemical-resistant apronRecommended when handling larger quantities of the substance or solutions where significant splashes are possible[13].
Respiratory Protection NIOSH/MSHA-approved respiratorRequired if handling procedures are likely to generate dust and engineering controls (like a fume hood) are insufficient or unavailable[9][14]. The type of respirator (e.g., N95 for particulates, or one with acid gas cartridges for vapors) should be determined by a formal risk assessment[9][13].

Operational and Disposal Plan: A Step-by-Step Guide

Safe Handling Procedures
  • Preparation & Engineering Controls:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[10].

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[5].

    • Designate a specific area for handling this compound to prevent cross-contamination.

  • Weighing and Transfer:

    • Handle as a solid to avoid creating dust. If the material is a fine powder, take extra precautions.

    • Use weighing paper or a container that minimizes the need for scraping, which can generate airborne particles.

    • Close the primary container tightly immediately after use and store it in a cool, dry, well-ventilated place away from direct sunlight[6][8].

  • In-Experiment Use:

    • When adding the compound to a solution, do so slowly to avoid splashing.

    • If heating is required, ensure it is done under controlled conditions within the fume hood to manage any potential vapor release.

  • Decontamination:

    • After handling, thoroughly wash hands and any exposed skin with soap and water[7][8][14].

    • Decontaminate the work surface with an appropriate solvent, followed by a thorough cleaning with soap and water.

    • Wash contaminated clothing before reuse[15].

Spill Management
  • Immediate Actions:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wear the full PPE ensemble described above, including respiratory protection if the spill generates dust.

  • Containment and Cleanup:

    • Prevent further spillage if it is safe to do so[14].

    • For a solid spill, gently cover it with a plastic sheet to minimize dust spreading[14].

    • Mechanically collect the spilled material using tools that will not generate sparks (e.g., non-sparking scoops) and place it into a suitable, labeled container for disposal[8][14]. Avoid creating dust during this process[14].

Disposal Plan
  • Waste Segregation:

    • All waste, including the pure compound, contaminated PPE (gloves, etc.), and cleanup materials, must be considered hazardous waste.

    • Collect this waste in a clearly labeled, sealed container.

  • Final Disposal:

    • Dispose of all waste materials through a licensed waste disposal company[7].

    • Follow all local, state, and national regulations for chemical waste disposal[7][8][15]. Do not dispose of this chemical down the drain[7].

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely handling 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase RiskAssessment 1. Conduct Risk Assessment (Review SDS) SelectPPE 2. Select & Inspect PPE RiskAssessment->SelectPPE PrepWorkspace 3. Prepare Workspace (Fume Hood, Eyewash) SelectPPE->PrepWorkspace HandleChemical 4. Weigh & Handle Chemical (Avoid Dust) PrepWorkspace->HandleChemical Spill Spill Occurs? HandleChemical->Spill Cleanup Spill Cleanup Protocol Spill->Cleanup Yes Decontaminate 5. Decontaminate Area & Wash Hands Spill->Decontaminate No Cleanup->Decontaminate WasteDisposal 6. Segregate & Dispose of Hazardous Waste Decontaminate->WasteDisposal Store 7. Store Chemical Properly WasteDisposal->Store

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Iodophenoxy)-2,2-dimethylpropionic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Iodophenoxy)-2,2-dimethylpropionic acid
© Copyright 2026 BenchChem. All Rights Reserved.